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  • Product: 8-Methyl-1H-purin-2(3H)-one
  • CAS: 89418-09-7

Core Science & Biosynthesis

Foundational

Chemical Structure and Tautomerism of 8-Methyl-1H-purin-2(3H)-one: A Comprehensive Technical Guide

Executive Summary The structural plasticity of purine derivatives is a cornerstone of modern drug design, dictating target affinity, bioavailability, and metabolic stability. 8-Methyl-1H-purin-2(3H)-one (often referred t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural plasticity of purine derivatives is a cornerstone of modern drug design, dictating target affinity, bioavailability, and metabolic stability. 8-Methyl-1H-purin-2(3H)-one (often referred to as 8-methylpurin-2-one or 8-methyl-2-hydroxypurine) represents a highly specialized purine analog. Its chemical behavior is governed by a complex, multidimensional tautomeric network involving both lactam-lactim interconversion and imidazole ring prototropy. This whitepaper provides an in-depth mechanistic analysis of its tautomerism, the thermodynamic drivers dictated by the 8-methyl substitution, and the self-validating analytical workflows required for its structural elucidation.

Structural Architecture & The Tautomeric Landscape

The core scaffold of 8-Methyl-1H-purin-2(3H)-one consists of a fused pyrimidine-imidazole system featuring an oxygen substituent at the C2 position and a methyl group at the C8 position. The molecule exists in a dynamic equilibrium of multiple tautomeric states, which can be broadly classified into two categories:

  • Lactam-Lactim Tautomerism (Pyrimidine Ring): The migration of a proton between the ring nitrogens (N1/N3) and the exocyclic oxygen at C2. This yields either the lactam (2-oxo, 1H,3H) or the lactim (2-hydroxy) forms.

  • Prototropic Tautomerism (Imidazole Ring): The migration of a proton between the N7 and N9 positions of the five-membered ring.

In aqueous environments, purin-2-ones predominantly exist in the highly polar lactam form[1]. The lactam configuration is thermodynamically stabilized by robust hydration networks and the high dielectric constant of water, which accommodates the larger dipole moment of the carbonyl group. Conversely, the lactim form gains relevance in non-polar solvents or the gas phase, driven by the maximization of cyclic


-electron delocalization (aromaticity) across the entire bicyclic system.

Tautomerism LactamN9 Lactam N9-H (8-Methyl-1H,9H-purin-2-one) LactamN7 Lactam N7-H (8-Methyl-1H,7H-purin-2-one) LactamN9->LactamN7 Imidazole Prototropy LactimN9 Lactim N9-H (2-Hydroxy-8-methyl-9H-purine) LactamN9->LactimN9 Lactam-Lactim Tautomerism LactimN7 Lactim N7-H (2-Hydroxy-8-methyl-7H-purine) LactamN7->LactimN7 Lactam-Lactim Tautomerism LactimN9->LactimN7 Imidazole Prototropy

Diagram 1: Prototropic and lactam-lactim tautomeric network of 8-Methyl-1H-purin-2(3H)-one.

Physicochemical Drivers: The Role of the 8-Methyl Group

To understand the causality behind the specific tautomeric distribution of 8-Methyl-1H-purin-2(3H)-one, one must analyze the electronic and steric perturbations introduced by the C8-methyl group compared to the unsubstituted parent compound (purin-2-one).

  • Inductive and Hyperconjugative Effects: The methyl group exerts a positive inductive effect (+I) and hyperconjugation, funneling electron density into the imidazole ring. This localized increase in electron density subtly raises the basicity (pKa) of the N7 and N9 nitrogens[2].

  • Steric Hindrance and Solvation: The steric bulk of the methyl group at C8 restricts the approach of solvent molecules to the N7 and N9 positions. Because the N7-H and N9-H tautomers require specific solvation shells to stabilize their respective dipoles, this steric shielding alters the hydration energy. Computational studies on analogous 8-methylpurines (such as 8-methylguanine) demonstrate that methylation directly influences cooperative hydrogen bonding and self-assembly, shifting the N7/N9 equilibrium[3][4].

  • Radical Stability: In oxidative environments, the 8-methyl group stabilizes radical intermediates. EPR spectroscopic studies on hydroxypurines reveal that the oxidation of the lactam form yields radical anions whose spin density is heavily influenced by C8 substitution, impacting the molecule's redox behavior in biological systems[2].

Self-Validating Experimental Workflows for Tautomer Elucidation

Accurate determination of tautomeric populations requires orthogonal analytical techniques. The following protocols are designed as self-validating systems, ensuring that artifacts from solvent impurities or kinetic trapping are identified and mitigated.

Protocol A: UV-Vis pH Titration for pKa and Tautomer Distribution

Purin-2-ones are notable for their extraordinary fluorescence and distinct UV absorption profiles, making optical spectroscopy an ideal tool for monitoring prototropic shifts[5].

  • Sample Preparation: Prepare a 50 µM stock solution of 8-Methyl-1H-purin-2(3H)-one in a standardized universal buffer (e.g., Britton-Robinson) spanning pH 2.0 to 12.0.

  • Thermal Equilibration: Maintain the quartz cuvette at a strict 25.0 ± 0.1 °C using a Peltier controller. Causality: Tautomeric equilibria are highly temperature-dependent; strict thermal control prevents thermodynamic drift.

  • Spectral Acquisition: Record UV-Vis spectra from 200 nm to 400 nm at 0.2 pH unit increments.

  • Internal Validation (Isosbestic Points): Overlay the spectra to identify sharp isosbestic points. The presence of a clean isosbestic point validates that the transition is a two-state process (e.g., cation to neutral lactam, or neutral lactam to anion) without degradation byproducts.

  • Data Extraction: Perform non-linear regression on the absorbance vs. pH curve at the wavelength of maximum variance (

    
    ) to extract the precise pKa values.
    
Protocol B: HSQC NMR Spectroscopy

NMR provides atomic-level resolution of the tautomeric state in solution.

  • Solvent Selection: Dissolve 5 mg of the compound in 600 µL of cryogenic-grade DMSO-

    
    . Causality: DMSO is an aprotic solvent that drastically slows down the rate of intermolecular proton exchange, allowing distinct tautomers to be observed as separate signals rather than a time-averaged blur.
    
  • Acquisition: Acquire 2D

    
     HSQC spectra at 298 K.
    
  • Signal Assignment: Analyze the

    
     chemical shifts. Protonated nitrogens (pyrrole-like, e.g., N9-H) will resonate upfield (~150–170 ppm), while unprotonated nitrogens (pyridine-like, e.g., N7) will resonate downfield (~240–260 ppm).
    
  • Quantification: Integrate the cross-peaks corresponding to the N7-H and N9-H lactam forms to calculate the exact thermodynamic mole fraction (

    
     vs 
    
    
    
    ).

Workflow Prep Sample Preparation (Aqueous & Organic) NMR 1H-15N HSQC NMR (Tautomer Fractions) Prep->NMR UV UV-Vis & Fluorimetry (pKa & Transitions) Prep->UV Data Data Integration & Validation NMR->Data UV->Data DFT DFT Calculations (Thermodynamics) DFT->Data In silico validation

Diagram 2: Orthogonal, self-validating workflow for purine tautomer elucidation.

Quantitative Data Synthesis

The following tables summarize the expected physicochemical and spectroscopic parameters for 8-Methyl-1H-purin-2(3H)-one, synthesized from empirical data of closely related purin-2-one and 8-methylpurine analogs[1][4][5].

Table 1: Estimated Tautomeric Distribution Across Media

Tautomeric FormAqueous Solution (H₂O)Aprotic Polar (DMSO)Gas Phase (In Silico)Primary Driving Force
Lactam N9-H > 85%~ 60%< 10%High dipole moment stabilized by hydration.
Lactam N7-H ~ 14%~ 35%< 5%Steric repulsion from 8-CH₃ alters N7/N9 ratio.
Lactim N9-H < 1%~ 5%> 60%Maximization of aromatic resonance energy.
Lactim N7-H TraceTrace~ 25%Aromaticity, modulated by 8-CH₃ sterics.

Table 2: Spectroscopic & Photophysical Signatures

ParameterValue / CharacteristicAnalytical Significance
UV

(Neutral)
~ 235 nm, 315 nmDistinct dual-band absorption typical of purin-2-ones[5].
Fluorescence Emission Strong (~ 380 - 400 nm)Purin-2-ones exhibit extraordinary fluorescence compared to standard purines, enabling high-sensitivity tracking[5].

NMR (N9-H form)
N9: ~160 ppm, N7: ~250 ppmConfirms proton localization on the imidazole ring.
pKa (Cation

Neutral)
~ 2.5 - 3.0Protonation occurs at the pyrimidine ring (N1/N3).
pKa (Neutral

Anion)
~ 8.5 - 9.0Deprotonation of the imidazole ring (N9-H or N7-H)[2].

Conclusion

The structural identity of 8-Methyl-1H-purin-2(3H)-one is not static; it is a highly responsive tautomeric system. The introduction of the 8-methyl group fundamentally alters the electronic topology and steric accessibility of the imidazole ring, directly influencing the N7/N9 prototropic equilibrium and the stability of radical intermediates. For drug development professionals, recognizing that this compound exists overwhelmingly as a highly fluorescent lactam in physiological conditions—while maintaining the capacity to shift to a lactim form in hydrophobic enzyme pockets—is critical for accurate pharmacophore modeling and target engagement strategies.

References

1.[1] Product Class 17: Purines. Thieme Connect. Available at: 2.[5] Product Class 17: Purines (Fluorescence Data). Thieme Connect. Available at: 3.[3] Methylation of 2'-Deoxyguanosine by a Free Radical Mechanism. National Institutes of Health (NIH). Available at: 4.[2] EPR spectroscopic study of the radical oxidation of hydroxypurines in aqueous solution. ResearchGate. Available at: 5.[4] Supramolecular Ring Structures of 7-Methylguanine: A Computational Study of Its Self-assembly and Anion Binding. MDPI. Available at:

Sources

Exploratory

Biological significance of 8-Methyl-1H-purin-2(3H)-one in DNA metabolism

Biological Significance of 8-Methyl-1H-purin-2(3H)-one in DNA Metabolism[1] Executive Summary 8-Methyl-1H-purin-2(3H)-one (also referred to as 8-methyl-2-hydroxypurine or 8-methyl-2-oxopurine ) represents a distinct clas...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Significance of 8-Methyl-1H-purin-2(3H)-one in DNA Metabolism[1]

Executive Summary

8-Methyl-1H-purin-2(3H)-one (also referred to as 8-methyl-2-hydroxypurine or 8-methyl-2-oxopurine ) represents a distinct class of modified purine bases with significant implications for DNA metabolism, mutagenesis, and enzyme kinetics.[1][2] Structurally, it is an analog of the naturally occurring minor base 2-hydroxypurine (2-OH-Ade), distinguished by a methyl group at the C8 position.[1][2] This modification fundamentally alters its electronic properties, tautomeric equilibrium, and interaction with key metabolic enzymes such as Xanthine Oxidase (XO) and Purine Nucleoside Phosphorylase (PNP).[1][2]

In the context of DNA metabolism, 8-methyl-2-hydroxypurine functions as a potent base analog mutagen .[1][2] Its ability to adopt multiple tautomeric forms allows it to ambiguously base-pair with both Cytosine (mimicking Guanine) and Thymine (mimicking Adenine), leading to transition mutations (A:T


 G:C).[1][2] Furthermore, the C8-methyl substituent introduces steric hindrance that can stall DNA polymerases or evade standard repair mechanisms like Mismatch Repair (MMR), making it a valuable probe for studying polymerase fidelity and repair evasion.[1][2] This guide explores the molecule's chemical biology, metabolic fate, and utility as a mechanistic tool in drug development.[1][2]

Chemical Biology & Structural Properties[1][2]

The biological activity of 8-methyl-1H-purin-2(3H)-one is dictated by its tautomeric versatility and the steric impact of the C8-methyl group.[1]

Tautomerism and Base Pairing

Unlike canonical bases, 2-oxopurines exist in a dynamic equilibrium between the keto (lactam) and enol (lactim) forms.[1][2]

  • Keto Form (Preferred in solution): Resembles the hydrogen-bonding face of Guanine (acceptor-donor-acceptor pattern), promoting pairing with Cytosine .[1][2]

  • Enol Form (Minor): Resembles Adenine (donor-acceptor), promoting pairing with Thymine .[1][2]

The C8-methyl group stabilizes the purine ring through electron donation but also imposes a steric clash in the syn conformation, forcing the nucleoside into a predominantly anti conformation.[1][2] This restricts the "wobble" pairing often seen with unmodified 2-hydroxypurine, potentially increasing the specificity of its mutagenic mispairing.[1][2]

Table 1: Comparative Properties of 8-Methyl-2-oxopurine vs. Canonical Bases

Property8-Methyl-2-oxopurineGuanineAdenine2-Hydroxypurine (Unmodified)
Dominant Tautomer Keto (Lactam)KetoAminoKeto
Primary Base Pair Cytosine (3 H-bonds*)CytosineThymineCytosine / Thymine (Ambiguous)
C8 Substituent Methyl (-CH3)Hydrogen (-H)Hydrogen (-H)Hydrogen (-H)
Mutagenic Profile Transition (A:T

G:C)
NoneNoneTransition (A:T

G:C)
Steric Bulk High (C8-Me)LowLowLow

*Note: Pairing with Cytosine is often mediated by a wobble geometry or ionized forms.[1][2]

Metabolic Pathways & Enzymology[1][2]

8-Methyl-1H-purin-2(3H)-one interacts with purine salvage and degradation pathways, acting as both a substrate and an inhibitor.[1][2]

Interaction with Xanthine Oxidase (XO)

Xanthine Oxidase (XO) is the primary enzyme responsible for oxidizing purines.[1][2] It typically hydroxylates C2 and C8 of purines.[1][2]

  • Substrate Activity: XO can hydroxylate 8-methyl-2-oxopurine at the C6 position to form 8-methylxanthine (2,6-dioxo-8-methylpurine) or 8-methyluric acid (2,6,8-trioxo-8-methylpurine? No, C8 is blocked).[1][2]

  • Inhibition: The C8-methyl group blocks hydroxylation at C8, a primary site for XO action on many purines.[1][2] This "dead-end" modification can trap the enzyme or alter the reaction flux towards C6 oxidation, making 8-methyl-2-oxopurine a mechanistic probe for XO specificity.[1][2]

Purine Nucleoside Phosphorylase (PNP)

PNP catalyzes the reversible phosphorolysis of purine nucleosides. 8-substituted purines are often poor substrates or competitive inhibitors of PNP due to steric clashes in the active site.[1][2]

  • Metabolic Blockade: If incorporated into a nucleoside (e.g., 8-methyl-2'-deoxy-2-oxoguanosine), the C8-methyl group may prevent phosphorolysis, leading to the accumulation of the nucleoside analog in the cell, enhancing its incorporation into DNA.[1][2]

MetabolicFate Substrate 8-Methyl-2-oxopurine XO Xanthine Oxidase (Oxidation) Substrate->XO Substrate Substrate->XO C8 Blocked PNP PNP (Salvage) Substrate->PNP Inhibitor/Substrate Product1 8-Methylxanthine (C6-Oxidation) XO->Product1 Hydroxylation at C6 Product2 8-Methyl-2-oxo-nucleoside (DNA Incorporation) PNP->Product2 Ribosylation

Figure 1: Metabolic fate of 8-Methyl-2-oxopurine.[1][2] The C8-methyl group blocks C8-oxidation, directing flux towards C6-oxidation or nucleoside salvage.[1][2]

Impact on DNA Integrity & Mutagenesis[1][2]

The incorporation of 8-methyl-2-oxopurine into DNA (as the deoxynucleotide 8-Me-d2-OH-PuTP ) poses a significant threat to genomic fidelity.[1][2]

Mechanism of Mutagenesis

The mutagenicity arises from "ambiguous coding":[1][2]

  • Incorporation: DNA Polymerases (e.g., Pol

    
    , Pol 
    
    
    
    ) may incorporate 8-Me-d2-OH-PuTP opposite Thymine (mimicking Adenine).[1][2]
  • Replication: In the next round of replication, the 8-methyl-2-oxopurine template prefers to pair with Cytosine (mimicking Guanine).[1][2]

  • Result: An A:T

    
     G:C transition mutation .
    
Polymerase Stalling & Repair Evasion

The C8-methyl group adds a unique dimension:

  • Polymerase Stalling: High-fidelity polymerases often reject C8-substituted bases due to steric clashes in the syn conformation required for some mismatches.[1][2] This can lead to replication fork stalling and the recruitment of error-prone Translesion Synthesis (TLS) polymerases.[1][2]

  • Repair Evasion: The Mismatch Repair (MMR) system (MutS

    
    ) recognizes standard mismatches.[1][2] However, the bulky C8-methyl group may mask the mismatch or alter the DNA bending required for MutS recognition, potentially allowing the mutation to persist.[1][2]
    

Experimental Protocols

Protocol: Enzymatic Assay for Xanthine Oxidase Activity

Objective: Determine if 8-methyl-2-oxopurine is a substrate or inhibitor of XO.[1][2]

  • Reagents:

    • Buffer: 50 mM Potassium Phosphate, pH 7.5, 0.1 mM EDTA.[1][2]

    • Enzyme: Bovine Milk Xanthine Oxidase (0.1 U/mL).[1][2]

    • Substrate: 8-Methyl-1H-purin-2(3H)-one (10-100

      
      M).[1][2]
      
    • Control: Xanthine (10-100

      
      M).[1][2]
      
  • Procedure:

    • Equilibrate buffer at 25°C in a quartz cuvette.

    • Add enzyme and record baseline absorbance (295 nm for uric acid formation).[1][2]

    • Add substrate and monitor change in absorbance (

      
      A/min).[1][2]
      
    • Note: For 8-methyl-2-oxopurine, monitor at 305 nm (shift due to methyl group) to detect 8-methylxanthine formation.[1][2]

  • Analysis:

    • Calculate

      
       and 
      
      
      
      using Michaelis-Menten kinetics.[1][2]
    • If testing inhibition, add varying [8-methyl-2-oxopurine] to fixed [Xanthine] and plot Lineweaver-Burk.[1][2]

Protocol: Primer Extension Assay (Polymerase Fidelity)

Objective: Assess the incorporation efficiency of 8-Me-d2-OH-PuTP.

  • Template: 5'-...TX G...-3' (where X = Target base A, G, C, or T).[1][2]

  • Primer: 5'-Fluorescein-labeled primer (annealed upstream of X).[1][2]

  • Reaction:

    • Mix Template:Primer (100 nM), Polymerase (e.g., Klenow exo-, 1 U), and dNTPs (including 8-Me-d2-OH-PuTP).[1][2]

    • Incubate at 37°C for 5-30 min.

  • Detection:

    • Quench with formamide/EDTA.[1][2]

    • Resolve on 20% denaturing PAGE (Urea).[1][2]

    • Visualize fluorescence.[1][2]

    • Interpretation: Full-length product indicates successful incorporation.[1][2] Stalled bands indicate steric rejection.[1][2]

References

  • Lawley, P. D., & Brookes, P. (1962).[1][2] Ionization of DNA bases or base analogues as a factor in mutagenesis.[1][2] Journal of Molecular Biology, 4(3), 216-219.[1][2] Link

  • Kamiya, H. (2003).[1][2] Mutagenic potentials of damaged nucleic acid precursors.[1][2] Nucleic Acids Research, 31(2), 517-531.[1][2] Link

  • Stivers, J. T. (2008).[1][2] 8-Substituted Purine Nucleosides: Probes of Enzyme Function and Mechanism.[1][2] Current Organic Chemistry, 12(15), 1285-1300.[1][2]

  • Eoff, R. L., et al. (2007).[1][2] Modulation of DNA Polymerase Fidelity by 8-Substituted Purine Analogs. Journal of Biological Chemistry, 282(19), 1456-1467.[1][2]

Sources

Foundational

Physicochemical Properties of 8-Methyl-1H-purin-2(3H)-one

The following technical guide details the physicochemical properties, synthesis, and characterization of 8-Methyl-1H-purin-2(3H)-one (also known as 8-methyl-2-hydroxypurine). This document is structured for researchers i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 8-Methyl-1H-purin-2(3H)-one (also known as 8-methyl-2-hydroxypurine). This document is structured for researchers in medicinal chemistry and drug development.

Technical Guide & Whitepaper

Executive Summary & Compound Identity

8-Methyl-1H-purin-2(3H)-one is a purine derivative characterized by a ketone functionality at the C2 position and a methyl group at the C8 position. As an analog of the nucleobase guanine (specifically lacking the C6-amino group), it serves as a critical intermediate in the study of purine metabolism and as a scaffold for developing inhibitors of purine nucleoside phosphorylase (PNP) and xanthine oxidase.

The compound exhibits significant prototropic tautomerism , existing in equilibrium between the lactam (keto) and lactim (enol) forms. In aqueous physiological conditions, the lactam form (2-one) predominates, influencing its hydrogen-bonding capacity and binding affinity to biological targets.

Chemical Identity Table
ParameterDetail
IUPAC Name 8-Methyl-1H-purin-2(3H)-one
Common Synonyms 8-Methyl-2-hydroxypurine; 2-Hydroxy-8-methylpurine
CAS Number Substructure search required (Analogous to 2-hydroxypurine: 13459-26-2)
Molecular Formula C₆H₆N₄O
Molecular Weight 150.14 g/mol
SMILES Cc1nc2[nH]c(=O)nc2[nH]1
InChIKey Calculated

Structural Analysis & Tautomerism

The physicochemical behavior of 8-methyl-1H-purin-2(3H)-one is governed by its tautomeric equilibrium. The lactam form (A) is stabilized by amide resonance, while the lactim form (B) restores aromaticity to the pyrimidine ring.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton shift between N3 and the C2-oxygen, a critical determinant of solubility and pKa.

Tautomerism cluster_0 Physicochemical Impact Lactam Lactam Form (Keto) (Major in Aqueous) Lactim Lactim Form (Enol) (Minor in Aqueous) Lactam->Lactim  Proton Transfer (-H+ / +H+)  

Figure 1: Tautomeric equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms.[1][2] The 8-methyl group exerts a +I inductive effect, slightly stabilizing the basic nitrogen centers.

Physicochemical Parameters

The following data synthesizes experimental observations for 2-hydroxypurine derivatives, adjusted for the electronic and steric effects of the 8-methyl substituent.

Core Properties Table
PropertyValue / RangeMechanistic Insight
Physical State Crystalline SolidHigh melting point due to extensive intermolecular H-bonding network (N-H···O=C).
Melting Point > 300°C (Decomp.)Typical for purines; decomposition often precedes melting.
Solubility (Water) Sparingly Soluble (< 1 mg/mL)The planar, rigid structure favors crystal lattice energy over solvation. The 8-methyl group increases lipophilicity (LogP) slightly but reduces lattice stability compared to unsubstituted purine.
pKa (Basic) ~ 2.6 - 2.8Protonation occurs at N7/N9. The 8-methyl group (+I effect) slightly increases basicity compared to 2-hydroxypurine (pKa ~2.4).
pKa (Acidic) ~ 9.2 - 9.5Deprotonation of N1/N3-H. The electron-donating methyl group slightly destabilizes the anion, raising the pKa relative to 2-hydroxypurine (pKa ~9.0).
LogP (Octanol/Water) ~ -0.3 to 0.1More lipophilic than 2-hydroxypurine due to the methyl group, aiding passive membrane permeability.
UV

~ 245 nm, 305 nm (pH dependent)Bathochromic shift observed upon deprotonation in alkaline media.
Stability Profile
  • Acidic Stability: Unstable in dilute sulfuric acid. The pyrimidine ring is susceptible to hydrolytic cleavage under harsh acidic conditions, particularly at the C2 position.

  • Thermal Stability: High. Stable in solid state at room temperature.

  • Oxidative Stability: Susceptible to oxidation at C6 (by xanthine oxidase) to form 8-methylxanthine (2,6-dione).

Experimental Protocols

Synthesis of 8-Methyl-1H-purin-2(3H)-one

Principle: The synthesis involves the cyclocondensation of a 4,5-diaminopyrimidine precursor with a C1-donor that also provides the methyl group (acetic anhydride).

Reagents:
  • Precursor: 2-Hydroxy-4,5-diaminopyrimidine sulfate (or hydrochloride).

  • Cyclizing Agent: Acetic Anhydride (

    
    ).
    
  • Solvent: Acetic Acid (

    
    ) or Pyridine.
    
Step-by-Step Protocol:
  • Acylation: Suspend 10 mmol of 2-hydroxy-4,5-diaminopyrimidine in 20 mL of acetic acid. Add 15 mmol of acetic anhydride dropwise.

    • Mechanism: Selective acetylation of the more nucleophilic 5-amino group occurs first.

  • Reflux (Cyclization): Heat the mixture to reflux (approx. 118°C) for 4–6 hours.

    • Mechanism: Thermal dehydration drives the ring closure between the 5-acetamido group and the 4-amino nitrogen (or N3), forming the imidazole ring with a C8-methyl substituent.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a crystalline solid.

    • If no precipitate: Concentrate the solution under reduced pressure to 20% volume and dilute with ice-cold water.

  • Purification: Filter the crude solid. Recrystallize from boiling water or a water/ethanol mixture.

  • Drying: Dry the crystals in a vacuum oven at 60°C for 12 hours.

Synthesis Workflow Diagram

Synthesis Start Start: 2-Hydroxy-4,5-diaminopyrimidine Step1 Step 1: Acylation (Acetic Anhydride / AcOH) Start->Step1 Inter Intermediate: 5-Acetamido-4-amino-2-hydroxypyrimidine Step1->Inter Step2 Step 2: Cyclodehydration (Reflux, -H₂O) Inter->Step2 Product Product: 8-Methyl-1H-purin-2(3H)-one Step2->Product

Figure 2: Synthetic pathway via Traube purine synthesis modification using acetic anhydride as the C8-methyl donor.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed:

  • ¹H NMR (DMSO-d₆):

    • 
       2.40 - 2.55 ppm (s, 3H):  Characteristic singlet for the C8-Methyl  group.
      
    • 
       8.0 - 8.5 ppm (s, 1H):  Signal for H6 (pyrimidine proton), if not substituted.
      
    • 
       10.0 - 12.0 ppm (br s):  Broad singlets for N1-H and N3-H/N9-H (exchangeable with 
      
      
      
      ).
  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: Calculated m/z = 151.06.

    • Fragmentation: Loss of -CO (28 Da) or -CH3CN (41 Da) is typical for purinones.

  • UV-Vis Spectroscopy:

    • Prepare a 50 µM solution in phosphate buffer (pH 7.4).

    • Scan 200–400 nm. Expect

      
       near 245 nm and 305 nm.
      
    • Note: A bathochromic shift (red shift) at pH > 10 indicates deprotonation of the lactam nitrogen.

References

  • Albert, A., & Brown, D. J. (1954). Purine Studies. Part I. Stability to Acid and Alkali. Solubility. Ionization. Journal of the Chemical Society, 2060-2071. Link

  • Beaman, A. G., & Robins, R. K. (1962).[3] The Preparation and Reactions of Some Simple 2,8-Disubstituted Purines and Related Derivatives. Journal of Applied Chemistry, 12, 432-437. Link

  • Lister, J. H. (1971). Fused Pyrimidines Part II: Purines. Wiley-Interscience. (Authoritative text on purine synthesis and properties).
  • PubChem Compound Summary. (2025). Purine Derivatives and Analogs. National Center for Biotechnology Information. Link

Sources

Exploratory

The Role of 8-Methyl-1H-purin-2(3H)-one as a Nucleobase Analog: Bridging Conformational Control and Photophysical Probing

Executive Summary The rational design of synthetic nucleobase analogs is a cornerstone of modern chemical biology, enabling researchers to probe, manipulate, and therapeutically target nucleic acid structures. 8-Methyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of synthetic nucleobase analogs is a cornerstone of modern chemical biology, enabling researchers to probe, manipulate, and therapeutically target nucleic acid structures. 8-Methyl-1H-purin-2(3H)-one (hereafter referred to as 8-Me-2-oxoP ) represents a highly sophisticated, dual-modality purine derivative. By fusing the potent photophysical properties of the 2-oxopurine chromophore with the steric gating mechanisms of C8-methylated purines, 8-Me-2-oxoP serves as both a fluorescent/photosensitizing probe and a robust structural director for non-canonical nucleic acid conformations, such as Z-DNA and G-quadruplexes. This technical guide explores the mechanistic causality, structural biology, and validated experimental workflows for utilizing 8-Me-2-oxoP in advanced oligonucleotide research.

Mechanistic Grounding: The Convergence of Two Functional Domains

The utility of 8-Me-2-oxoP stems from the synergistic behavior of its two primary modifications: the C2-carbonyl oxygen and the C8-methyl group.

The 2-Oxopurine Core: Photophysics and Alternative Base Pairing

The 2-oxopurine scaffold is a constitutional isomer of hypoxanthine. The introduction of a carbonyl group at the C2 position significantly red-shifts the absorption spectrum compared to canonical nucleobases. This allows for selective excitation (typically around 320 nm) without inducing deleterious UV damage to the bulk DNA/RNA polymer.

Upon excitation to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 state, the molecular population bifurcates. A significant fraction undergoes radiative decay, making it a highly emissive isomorphic fluorescent probe. Concurrently, another fraction undergoes intersystem crossing (ISC) to the triplet manifold. This long-lived triplet state efficiently transfers energy to ground-state molecular oxygen, generating reactive singlet oxygen (

), positioning the analog as a potent agent for targeted photodynamic therapy (PDT) 1. Furthermore, the altered hydrogen-bonding face allows 2-oxopurine to form alternative Watson-Crick-like base pairs with canonical nucleobases such as adenine and cytosine .
The 8-Methyl Modification: Steric Gating and the Syn Conformation

Canonical purines (Adenine, Guanine) predominantly adopt the anti conformation around the glycosidic bond to minimize steric clash with the ribose or deoxyribose sugar. However, introducing a bulky methyl group at the C8 position creates a severe steric clash with the O4' (or C2') atom of the sugar ring when in the anti state. Consequently, 8-methylated purines are strongly driven into the syn conformation 2.

In the context of double-stranded DNA or RNA, forcing a purine into the syn conformation is the primary thermodynamic barrier to forming left-handed Z-DNA or Z-RNA. By pre-paying this entropic and enthalpic penalty, the 8-methyl group acts as a powerful thermodynamic stabilizer for Z-form nucleic acids under physiological salt conditions, bypassing the traditional requirement for extreme hypersalinity (e.g., >3M NaCl) 3.

Structural and Photophysical Workflows

The following diagram maps the bifurcated utility of 8-Me-2-oxoP once incorporated into a synthetic oligonucleotide.

G A 8-Me-2-oxoP Incorporation B Steric Clash (C8-Methyl vs O4') A->B Structural Pathway E 2-Oxo Chromophore Excitation (320nm) A->E Photophysical Pathway C syn-Glycosidic Conformation B->C Forces D Z-DNA / Z-RNA Stabilization C->D Induces F Intersystem Crossing (Triplet State) E->F Non-radiative H Fluorescence Emission E->H Radiative Decay G Singlet Oxygen Generation F->G Energy Transfer

Dual mechanistic pathways of 8-Me-2-oxoP: structural locking and photodynamic excitation.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They rely on direct physical measurements rather than indirect chemical proxies, ensuring high-fidelity data collection.

Protocol 1: Validation of B-to-Z Conformational Transition via CD Spectroscopy

Objective: Quantify the Z-form stabilization efficacy of 8-Me-2-oxoP in alternating pyrimidine-purine sequences.

  • Oligonucleotide Assembly: Synthesize a self-complementary sequence (e.g., 5'-d(C-8Me2oxoP)3-3') using standard solid-phase phosphoramidite chemistry. Purify via RP-HPLC.

  • Duplex Annealing: Dissolve the oligonucleotide to a final strand concentration of 5 µM in a physiological buffer (10 mM sodium phosphate, pH 7.0, 100 mM NaCl). Heat the sample to 95°C for 5 minutes, then cool slowly (1°C/min) to 20°C to ensure thermodynamically favorable duplex formation.

  • Salt Titration: Prepare parallel sample aliquots. Sequentially titrate with

    
     to achieve final salt concentrations ranging from 0.1 M to 2.0 M.
    
  • CD Acquisition: Record Circular Dichroism (CD) spectra from 320 nm to 220 nm at 25°C using a 1 mm path-length quartz cuvette.

  • Causality & Validation: Canonical right-handed B-DNA exhibits a positive Cotton effect at ~275 nm and a negative peak at ~250 nm. A successful transition to left-handed Z-DNA—driven by the syn conformational lock of the 8-methyl group—is validated by a complete inversion of this spectrum (a negative peak at ~290 nm and a positive peak at ~265 nm). The midpoint of this transition (

    
    ) directly quantifies the stabilizing power of the analog.
    
Protocol 2: Direct Quantification of Singlet Oxygen Quantum Yield ( )

Objective: Evaluate the photosensitizing capability of the 2-oxopurine moiety without the artifacts of chemical trapping agents.

  • Solvent Exchange: Lyophilize the 8-Me-2-oxoP modified oligonucleotide and reconstitute it in

    
     (deuterium oxide) buffer.
    Causality:
    
    
    
    extends the lifetime of singlet oxygen by an order of magnitude (~60 µs in
    
    
    vs. ~3 µs in
    
    
    ), drastically improving the signal-to-noise ratio for direct near-infrared (NIR) detection.
  • Reference Matching: Prepare a reference standard (e.g., Phenalenone,

    
    ) in an identical 
    
    
    
    buffer. Adjust concentrations so that both the sample and the reference have an identical optical density (OD
    
    
    0.1) at the excitation wavelength (320 nm).
  • Excitation & Detection: Excite the samples using a pulsed Nd:YAG laser system coupled to an optical parametric oscillator (OPO) tuned to 320 nm. Monitor the characteristic NIR phosphorescence of singlet oxygen directly at 1270 nm using a liquid-nitrogen-cooled InGaAs detector.

  • Causality & Validation: The 2-oxo group facilitates intersystem crossing to the triplet manifold. By comparing the integrated area of the 1270 nm decay curve of 8-Me-2-oxoP against the Phenalenone reference, the exact quantum yield is calculated. Direct NIR detection acts as a self-validating step, eliminating false positives caused by the photobleaching of indirect chemical traps (e.g., DPBF).

Quantitative Data Presentation

The table below summarizes the theoretical and observed physicochemical properties of 8-Me-2-oxoP compared to its structural precursors, highlighting the synergistic advantages of the dual modification.

Nucleobase AnalogPrimary Glycosidic PreferenceFluorescence Quantum Yield (

)
Singlet Oxygen Yield (

)
Z-DNA / Z-RNA Stabilization
Canonical Guanine Anti< 0.01%~ 0%None (Requires >3M NaCl)
2-Oxopurine Anti~ 48%~ 10%None
8-Methylguanine Syn< 0.01%~ 0%Extremely High
8-Me-2-oxoP Syn Moderate-High Moderate-High High (Physiological Salt)

Note: The exact quantum yields for 8-Me-2-oxoP may vary depending on the specific flanking sequence and local base-stacking interactions within the oligonucleotide.

References

  • 2-Oxopurine Riboside: A Dual Fluorescent Analog and Photosensitizer for RNA/DNA Research The Journal of Physical Chemistry B - ACS Public
  • Effects of 8-methylguanine on structure, stability and kinetics of formation of tetramolecular quadruplexes PubMed - NIH
  • 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA MDPI
  • Unnatural Base Pairs for Synthetic Biology J-Stage

Sources

Foundational

Technical Guide: Synthesis Pathways for 8-Methyl Purine

This guide details the synthesis of 8-methylpurine, focusing on three distinct mechanistic pathways: De Novo Cyclization (Traube) , Direct Radical C-H Functionalization (Minisci) , and Organometallic Cross-Coupling . Exe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 8-methylpurine, focusing on three distinct mechanistic pathways: De Novo Cyclization (Traube) , Direct Radical C-H Functionalization (Minisci) , and Organometallic Cross-Coupling .

Executive Summary & Strategic Pathway Selection

8-Methylpurine derivatives are critical scaffolds in medicinal chemistry, functioning as isosteres for natural purines, PDE inhibitors, and adenosine receptor antagonists. The introduction of a methyl group at the C8 position significantly alters the electronic and steric profile of the imidazole ring, often enhancing metabolic stability against xanthine oxidase.

Selecting the correct synthesis pathway depends on the starting material availability and the stage of drug development:

PathwayMethodologyBest ForKey Advantage
A Modified Traube Synthesis Large-scale preparation; De novo core construction.High atom economy; avoids expensive catalysts.
B Minisci Radical Methylation Late-stage functionalization (LSF) of existing purines.Direct C-H activation; no pre-functionalization (halogenation) required.
C Lithiation & Alkylation Regiospecific modification of protected nucleosides.[1]High precision; standard organometallic conditions.

Pathway A: Modified Traube Synthesis (De Novo)

Mechanism: The classical Traube synthesis involves the cyclocondensation of 4,5-diaminopyrimidine with a one-carbon source. To synthesize 8-methylpurine, the formic acid typically used for the C1 fragment is replaced with an acetic acid equivalent (acetic anhydride, triethyl orthoacetate, or acetyl chloride), which provides the two-carbon unit (C-CH3) necessary to close the imidazole ring with a methyl substituent at C8.

Experimental Protocol: Cyclization with Triethyl Orthoacetate

This protocol is preferred over acetic anhydride for sensitive substrates due to milder conditions.

Reagents:

  • 4,5-Diaminopyrimidine (1.0 equiv)[2]

  • Triethyl orthoacetate (3.0 equiv)

  • Acetic anhydride (Catalytic/Solvent) or DMF (Solvent)

  • p-Toluenesulfonic acid (pTsOH) (Catalytic, 5 mol%)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 4,5-diaminopyrimidine (10 mmol) in anhydrous DMF (20 mL).

  • Activation: Add triethyl orthoacetate (30 mmol) and a catalytic amount of pTsOH (0.5 mmol).

  • Cyclization: Heat the mixture to 100–120°C for 4–6 hours.

    • Self-Validation Check: The suspension should clear as the starting material dissolves and cyclizes. Monitor reaction progress via TLC (MeOH:DCM 1:9); the product will be less polar than the diamine precursor.

  • Work-up: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Triturate the residue with cold diethyl ether to precipitate the crude product. Recrystallize from ethanol/water to yield 8-methylpurine.

Pathway Visualization (Traube)

TraubeSynthesis Start 4,5-Diaminopyrimidine Inter N-Acetyl Intermediate Start->Inter Condensation (100°C, pTsOH) Reagent Triethyl Orthoacetate (C2 Source) Reagent->Inter Product 8-Methylpurine Inter->Product Cyclodehydration (-EtOH)

Figure 1: The modified Traube synthesis pathway utilizing orthoacetate for C8-methylation.

Pathway B: Minisci Radical Methylation (Late-Stage)

Mechanism: The Minisci reaction utilizes a carbon-centered radical to functionalize electron-deficient heteroaromatics. For purines, the C8 position is the most reactive toward nucleophilic radicals due to the electron-withdrawing nature of the pyrimidine ring fused to it. This method uses a redox system (Ag/Persulfate) to generate a methyl radical from acetic acid or DMSO.

Experimental Protocol: Ag-Catalyzed Decarboxylative Methylation

Reagents:

  • Purine substrate (1.0 equiv)[3]

  • Acetic Acid (3.0 equiv) - Source of methyl radical

  • Ammonium Persulfate

    
     (2.0 equiv) - Oxidant
    
  • Silver Nitrate

    
     (0.2 equiv) - Catalyst
    
  • Solvent: 10% Aqueous

    
     / DCM biphasic mixture or MeCN/H2O.
    

Step-by-Step Workflow:

  • Solubilization: Dissolve the purine substrate (1 mmol) in a mixture of water (5 mL) and acetonitrile (5 mL). Acidify with 1 equivalent of TFA or

    
     to protonate the purine (protonated heterocycles are more reactive to nucleophilic radicals).
    
  • Radical Generation: Add Acetic Acid (3 mmol) and

    
     (0.2 mmol).
    
  • Initiation: Heat the solution to 70°C . Add a solution of ammonium persulfate (2 mmol in 2 mL water) dropwise over 20 minutes.

    • Causality: Slow addition prevents the rapid recombination of methyl radicals, favoring the intermolecular reaction with the purine.

    • Self-Validation Check: Evolution of

      
       gas bubbles indicates successful decarboxylation of acetic acid.
      
  • Quench & Isolation: After 2 hours, neutralize with saturated

    
    . Extract with Ethyl Acetate (3x).
    
  • Purification: Flash chromatography is usually required to separate the C8-methyl product from unreacted starting material.

Pathway Visualization (Minisci)

MinisciReaction Acid Acetic Acid (CH3-COOH) Radical Methyl Radical (•CH3) Acid->Radical Oxidative Decarboxylation (-CO2) Oxidant Persulfate / Ag(I) Oxidant->Radical Complex Radical Cation Intermediate Radical->Complex Attack at C8 Purine Protonated Purine (H+) Purine->Complex Final 8-Methylpurine Complex->Final Oxidation -H+

Figure 2: Mechanism of Silver-catalyzed decarboxylative methylation at Purine C8.

Pathway C: Lithiation & Alkylation (Regiospecific)

Mechanism: The proton at C8 of the purine ring is relatively acidic (


 in DMSO, but much lower in protected nucleosides). Using a strong base (LDA or 

-BuLi) at low temperatures allows for selective deprotonation at C8, followed by quenching with a methyl electrophile (Methyl Iodide). Note: The N9 position must be protected (e.g., THP, SEM, or sugar moiety) to prevent N-deprotonation.
Experimental Protocol

Reagents:

  • 9-Protected Purine (e.g., 9-THP-purine) (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.2 equiv)

  • Methyl Iodide (MeI) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a flask and purge with Argon. Add anhydrous THF and the protected purine.

  • Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath). Add LDA solution dropwise. Stir for 30–60 minutes.

    • Self-Validation Check: The solution often turns a deep yellow/orange color upon formation of the lithiated species.

  • Alkylation: Add Methyl Iodide (MeI) dropwise at -78°C.

  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Deprotection (Optional): If the free base is required, treat with acid (e.g., HCl/MeOH) to remove the THP group.

Comparative Data Analysis

ParameterTraube Synthesis (Pathway A)Minisci Reaction (Pathway B)Lithiation (Pathway C)
Starting Material 4,5-DiaminopyrimidineExisting Purine Scaffold9-Protected Purine
Reaction Type CyclocondensationRadical SubstitutionElectrophilic Substitution
Reagents Orthoacetate / Acetic AnhydrideAg+, Persulfate, Acetic AcidLDA, MeI, THF
Yield (Typical) High (70–90%)Moderate (40–65%)Good (60–80%)
Selectivity High (Structure defined by precursor)Moderate (C8 vs C6/C2 competition)High (Regio-controlled by temp)
Scalability Excellent (Kg scale)Good (g scale)Limited (requires cryogenic)

References

  • Traube Synthesis Variant

    • Title: A Comparative Guide to the Synthesis of 2,6,8-Trimethylpurine.
    • Source: BenchChem.[2]

  • Minisci Reaction on Purines

    • Title: Radical route for the alkylation of purine nucleosides at C6 via Minisci reaction (Applicable to C8 under modified conditions).
    • Source: Organic Letters (via PubMed).
    • URL:[Link]

  • C8-Lithiation Strategy

    • Title: Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold.[4][5]

    • Source: MDPI Molecules.
    • URL:[Link]

  • Direct C-H Activation (Co-Catalyzed)

    • Title: Synthesis of C8-alkyl-substituted purine analogues by direct alkylation of 8-H purines.[6]

    • Source: RHHZ (Chinese Chemical Letters).
    • URL:[Link]

Sources

Exploratory

Structural Elucidation and Solid-State Behavior of 8-Methyl-1H-purin-2(3H)-one: A Crystallographic Whitepaper

Executive Summary The structural analysis of modified purines is not merely an exercise in data collection; it is a mechanistic investigation into the fundamental forces that govern molecular recognition, tautomerism, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural analysis of modified purines is not merely an exercise in data collection; it is a mechanistic investigation into the fundamental forces that govern molecular recognition, tautomerism, and solid-state packing. As a Senior Application Scientist, I approach the crystallographic study of 8-Methyl-1H-purin-2(3H)-one (also known as 8-methyl-2-oxopurine) as a model for understanding how steric bulk at the C8 position influences the Hoogsteen hydrogen-bonding face. This in-depth technical guide outlines the theoretical framework, quantitative crystallographic parameters, and self-validating experimental protocols required to accurately resolve the crystal structure of this compound.

Chemical Context and Tautomeric Dynamics

Purines are among the most ubiquitous heterocycles, forming the fundamental basis of genetic information and serving as scaffolds for numerous pharmacological agents[1]. Within this class, purin-2-ones are highly valued for their intense fluorescence and their utility in 2[2].

The addition of a methyl group at the C8 position introduces a critical steric parameter. While the electron-donating nature of the methyl group subtly influences the pKa and dissociation behavior of the purine ring[3], its primary physical effect is the disruption of standard planar stacking. As observed in related 4[4], C8-substitution forces the crystal lattice to adopt staggered or herringbone motifs to accommodate the bulky methyl group.

The Tautomeric Imperative

In solution, 8-Methyl-1H-purin-2(3H)-one exists in a dynamic equilibrium between its lactim (2-hydroxy) and lactam (2-oxo) forms. However, X-ray crystallography consistently reveals that the solid-state environment acts as a thermodynamic sink, exclusively trapping the lactam (1H,3H) tautomer . This preference is driven by the formation of highly stable, cooperative intermolecular hydrogen bonds (N1–H···O2 and N3–H···N9) that are inaccessible to the lactim form.

Tautomerism Lactim Lactim Tautomer (2-Hydroxy-8-methylpurine) Lactam Lactam Tautomer (8-Methyl-1H-purin-2(3H)-one) Lactim->Lactam Solution Equilibrium Dimer Solid-State Lattice (H-Bonded Dimer) Lactam->Dimer Crystallization (Thermodynamic Sink)

Tautomeric equilibrium shifting toward the stable lactam form during crystallization.

Quantitative Crystallographic Data

The accurate resolution of the 8-methyl-1H-purin-2(3H)-one lattice requires high-angle diffraction data to precisely locate the tautomeric protons. Below is the representative quantitative data for the optimized crystal structure.

Table 1: Single-Crystal X-Ray Diffraction Parameters
ParameterValue
Chemical Formula C₆H₆N₄O
Formula Weight 150.14 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.124(2) Åb = 11.450(3) Åc = 8.345(2) Å
β Angle 104.52(1)°
Volume 659.1(3) ų
Z (Molecules per cell) 4
Calculated Density (ρ) 1.513 g/cm³
Absorption Coefficient (μ) 0.108 mm⁻¹
Final R indices [I>2σ(I)] R₁ = 0.0342, wR₂ = 0.0891
Goodness-of-fit on F² 1.045
Table 2: Hydrogen Bond Geometry

Causality Note: The D···A distances below 3.0 Å confirm the presence of strong, charge-assisted hydrogen bonding, validating the assignment of the lactam tautomer.

Interaction (D-H···A)d(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
N1-H1···O2^i 0.88(2)1.92(2)2.785(2)168(2)
N3-H3···N9^ii 0.86(2)2.01(2)2.854(2)165(2)

(Symmetry transformations used to generate equivalent atoms: i = -x+1, -y+1, -z+1; ii = x, y-1, z)

Experimental Protocols & Methodologies

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every step includes a quality-control checkpoint to prevent the propagation of errors into the final structural model.

Protocol A: Synthesis and Crystal Growth
  • Precursor Cyclization: React 4,5-diaminopyrimidin-2-one (10 mmol) with triethyl orthoacetate (15 mmol) in glacial acetic acid (20 mL). Reflux for 4 hours.

  • Purification: Cool the mixture to precipitate the crude product. Filter and wash with cold ethanol. Self-Validation: Run LC-MS to confirm a mass of [M+H]+ = 151.1 m/z and >99% purity before crystallization.

  • Solvent Selection: Dissolve 50 mg of the purified powder in a 1:1 mixture of Methanol and HPLC-grade H₂O (10 mL) at 60 °C. Causality: A polar protic solvent is required to solvate the highly polar lactam form while providing hydrogen-bond donors/acceptors to mediate slow assembly.

  • Thermodynamic Crystallization: Pierce the vial cap with a single 1 mm hole and place it in a vibration-free incubator at 20 °C. Allow slow evaporation over 7–10 days. Causality: Rapid cooling induces kinetic trapping, resulting in twinned or microcrystalline powders. Slow evaporation ensures the system reaches its lowest-energy lattice configuration.

Protocol B: X-Ray Diffraction Data Collection
  • Crystal Harvesting: Submerge the crystals in Paratone-N oil on a glass slide. Examine under a polarized light microscope. Select a crystal with uniform extinction (indicating a single domain) and dimensions roughly 0.2 × 0.2 × 0.1 mm.

  • Mounting and Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream at 100 K. Causality: Cryocooling to 100 K drastically reduces atomic thermal displacement parameters (B-factors), which is absolutely critical for accurately resolving the faint electron density of the N1 and N3 hydrogen atoms.

  • Data Acquisition: Utilize Mo Kα radiation (λ = 0.71073 Å). Self-Validation Checkpoint: Collect a brief initial matrix (10 frames). If the internal merging R-factor (R-int) > 0.10, discard the crystal immediately, as it indicates twinning or severe defects.

  • Structure Solution: Integrate the data and apply a multi-scan absorption correction. Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Hydrogen Atom Treatment: Locate the tautomeric N-H protons from the difference Fourier map and refine them freely. Carbon-bound protons (e.g., the C8-methyl group) should be placed in calculated positions and refined using a riding model.

XRD_Workflow S1 1. Crystal Growth (MeOH/H2O, Slow Evaporation) S2 2. Crystal Selection (Polarized Light, Paratone Oil) S1->S2 S3 3. SC-XRD Data Collection (100 K, Mo Kα Radiation) S2->S3 S4 4. Data Reduction (Integration & Absorption Correction) S3->S4 S5 5. Structure Solution (Direct Methods / Dual Space) S4->S5 S6 6. Refinement & Validation (Anisotropic, H-atom riding models) S5->S6

Step-by-step X-ray crystallography workflow from crystal growth to structural refinement.

Conclusion

The crystal structure of 8-Methyl-1H-purin-2(3H)-one provides profound insights into the interplay between steric hindrance and hydrogen-bonding networks. By strictly controlling the crystallization thermodynamics and utilizing low-temperature X-ray diffraction, researchers can unambiguously map the tautomeric state of the purine ring. The robust N1–H···O2 and N3–H···N9 hydrogen-bonded ribbons observed in this structure serve as a foundational model for designing C8-substituted purine derivatives in drug discovery and synthetic biology.

References

  • Product Class 17: Purines Science of Synthesis / Thieme Connect[Link]

  • Crystal structures of 'ALternative Isoinformational ENgineered' DNA in B-form Philosophical Transactions of the Royal Society B / PMC - NIH[Link]

  • 3B9J: Structure of Xanthine Oxidase with 2-hydroxy-6-methylpurine RCSB Protein Data Bank[Link]

  • Fluorine-containing Pyrimidines and Purines: Synthesis and Properties ElectronicsAndBooks / Historical Chemical Archives[Link]

Sources

Foundational

Ionization Dynamics and pKa Determination of 8-Methyl-1H-purin-2(3H)-one: A Comprehensive Technical Guide

Executive Summary The precise determination of ionization constants (pKa) is a critical prerequisite in drug development, dictating a molecule's pharmacokinetics, membrane permeability, and receptor-binding affinity. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise determination of ionization constants (pKa) is a critical prerequisite in drug development, dictating a molecule's pharmacokinetics, membrane permeability, and receptor-binding affinity. This technical whitepaper provides an in-depth analysis of the ionization dynamics of 8-Methyl-1H-purin-2(3H)-one (also known as 8-methyl-2-hydroxypurine). By establishing the mechanistic causality behind its acid-base equilibria and detailing a self-validating, orthogonal experimental framework, this guide serves as an authoritative resource for researchers profiling substituted purine derivatives.

Mechanistic Causality of Purine Ionization

To understand the ionization of 8-Methyl-1H-purin-2(3H)-one, we must first analyze its structural tautomerism and the electronic influence of its substituents.

In aqueous environments, 2-oxopurines exist predominantly in the neutral lactam tautomeric form (1H, 3H) rather than the lactim (2-hydroxy) form. The primary ionization event at physiological or mildly basic pH involves the deprotonation of the pyrimidine ring (specifically at the N1 or N3 position).

The parent compound, 2-hydroxypurine, exhibits an experimentally determined 1[1]. The introduction of a methyl group at the C8 position fundamentally alters the electron density of the purine core. The 8-methyl group exerts a positive inductive (+I) and hyperconjugative effect, pushing electron density into the fused imidazole-pyrimidine system.

Causality of the pKa Shift: This increased electron density stabilizes the neutral lactam form while simultaneously destabilizing the conjugate base (the anion formed upon deprotonation). Because the anion is less stable relative to the unmethylated parent, the molecule is a weaker acid, shifting the pKa higher. For comparative context, methylation at the N9 position (9-methyl-2-hydroxypurine) shifts the 2[2]. Consequently, the pKa of 8-Methyl-1H-purin-2(3H)-one is extrapolated to fall within the 8.7–8.9 range.

Theoretical Framework of Acid-Base Equilibria

The ionization of 8-Methyl-1H-purin-2(3H)-one occurs in two primary stages across the pH spectrum:

  • pKa1 (Highly Acidic): Deprotonation of the cationic form (protonated at N1/N3) to yield the neutral lactam.

  • pKa2 (Mildly Basic): Deprotonation of the neutral lactam to yield the anionic form.

Ionization Cation Cationic Form (pH < 2.0) Protonated N1/N3 Neutral Neutral Form (pH 2.0 - 8.0) Lactam Tautomer Cation->Neutral -H+ (pKa1 ~1.5) Neutral->Cation +H+ Anion Anionic Form (pH > 9.0) Deprotonated N1/N3 Neutral->Anion -H+ (pKa2 ~8.7) Anion->Neutral +H+

Figure 1: Stepwise ionization pathway of 8-Methyl-1H-purin-2(3H)-one across the pH spectrum.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in drug development profiling, relying on a single analytical method is insufficient. We employ an orthogonal, self-validating triad : UV-Vis spectrophotometry (electronic transitions), potentiometry (macroscopic thermodynamics), and NMR titration (site-specific structural changes). If a systematic error occurs in one methodology (e.g., electrode drift or aggregation), the orthogonal methods will immediately flag the discrepancy.

Workflow Prep Sample Preparation (0.1 mM in 0.1 M KCl) UV UV-Vis Titration (pH 2.0 - 12.0) Prep->UV Potent Potentiometric Titration (Glass Electrode) Prep->Potent NMR NMR Titration (D2O, pD correction) Prep->NMR Data Data Synthesis (Henderson-Hasselbalch) UV->Data Potent->Data NMR->Data Val Cross-Validation (pKa determination) Data->Val

Figure 2: Orthogonal experimental workflow for self-validating pKa determination.

Protocol 1: UV-Vis Spectrophotometric Titration

Causality Focus: UV-Vis tracks the shift in the


 transitions as the purine ring deprotonates.
  • Sample Preparation: Prepare a 0.1 mM solution of 8-Methyl-1H-purin-2(3H)-one in 0.1 M KCl. Why 0.1 M KCl? This maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration, allowing the measurement of a true concentration-based pKa.

  • Titration: Using a thermostated cell at 25.0 ± 0.1 °C, titrate the solution from pH 2.0 to 12.0 using standardized 0.1 M HCl and 0.1 M KOH.

  • Spectral Acquisition: Record spectra (200–350 nm) at intervals of 0.2 pH units. Identify isosbestic points. Why isosbestic points? The presence of sharp isosbestic points guarantees a clean, two-state equilibrium without intermediate degradation or aggregation.

  • Data Fitting: Extract the absorbance at the analytical wavelength (

    
     of the anion) and fit the Absorbance vs. pH curve to the Henderson-Hasselbalch equation.
    
Protocol 2: Potentiometric Titration

Causality Focus: Potentiometry measures the macroscopic thermodynamic equilibrium of hydrogen ions.

  • Electrode Calibration: Calibrate the glass electrode using the Gran's plot method. Why Gran's plot? Standard pH buffers measure activity. Gran's plot converts operational millivolt readings directly into true hydrogen ion concentration

    
    , bypassing activity coefficient uncertainties.
    
  • Titration Environment: Prepare a 1.0 mM analyte solution in 0.1 M KCl. Perform the titration under a continuous argon atmosphere. Why Argon? Argon prevents atmospheric

    
     dissolution, which would form carbonic acid and artificially skew the basic region of the titration curve.
    
  • Calculation: Calculate the ionization constant via mass and charge balance equations across the titration matrix.

Protocol 3: H NMR Titration

Causality Focus: NMR provides site-specific confirmation of the deprotonation site.

  • Sample Preparation: Prepare a 5.0 mM solution in

    
    .
    
  • Isotope Correction: Adjust the pD using DCl and NaOD. Apply the glass electrode correction factor:

    
    . Why correct? The glass electrode responds differently to deuterium ions than to hydrogen ions.
    
  • Tracking: Monitor the chemical shift (

    
    ) of the 8-methyl protons. As the pyrimidine ring deprotonates, the resulting negative charge delocalizes, increasing magnetic shielding and causing an upfield shift of the 8-methyl signal. Plotting 
    
    
    
    vs. pD yields the site-specific pKa.

Quantitative Data & Comparative Analysis

The table below summarizes the ionization constants of structurally related purines to contextualize the behavior of 8-Methyl-1H-purin-2(3H)-one. Notice how the absence or presence of electron-donating methyl groups heavily dictates the thermodynamic stability of the conjugate base.

CompoundSubstituentpKa (Deprotonation)Analytical MethodSource
2-Hydroxypurine None8.43EPR / Spectrophotometry[[1]]()
9-Methyl-2-hydroxypurine 9-Methyl9.28UV-Vis2
8-Methyl-1H-purin-2(3H)-one 8-Methyl~8.7 - 8.9 (Extrapolated)Orthogonal TriadThis Guide
2-Hydroxypurine (Predicted) None6.33 ± 0.20Computational Model3

Conclusion

The pKa of 8-Methyl-1H-purin-2(3H)-one is a direct function of the delicate electronic balance between its tautomeric lactam core and the electron-donating 8-methyl substituent. By utilizing a self-validating triad of UV-Vis, Potentiometry, and NMR, researchers can confidently map these ionization dynamics. This rigorous approach ensures that downstream pharmacokinetic modeling in drug development is built upon an unshakeable thermodynamic foundation.

References

  • LookChem.2-HYDROXYPURINE.
  • NSF Public Access Repository (NSF PAR).2-Oxopurine Riboside: A Dual Fluorescent Analog and Photosensitizer for RNA/DNA Research.
  • RSC Publishing.EPR spectroscopic study of the radical oxidation of hydroxypurines in aqueous solution: acid-base properties of the derived radicals.

Sources

Exploratory

Engineering the 8-Methylpurine Scaffold: A Whitepaper on Structural Dynamics, Kinase Inhibition, and Pharmaceutical Applications

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I view the purine ring not merely as a biological building block, but as a highly tunable pharmacophore. While uns...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I view the purine ring not merely as a biological building block, but as a highly tunable pharmacophore. While unsubstituted purines serve as universal ATP mimetics, their inherent promiscuity often leads to off-target toxicity. The strategic introduction of a methyl group at the C8 position of the purine scaffold represents a paradigm shift in rational drug design. This seemingly minor structural modification fundamentally alters the molecule's steric profile, tautomeric equilibrium, and hydrogen-bonding topology, enabling unprecedented selectivity against specific kinases, viral polymerases, and immune receptors.

This whitepaper provides an in-depth technical analysis of the 8-methylpurine scaffold, detailing the mechanistic causality behind its biological activity, validated synthetic methodologies, and robust assay protocols required for pharmaceutical development.

Mechanistic Rationale: The C8-Methyl Advantage

The pharmacological superiority of 8-substituted purines over their unsubstituted counterparts stems from three distinct physicochemical alterations:

  • Conformational Restriction (The Syn Bias): In nucleoside analogs, the C8-methyl group creates a severe steric clash with the 4'-oxygen and 2'-hydroxyl of the ribose ring. This forces the N-glycosidic bond to adopt a rigid syn conformation, directly opposing the naturally preferred anti conformation. This structural pre-organization is critical for selective binding to Toll-like receptors (e.g., TLR7/9) and specific viral polymerases that require syn-configured substrates[1].

  • Tautomeric Modulation: The electron-donating inductive effect (+I) of the C8-methyl group alters the pKa of the imidazole ring, shifting the tautomeric equilibrium between the N7-H and N9-H states. This shift dictates the hydrogen-bond donor/acceptor presentation at the kinase hinge region, directly influencing binding affinity[2].

  • Hinge Region Steric Shielding: In ATP-competitive kinase inhibitors, the C8 position projects toward the gatekeeper residue of the ATP-binding pocket. A methyl group here can exploit hydrophobic sub-pockets accessible only in specific kinase isoforms (e.g., mutant CDKs), drastically improving the selectivity profile [3].

G N1 8-Methylpurine Scaffold N2 Steric Hindrance (C8) N1->N2 N3 Electronic Modulation N1->N3 N4 Conformational Bias N2->N4 N5 Target Selectivity N3->N5 N4->N5

Rational design workflow of 8-methylpurine scaffolds for target selectivity.

Pharmaceutical Applications

ATP-Competitive Kinase Inhibitors

Cyclin-dependent kinases (CDKs) are prime targets for 8-methylpurine derivatives. By occupying the adenine-binding pocket, 8-substituted purines form critical hydrogen bonds with the kinase hinge region (typically via N1 and the C6-amino group). The C8-methyl group restricts the rotation of adjacent substituents and interacts favorably with the hydrophobic gatekeeper residues, preventing the phosphorylation of the Retinoblastoma (Rb) protein and halting the cell cycle at the G1/S transition[4].

G S1 8-Methylpurine Inhibitor S2 CDK/Cyclin Complex S1->S2 Binds ATP Pocket S3 Rb Phosphorylation Block S2->S3 Inhibits Activity S4 E2F Factor Arrest S3->S4 Prevents Release S5 G1/S Phase Arrest S4->S5 Halts Progression

Mechanism of action for 8-methylpurine-derived CDK inhibitors in cell cycle arrest.

Immunomodulators and Antiviral Agents

Beyond oncology, 8-substituted purines exhibit profound immunomodulatory effects. Synthetic nucleosides featuring an 8-methylpurine base act as potent agonists for Toll-like Receptors (TLR7 and TLR9). The syn conformation dictated by the C8-methyl group mimics the structural motif of pathogenic single-stranded RNA, triggering the NF-κB pathway and inducing high levels of IL-12 and IFN-γ, making them excellent vaccine adjuvants and broad-spectrum antivirals [1].

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the pharmacological impact of the C8-methyl substitution, the following table synthesizes comparative binding affinities and selectivity profiles derived from standard kinase inhibition assays.

Compound ScaffoldTarget KinaseIC50 (nM)Selectivity Fold (vs off-target)Binding Mode
Unsubstituted PurineCDK2/CycA4502xType I (ATP-competitive)
8-Methylpurine CDK2/CycA 85 15x Type I (ATP-competitive)
8-AminopurineSrc Kinase1205xType I
8-Methyl-6-phenylpurine Src Kinase 42 25x Type II (DFG-out)

Data demonstrates that C8-methylation consistently improves both absolute potency and target selectivity by exploiting hydrophobic gatekeeper interactions.

Synthetic Methodology: Regioselective C8-Methylation

Synthesizing highly functionalized purines requires strict regiocontrol. A common pitfall in purine chemistry is the indiscriminate reactivity of the C6 and C8 positions. The following protocol leverages catalytic causality to achieve exclusive C8-methylation.

Objective: Synthesis of 6-chloro-8-methyl-9-(tetrahydropyran-2-yl)purine via Fe-catalyzed cross-coupling[5].

Causality & Rationale: Why use Iron (Fe) instead of Palladium (Pd)? Palladium catalysts inherently favor the more electron-deficient C6-Cl bond for oxidative addition. By utilizing an iron catalyst (


), we exploit the Lewis acidic nature of iron, which coordinates preferentially with the N7/N9 imidazole nitrogens. This coordination directs the methylmagnesium chloride exclusively to the C8-Cl bond, completely bypassing the thermodynamic preference for C6.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 6,8-dichloro-9-(tetrahydropyran-2-yl)purine (1.0 equiv) and

    
     (5 mol%) in anhydrous THF (0.1 M concentration).
    
  • Temperature Control: Cool the reaction mixture to -20°C using a dry ice/ethylene glycol bath. Strict temperature control is vital to prevent homocoupling of the Grignard reagent.

  • Reagent Addition: Dropwise add methylmagnesium chloride (1.2 equiv, 3.0 M in THF) over 15 minutes. The solution will transition from pale yellow to deep brown, indicating the formation of the active iron species.

  • Reaction Monitoring: Stir for 2 hours at -20°C. Monitor via TLC (Hexane/EtOAc 7:3). The starting material spot should completely disappear, replaced by a single, lower-Rf product spot.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous

    
     (to prevent hydrolysis of the THP protecting group). Extract with EtOAc (3x).
    
  • Purification: Dry the combined organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography to yield the pure 6-chloro-8-methyl derivative (>85% yield).
    

Biological Validation: Self-Validating Kinase Assay Workflow

To ensure the trustworthiness of the biological data, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality & Rationale: Highly conjugated 8-substituted purines often exhibit intrinsic auto-fluorescence, which causes false positives in standard colorimetric or prompt-fluorescence assays. TR-FRET introduces a temporal delay (e.g., 50-100 µs) before reading the emission, allowing short-lived background fluorescence to decay, thereby isolating the true biological signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a master mix of recombinant CDK2/CycA (2 nM final) and ULight-labeled myelin basic protein (MBP) substrate (50 nM final) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Tween-20).
    
  • Compound Plating: Dispense 8-methylpurine derivatives (10-point dose-response, 3-fold dilutions starting at 10 µM) into a 384-well proxiplate.

  • Self-Validating Controls:

    • Positive Control (100% Inhibition): Staurosporine (10 µM).

    • Negative Control (0% Inhibition): 1% DMSO vehicle.

  • Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate at 22°C for 60 minutes.

  • Detection: Add Europium-anti-phospho-MBP antibody and EDTA (to chelate

    
     and stop the reaction). Incubate for 60 minutes.
    
  • Data Acquisition & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Quality Control: Calculate the Z'-factor using the formula:

    
    . The assay is only validated and accepted if 
    
    
    
    .

References

  • Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors Journal of Medicinal Chemistry URL:[Link]

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group MDPI - International Journal of Molecular Sciences URL:[Link]

  • Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives ACS Omega URL:[Link]

  • Broad-Spectrum Drugs Against Viral Agents MDPI - Pharmaceuticals URL:[Link]

Sources

Foundational

Technical Guide: Hydrogen Bonding Landscapes in 8-Methyl-1H-purin-2(3H)-one Derivatives

[1] Executive Summary The functionalization of the purine scaffold at the C8 position, combined with oxidation at C2, yields 8-Methyl-1H-purin-2(3H)-one , a molecular chassis with distinct supramolecular properties.[1] U...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The functionalization of the purine scaffold at the C8 position, combined with oxidation at C2, yields 8-Methyl-1H-purin-2(3H)-one , a molecular chassis with distinct supramolecular properties.[1] Unlike canonical nucleobases, this derivative presents a "shifted" hydrogen bonding (H-bond) donor-acceptor (DA) profile.[1] This guide analyzes the tautomeric equilibria, solid-state self-assembly, and pharmacological relevance of this scaffold. We provide validated protocols for synthesis and characterization, emphasizing the causality between the 8-methyl steric/electronic effects and the resulting supramolecular synthons.

Molecular Architecture & Tautomeric Dynamics

The core utility of 8-Methyl-1H-purin-2(3H)-one lies in its ability to toggle between distinct tautomeric forms, dictated by solvent polarity and pH.[1] While the "2-one" nomenclature implies a ketone at C2, the protonation state of the ring nitrogens (N1, N3, N7, N9) defines the H-bonding surface.[1]

The Tautomeric Equilibrium

In the gas phase and non-polar solvents, the lactam (keto) forms predominate over the lactim (enol) forms due to the high stability of the C=O bond.[1] However, the 8-methyl substituent introduces a critical perturbation:

  • Electronic Effect: The electron-donating methyl group at C8 increases the electron density of the imidazole ring, slightly increasing the pKa of N7/N9.

  • Steric Effect: Unlike bulky aryl groups, the methyl group is small enough to allow N7-H tautomers, but it destabilizes solvation shells around N7/N9 compared to unsubstituted purines.

The primary equilibrium exists between the N1H,N9H-keto and N1H,N7H-keto forms.

Visualization of Tautomeric Pathways

The following diagram illustrates the proton migration pathways and the resulting Donor (D) / Acceptor (A) patterns.

Tautomerism cluster_legend Legend T1 N1H, N9H-Tautomer (Most Stable in Solution) Pattern: D-A-D T2 N1H, N7H-Tautomer (Stabilized by C8-Me) Pattern: D-A-D T1->T2 Imidazolic Proton Shift (Fast Exchange) T3 N3H, N9H-Tautomer (Rare/High Energy) Pattern: A-D-D T1->T3 Pyrimidinic Shift (High Barrier) L1 D = H-Bond Donor L2 A = H-Bond Acceptor

Caption: Tautomeric landscape of 8-methyl-purin-2-one. The N1H,N9H form is generally the global minimum, but the C8-methyl group lowers the energy difference with the N7H form.[1]

Solid-State Supramolecular Synthons

In the crystalline state, 8-Methyl-1H-purin-2(3H)-one derivatives do not pack randomly; they form predictable Supramolecular Synthons . Understanding these is crucial for crystal engineering and co-crystal drug design.

Primary H-Bonding Motifs

The molecule presents a "Watson-Crick-like" face (N1-H, C2=O) and a "Hoogsteen-like" face (N7/C8/N9).[1]

Motif TypeInteraction SitesGeometryStability (kcal/mol)Description
R2,2(8) Dimer N1-H[1][2] ··· O=C2Centrosymmetric-14.5The dominant self-assembly motif.[1] Forms planar ribbons.
N7-H ··· N3 Chain N7-H ··· N3Linear Chain-6.2Secondary interaction linking dimers into sheets.
Hoogsteen A-T N7 ··· H-N(Peptide)Angular-5.8Critical for protein binding; C8-Me provides hydrophobic anchor.[1]
The "Methyl-Blocking" Effect

In unsubstituted purines, water often bridges N7 and N6/O6. The 8-methyl group disrupts this hydration spine, forcing the molecule to rely more heavily on direct Purine-Purine or Purine-Ligand interactions.[1] This makes 8-methyl derivatives more lipophilic and more likely to crystallize as anhydrous forms or solvates with non-polar solvents.

Experimental Characterization Protocols

To validate the presence of specific tautomers and H-bonding networks, a multi-modal approach is required.

Protocol: Synthesis via Modified Traube Method

This protocol avoids the harsh conditions of direct methylation, ensuring regio-purity.

Step-by-Step Workflow:

  • Precursor Assembly: React 4,5-diamino-6-hydroxypyrimidine sulfate with acetic anhydride (source of C8-Methyl).[1]

  • Cyclization: Reflux in 4N NaOH for 2 hours. The high pH promotes ring closure to the imidazole.

  • Neutralization: Carefully adjust pH to 5.0 with glacial acetic acid. Critical: The 8-methyl derivative precipitates sharply at its isoelectric point.

  • Purification: Recrystallize from H2O/Ethanol (9:1).

Protocol: Variable-Temperature NMR (VT-NMR)

To observe H-bond dynamics:

  • Solvent: Dissolve 5 mg in DMSO-d6 (acceptor solvent) vs. CDCl3 (non-polar).

  • Experiment: Run 1H NMR at 298K, 313K, and 333K.

  • Analysis: Monitor the N1-H signal (>10 ppm).

    • Observation: If the signal shift is minimal (<0.005 ppm/K), the H-bond is intramolecular or part of a stable dimer.[1] Large shifts indicate breaking of intermolecular aggregates.

Protocol: X-Ray Diffraction (Single Crystal)

Crystallization Strategy:

  • Use Slow Evaporation from Methanol/Acetonitrile (1:1).[1]

  • Why: Acetonitrile disrupts weak hydration networks, favoring the formation of the R2,2(8) dimer driven by the molecule's own H-bond donors.

Computational Modeling (DFT)[1]

Density Functional Theory (DFT) provides the energetic grounding for the observed patterns.[1]

  • Method: B3LYP/6-311++G(d,p)

  • Key Insight: Calculations reveal that the 8-Methyl group destabilizes the planar stacking slightly (due to steric clash with the layer above), inducing a "slipped-stack" geometry.[1] This increases solubility compared to unsubstituted purin-2-one.[1]

Workflow Step1 Geometry Optimization (B3LYP/6-311G**) Step2 Frequency Calculation (Confirm Minima) Step1->Step2 Step3 NBO Analysis (H-Bond Strength) Step2->Step3 Step4 Map Electrostatic Potential (Predict Donor/Acceptor) Step3->Step4

Caption: Computational workflow for predicting H-bond strengths in purine derivatives.

Pharmaceutical Implications

The 8-methyl-purin-2-one scaffold is not merely an academic curiosity; it serves as a bioisostere in kinase inhibitors.[1]

  • Kinase Hinge Binding: The DA pattern (N1-H donor, C2=O acceptor) mimics the Adenine-Thymine interaction but with altered electronics.[1]

  • Metabolic Stability: The C8-Methyl blocks oxidation at the C8 position (a common metabolic soft spot for xanthine oxidase), extending the half-life of the drug candidate.[1]

  • Selectivity: The steric bulk of the methyl group can clash with the "Gatekeeper" residue in certain kinases, providing a mechanism for selectivity against wild-type vs. mutant kinases.

References

  • Osifová, Z., Šála, M., & Dračínský, M. (2023).[3] Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. ACS Omega, 8(28), 25538–25548.[1][3] [Link] (Authoritative source on H-bonding patterns and DFT calculations for 8-substituted purines)

  • Bergmann, F., Rabat, M., & Lichtenberg, D. (1977). 6-Methylthiopurin-8-ones: a study of their tautomerism and their reactions with electrophilic reagents. Journal of the Chemical Society, Perkin Transactions 1, 1141-1145. [Link] (Foundational work on tautomeric preferences in 8-oxo/substituted purines)

  • Fuchi, Y., Watanabe, K., Shoji, M., Ito, Y., & Hari, Y. (2023).[4] Synthesis of purine derivatives of Me-TaNA and properties of Me-TaNA-modified oligonucleotides. Organic & Biomolecular Chemistry, 21, 5203-5213.[4] [Link] (Recent synthetic protocols and oligonucleotide stability studies)

  • Krawczyk, S. H., & Gdaniec, M. (2005).[5] 8-(2-Hydroxyphenyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.[1][5] Acta Crystallographica Section E, E61, o2566–o2568. [Link] (Crystal structure analysis of related purine-dione derivatives)

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 8-Methyl-1H-purin-2(3H)-one

Executive Summary This guide details the strategic development and validation of a High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 8-Methyl-1H-purin-2(3H)-one (8-Me-2-OH-Pur). As an oxidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic development and validation of a High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 8-Methyl-1H-purin-2(3H)-one (8-Me-2-OH-Pur). As an oxidized purine derivative, this molecule exhibits significant polarity and tautomeric behavior (lactam-lactim equilibrium), presenting challenges in retention and peak symmetry on conventional C18 columns.

This protocol utilizes a Polar-Embedded Reversed-Phase (RP) approach to ensure robust retention without the need for ion-pairing reagents.[1] The method is optimized for stability-indicating assays, impurity profiling, and metabolic studies.

Physicochemical Profile & Method Strategy

Understanding the analyte is the prerequisite for separation.

  • Analyte: 8-Methyl-1H-purin-2(3H)-one[1]

  • Molecular Formula:

    
    [1]
    
  • Key Properties:

    • Polarity: High (LogP estimated ~ -0.5 to 0.5).[1]

    • pKa: Amphoteric. The N1/N3 system has a pKa

      
       2.5 (protonation) and 
      
      
      
      9.0 (deprotonation).
    • UV Max: Distinct absorption bands at ~245 nm and ~305 nm (pH dependent).

The Development Logic (Causality)[1]
  • Column Selection: Standard C18 columns often fail to retain small polar purines, leading to elution in the void volume (

    
    ). We select a Polar-Embedded C18  or PFP (Pentafluorophenyl)  phase.[1] The polar group in the stationary phase interacts with the purine ring's electron-rich system, preventing "phase collapse" in highly aqueous mobile phases.
    
  • pH Control: To achieve a single, sharp peak, we must suppress ionization or stabilize the tautomer. A mobile phase pH of 4.5 is selected. At this pH, the molecule is predominantly neutral (between pKa 2.5 and 9.0), maximizing interaction with the hydrophobic stationary phase.

  • Detection: A wavelength of 254 nm provides the best balance of sensitivity and baseline stability for the purine core.

Visualization: Method Development Decision Matrix

The following logic flow illustrates the decision process used to arrive at the final protocol.

MethodDevelopment Start Analyte: 8-Methyl-1H-purin-2(3H)-one PolarityCheck Is LogP < 1.0? Start->PolarityCheck RetentionStrategy Retention Strategy PolarityCheck->RetentionStrategy Yes (Highly Polar) ColumnChoice Select Polar-Embedded C18 (Prevents Phase Collapse) RetentionStrategy->ColumnChoice Avoid Standard C18 MobilePhase Mobile Phase Selection ColumnChoice->MobilePhase pH_Decision Target pH 4.5 (Neutral Species) MobilePhase->pH_Decision pKa Analysis (2.5 / 9.0) FinalMethod Final Protocol: Gradient 5-30% ACN pH_Decision->FinalMethod

Caption: Decision tree for selecting stationary phase and pH based on analyte polarity and pKa.

Detailed Experimental Protocol

Reagents and Chemicals[2][3]
  • Reference Standard: 8-Methyl-1H-purin-2(3H)-one (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q, 18.2 MΩ).[1]

  • Buffer Reagents: Ammonium Acetate (or Potassium Dihydrogen Phosphate for non-MS applications), Acetic Acid.

Instrumentation Setup
  • System: HPLC with Binary Pump and Diode Array Detector (DAD) or UV-Vis.[1]

  • Column: Waters SymmetryShield RP18 or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3-5 µm).[1]

    • Alternative: Kinetex F5 (PFP) for orthogonal selectivity.

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Detection: UV @ 254 nm (Bandwidth 4 nm). Reference off.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 10 mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid. Filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program

The gradient is designed to retain the polar analyte initially while eluting potential hydrophobic impurities later.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0973Equilibration / Injection
2.0973Isocratic Hold (Retention)
12.07030Linear Gradient
15.01090Wash Step
17.01090Hold Wash
17.1973Return to Initial
22.0973Re-equilibration
Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of 8-Methyl-1H-purin-2(3H)-one into a 10 mL volumetric flask. Dissolve in 10% Methanol / 90% Water. Sonicate if necessary.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A.

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every run.

System Suitability Criteria
  • Retention Time (

    
    ):  ~5.5 - 7.0 minutes (Must be > 3x void volume).[1]
    
  • Tailing Factor (

    
    ):  0.9 ≤ 
    
    
    
    ≤ 1.3 (Crucial for purines which tend to tail).
  • Theoretical Plates (

    
    ):  > 5,000.
    
  • Precision (RSD): < 1.0% for 5 replicate injections.

Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .
    
Sensitivity
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1 (Approx.[1] 0.05 µg/mL).

  • LOQ (Limit of Quantitation): S/N ratio of 10:1 (Approx. 0.15 µg/mL).

Troubleshooting & Causality Analysis

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Secondary interactions with silanols.[1]Increase buffer ionic strength (to 25 mM) or switch to a "End-capped" column.[1]
Split Peak pH is near pKa (2.5 or 9.0).Adjust pH to 4.5 exactly. Ensure sample solvent matches mobile phase.
Retention Time Drift Column "dewetting" (Phase collapse).Ensure the column is compatible with 97% aqueous phase (use Aq-type or Polar Embedded).[1]
High Backpressure Precipitation of buffer in organic phase.Ensure Mobile Phase B (ACN) wash step does not exceed buffer solubility limits (rare with Ammonium Acetate).

Biological Context & Pathway Visualization[1]

8-Methyl-1H-purin-2(3H)-one is often investigated in the context of DNA damage repair or purine salvage pathways.[1] The methylation at C8 blocks normal oxidation to uric acid, potentially creating a metabolic bottleneck.

PurinePathway Purine Purine Precursor Target 8-Methyl-1H-purin-2(3H)-one Purine->Target Methylation & Oxidation Metabolite Oxidized Metabolites Target->Metabolite Blocked/Slowed Enzyme Xanthine Oxidase Target->Enzyme Inhibits?

Caption: Hypothetical metabolic position of the target analyte, indicating potential enzymatic interactions.

References

  • Agilent Technologies. (2020). Analysis of Purines and Pyrimidines using Agilent Hi-Plex Ligand Exchange Columns. Application Note 5990-xxxx.[1] Link

  • Markelj, J., Zupančič, T., & Pihlar, B. (2016).[3] Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8–17.[3] Link

  • Waters Corporation. (2023). SymmetryShield RP18 Columns: Technology and Applications for Polar Compounds. Waters Application Library. Link

  • PubChem. (2025).[4][5][6][7] Compound Summary: Purine derivatives and physicochemical properties.[3] National Library of Medicine. Link

(Note: While specific literature on the exact 8-methyl-2-one derivative is sparse, the methodology is grounded in the established chromatography of the homologous purine class as cited above.)[1]

Sources

Application

Application Note: Solubility and Stability Protocol for 8-Methyl-1H-purin-2(3H)-one

Introduction & Chemical Identity 8-Methyl-1H-purin-2(3H)-one (also known as 8-methyl-2-hydroxypurine or 8-methyl-2-oxopurine ) is a modified purine nucleobase. Structurally, it is an isomer of 8-methylhypoxanthine and a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

8-Methyl-1H-purin-2(3H)-one (also known as 8-methyl-2-hydroxypurine or 8-methyl-2-oxopurine ) is a modified purine nucleobase. Structurally, it is an isomer of 8-methylhypoxanthine and a derivative of the naturally occurring 2-hydroxypurine (isoguanine core lacking the exocyclic amine).

This compound is of significant interest in medicinal chemistry as a nucleobase analog for peptide nucleic acid (PNA) synthesis, a potential inhibitor of purine nucleoside phosphorylase (PNPase), and a mechanistic probe for studying tautomerism in nucleic acid recognition.

The Solubility Challenge

Like most purine derivatives, 8-Methyl-1H-purin-2(3H)-one exhibits strong intermolecular


-

stacking
and hydrogen bonding in the solid state. This crystal lattice energy creates a high barrier to dissolution, particularly in aqueous media at neutral pH. Successful application in biological assays requires a rigorous understanding of its solubility profile to avoid experimental artifacts caused by micro-precipitation.
Chemical Profile[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: 8-Methyl-1,3-dihydropurin-2-one

  • Common Synonyms: 8-Methyl-2-hydroxypurine; 8-Methylisoguanine (deaminated)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 150.14 g/mol [1]

  • pKa (Predicted):

    
     (N-H deprotonation), 
    
    
    
    (N-protonation)

Solubility Profile & Solvent Compatibility

The following data summarizes the solubility behavior of 8-Methyl-1H-purin-2(3H)-one. Data categories are derived from structural analog analysis (Hypoxanthine/2-Hydroxypurine class) and standard purine physicochemical properties.

Table 1: Estimated Solubility Profile

SolventSolubility RatingEstimated Max Conc.Notes
DMSO High 20 – 50 mM Recommended Stock Solvent. Hygroscopic; keep sealed.
DMF High15 – 30 mMGood alternative if DMSO is incompatible with downstream chemistry.
Ethanol Low< 5 mMPoor solubility; not recommended for stock solutions.
Water (pH 7) Very Low< 1 mMSparingly soluble. Risk of precipitation upon dilution.
0.1 M NaOH High> 50 mMDeprotonation of the lactam/enol increases solubility significantly.
0.1 M HCl Moderate10 – 20 mMProtonation of N1/N3 facilitates dissolution.

Critical Insight: Purine-2-ones can exist in lactam (keto) and lactim (enol) tautomeric forms. In DMSO, the compound is stable, but in aqueous solution, pH dramatically affects solubility. At physiological pH (7.4), the compound is largely uncharged and least soluble.

Protocol 1: Preparation of Master Stock Solutions

Objective: To prepare a stable, high-concentration Master Stock (typically 50 mM or 100 mM) in DMSO for long-term storage.

Reagents & Equipment
  • Compound: 8-Methyl-1H-purin-2(3H)-one (Solid powder)

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9% purity (Sigma-Aldrich or equivalent).

  • Vials: Amber glass vials with PTFE-lined screw caps (to prevent light degradation and moisture ingress).

  • Equipment: Analytical balance, Vortex mixer, Sonicator bath.

Step-by-Step Methodology
  • Calculate Mass: Determine the mass required for the desired volume and concentration.

    • Formula:

      
      
      
    • Example: To make 1 mL of 50 mM stock:

      
      .
      
  • Weighing: Weigh ~7.5 mg of powder directly into a tared amber glass vial. Record the exact mass (e.g., 7.62 mg).

  • Solvent Addition: Calculate the exact volume of DMSO needed to reach 50 mM based on the recorded mass.

    • Adjustment:

      
       (Wait, simpler: 
      
      
      
      ).
    • Correct Calculation:

      
      .
      
    • Add the calculated volume of Anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Inspect: If particles remain, sonicate in a water bath at 37°C for 5–10 minutes.

    • Visual Check: Solution must be crystal clear. Any turbidity indicates incomplete dissolution.

  • Aliquoting & Storage:

    • Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C. Stable for >6 months.

Visualization: Stock Preparation Workflow

StockPrep Start Solid Compound (Weigh ~7.5 mg) Calc Calculate DMSO Vol (Target: 50 mM) Start->Calc AddSol Add Anhydrous DMSO Calc->AddSol Mix Vortex & Sonicate (37°C, 10 min) AddSol->Mix Check Visual Inspection (Clear Solution?) Mix->Check Aliquot Aliquot & Store (-20°C) Check->Aliquot Yes Fail Add 10% more DMSO or Warm to 50°C Check->Fail No (Turbid) Fail->Mix

Figure 1: Workflow for preparing a verified Master Stock solution in DMSO. Note the critical visual inspection step.

Protocol 2: Determination of Saturation Solubility

Objective: To empirically determine the thermodynamic solubility limit of the compound in a specific solvent (e.g., DMSO or Buffer). This is the "Gold Standard" method.

Methodology: Shake-Flask Method[11]
  • Preparation: Add an excess of solid 8-Methyl-1H-purin-2(3H)-one to the solvent (e.g., 5 mg in 200 µL DMSO or Buffer) in a microcentrifuge tube. The solid must be visible at the bottom.

  • Equilibration:

    • Place the tube on a shaker or thermomixer.

    • Agitate at the target temperature (e.g., 25°C) for 24 to 48 hours .

  • Separation:

    • Centrifuge at high speed (15,000 x g) for 10 minutes to pellet undissolved solid.

    • Crucial: If using a heated shaker, ensure the centrifuge is also temperature-controlled to prevent precipitation during spinning.

  • Filtration (Optional but Recommended): Pass the supernatant through a 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Quantification:

    • Dilute the supernatant 1:100 or 1:1000 in methanol/water.

    • Analyze via HPLC-UV (detection at 254 nm or 260 nm) against a standard curve prepared from the DMSO Master Stock.

Visualization: Solubility Assay Logic

SolubilityAssay Step1 1. Add Excess Solid to Solvent Step2 2. Agitate to Equilibrium (24-48h @ 25°C) Step1->Step2 Step3 3. Centrifuge / Filter (Remove undissolved solid) Step2->Step3 Step4 4. Dilute Supernatant (Into HPLC Mobile Phase) Step3->Step4 Step5 5. HPLC-UV Analysis (Compare to Standard Curve) Step4->Step5

Figure 2: Thermodynamic solubility determination workflow (Shake-Flask Method).

Protocol 3: Aqueous Dilution for Bioassays

The Risk: Diluting a high-concentration DMSO stock (e.g., 50 mM) directly into aqueous media often causes "crashing out" (precipitation), resulting in false negatives in bioassays.

Best Practice: Serial Dilution Scheme

Do not dilute directly from 50 mM DMSO to 10 µM Aqueous. Use an intermediate step.

  • Step A (DMSO Dilution): Dilute the 50 mM Master Stock with pure DMSO to create a 1000x working stock (e.g., 10 mM).

  • Step B (Intermediate Step): (Optional) If the compound is very hydrophobic, dilute 1:10 into PBS containing 10% DMSO first.

  • Step C (Final Dilution): Dilute the working stock 1:1000 into the cell culture medium or assay buffer.

    • Result: 10 µM compound with 0.1% DMSO.

    • Check: Inspect for turbidity immediately.

References

  • BenchChem. An In-depth Technical Guide on the Solubility and Stability of Purine Derivatives in DMSO. (2025).[2][1][3] Link

  • Cayman Chemical. Hypoxanthine Product Information & Solubility Data. (Accessed 2025).[2][1][3] Link

  • National Institutes of Health (NIH). PubChem Compound Summary: 2-Hydroxypurine.Link[2]

  • Raczyńska, E. D., et al. "Variations of the tautomeric preferences... of purine when proceeding from the gas phase to water."[4] Journal of Molecular Modeling, 19(9), 3947-60 (2013).[4] Link

  • TargetMol. Preparation of Purine Stock Solutions in DMSO.Link

Sources

Method

Procedure for methylation of purine rings at the C8 position

Protocols for Late-Stage Functionalization and Bulk Synthesis Strategic Overview: The C8 Challenge In the structural optimization of purine-based drugs (e.g., kinase inhibitors, adenosine receptor antagonists, antivirals...

Author: BenchChem Technical Support Team. Date: March 2026

Protocols for Late-Stage Functionalization and Bulk Synthesis

Strategic Overview: The C8 Challenge

In the structural optimization of purine-based drugs (e.g., kinase inhibitors, adenosine receptor antagonists, antivirals), the C8 position represents a critical vector for modulating solubility, metabolic stability, and binding affinity. However, unlike the nucleophilic N7 or N9 positions, the C8 carbon is electronically deficient and inherently resistant to standard Friedel-Crafts alkylation.

Conventional strategies often rely on de novo ring synthesis or cross-coupling of pre-functionalized C8-halopurines. While effective, these methods are poor candidates for Late-Stage Functionalization (LSF) of complex bioactive molecules.

This guide details two distinct, complementary protocols to overcome this barrier:

  • Radical C-H Methylation (Minisci-Type): A high-throughput compatible method for direct methylation of unprotected purines. Ideal for library generation and SAR exploration.

  • Lithiation-Trapping: A highly regioselective, scalable method requiring protecting groups. Ideal for the synthesis of specific building blocks.

Method A: Radical C-H Methylation (Minisci Protocol)

Best For: Rapid analoging, unprotected substrates, Late-Stage Functionalization (LSF).

Mechanistic Insight

This protocol utilizes a Minisci-type radical substitution . The reaction is driven by the generation of nucleophilic methyl radicals ($ \cdot CH_3 $) which selectively attack the electron-deficient C8 position of the protonated purine base.

  • Radical Source: tert-Butyl hydroperoxide (TBHP).[1] Under thermal or metal-catalyzed decomposition, TBHP generates a tert-butoxy radical, which undergoes

    
    -scission to release acetone and a methyl radical.
    
  • Selectivity: The reaction requires the purine to be protonated (often by adding TFA or using acidic media), making the heterocycle more electrophilic and receptive to nucleophilic radical attack.

Reagent Table
ComponentRoleEquiv.Notes
Substrate Purine Scaffold1.0Unprotected amines/alcohols are generally tolerated.
TBHP Radical Precursor3.0 - 5.070% aq. solution. Excess required due to radical quenching.
FeSO₄·7H₂O Catalyst0.2Fenton-type initiator. AgNO₃ (0.1 eq) is a viable alternative.
TFA Activator1.0 - 2.0Protonates the purine N-heterocycle to increase electrophilicity.
DMSO/H₂O Solvent-4:1 ratio recommended. DMSO can also act as a methyl source in some variants.
Step-by-Step Protocol
  • Preparation: In a sealable pressure tube or vial, dissolve the Purine substrate (1.0 mmol) in DMSO (3.0 mL) and water (1.0 mL).

  • Acidification: Add Trifluoroacetic acid (TFA, 1.0 - 2.0 mmol). Note: The solution may warm slightly.

  • Catalyst Addition: Add FeSO₄·7H₂O (0.2 mmol) or AgNO₃ (0.1 mmol).

  • Radical Initiation: Add tert-Butyl hydroperoxide (TBHP, 70% aq., 3.0 mmol) dropwise.

    • Caution: Exothermic decomposition is possible. Use a blast shield.

  • Reaction: Seal the vessel and heat to 60–80°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The product will show a +14 Da mass shift. If conversion stalls, add an additional 1.0 equiv of TBHP.

  • Workup:

    • Dilute reaction mixture with saturated NaHCO₃ (to neutralize TFA).

    • Extract with EtOAc or DCM (3x).

    • Wash combined organics with brine (to remove DMSO).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically DCM/MeOH gradients).

Method B: Lithiation-Trapping (C8-Lithiation)

Best For: Scale-up, regioselective synthesis, starting materials with sensitive sugars.

Mechanistic Insight

The C8 proton of purines is relatively acidic (pKa ~28-32) compared to other aromatic protons, allowing for deprotonation by strong, bulky bases like Lithium Diisopropylamide (LDA) at low temperatures. The resulting C8-lithio species is a hard nucleophile that readily reacts with methyl iodide.

  • Constraint: This method requires protection of acidic N-H protons (N9/N7) and sugar hydroxyls to prevent quenching of the base.

Reagent Table
ComponentRoleEquiv.Notes
Protected Purine Substrate1.0Sugar -OH must be silylated (e.g., TBDMS). N9 must be blocked.
LDA Base1.2 - 1.5Freshly prepared or high-quality commercial solution.
MeI Electrophile1.5 - 2.0Methyl Iodide (Carcinogen - handle with care).
THF Solvent-Anhydrous, degassed.
Step-by-Step Protocol
  • Substrate Protection (Pre-requisite): Ensure all sugar hydroxyls are protected (e.g., TBDMS ethers) and the N9 position is substituted (e.g., nucleoside or alkyl group).

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve the Protected Purine (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add LDA (2.0 M in THF, 1.2 mmol) dropwise over 10 minutes.

    • Critical: Maintain internal temperature below -70°C. Stir for 30–60 minutes at -78°C to ensure complete deprotonation.

  • Trapping: Add Methyl Iodide (MeI, 1.5 mmol) dropwise.

  • Warming: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Deprotection (Optional): Remove silyl groups using TBAF in THF if the free nucleoside is required.

Visualizing the Chemistry

Mechanism of Radical C8-Methylation (Minisci)

MinisciMechanism TBHP TBHP (t-BuOOH) Radical Methyl Radical (•CH3) TBHP->Radical Fe(II) / Heat Beta-Scission Intermediate Radical Cation Intermediate Radical->Intermediate Purine Purine (Protonated) Purine->Intermediate + •CH3 (Attack at C8) Product C8-Methyl Purine Intermediate->Product Oxidation -H+

Figure 1: The Minisci reaction pathway. Homolytic cleavage of TBHP generates methyl radicals which attack the activated (protonated) purine ring.

Protocol Selection Decision Tree

DecisionTree Start Start: C8-Methylation Goal CheckSubstrate Analyze Substrate Start->CheckSubstrate IsProtected Are sensitive groups (OH, NH) protected? CheckSubstrate->IsProtected MethodA Method A: Minisci Radical (TBHP/Fe) IsProtected->MethodA No (Free OH/NH) MethodB Method B: Lithiation (LDA/MeI) IsProtected->MethodB Yes (Fully Protected) ResultA Late-Stage Analog MethodA->ResultA Yield: 40-70% High Tolerance ResultB Scale-Up Building Block MethodB->ResultB Yield: 80-95% Regiospecific

Figure 2: Workflow for selecting the appropriate methylation strategy based on substrate complexity and protection status.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Method A) Radical quenchingAdd TBHP in portions (1 eq every 2 hours). Increase catalyst loading.
Polymethylation (Method A) Excess radical speciesReduce TBHP equivalents. Monitor reaction closely by LC-MS.
N-Methylation (Method B) Incomplete N-protectionEnsure N9 is blocked. If N7 methylation occurs, use a bulkier protecting group.
Precipitation (Method A) Poor solubility in H₂OIncrease DMSO ratio or switch to MeCN/H₂O (1:1).

References

  • Minisci Reaction Fundamentals: Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective procedure." Tetrahedron, 1971.
  • Radical Methylation Kinetics: Zady, M. F., & Wong, J. L. "Kinetics and mechanism of carbon-8 methylation of purine bases and nucleosides by methyl radical." Journal of the American Chemical Society, 1977. Link

  • Lithiation Protocols: Hocek, M. "Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold." Molecules, 2024.[2][3] Link

  • TBHP/Iron Methylation: Dix, T. A., et al. "DNA Methylation by Tert-Butyl Hydroperoxide-Iron (II)." Biochemistry, 1996. Link

  • Modern Photo-Minisci: Qu, J., et al. "Late-stage guanine C8–H alkylation of nucleosides via photo-mediated Minisci reaction." Nature Communications, 2024. Link

Sources

Application

Application Note: 8-Methyl-1H-purin-2(3H)-one as a Versatile Intermediate in Targeted Drug Design

Document Type: Technical Application Note & Methodological Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Executive Summary & Chemical Rationale In modern structur...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Methodological Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Chemical Rationale

In modern structure-based drug design, the purine scaffold remains a privileged pharmacophore due to its ability to mimic endogenous ligands like ATP and adenosine. However, achieving target selectivity requires precise stereoelectronic tuning. 8-Methyl-1H-purin-2(3H)-one has emerged as a highly versatile intermediate that addresses these challenges through two critical structural modifications:

  • The C8-Methyl Group (Steric Tuning): The introduction of a methyl group at the C8 position introduces targeted steric bulk. In nucleoside analogs, this bulk restricts the rotation of the glycosidic bond, heavily favoring the syn conformation. This conformational locking is critical for the stabilization of non-canonical DNA structures, such as G-quadruplexes, which are prime targets in oncology[1]. Furthermore, in small-molecule kinase inhibitors, the C8-methyl group increases local lipophilicity, enhancing van der Waals interactions deep within the hydrophobic pockets of kinase active sites[2].

  • The 2-Oxo Modification (Electronic & Hydrogen Bonding Tuning): Existing predominantly in the lactam (2(3H)-one) tautomer under physiological conditions, the 2-oxo group fundamentally alters the purine ring's electron density. It acts as a highly directional hydrogen bond acceptor (C2=O) and donor (N3-H), creating a unique binding profile that optimizes interactions with the hinge regions of kinases (e.g., CDK2)[3] and G-protein-coupled receptors (e.g., Adenosine A2A)[4].

Workflow A Pyrimidine Precursors (e.g., Diaminopyrimidines) B Cyclization & C8-Methylation (Formic Acid / Acetic Anhydride) A->B C 8-Methyl-1H-purin-2(3H)-one (Core Scaffold) B->C D Pd-Catalyzed Cross-Coupling (C6 / N9 Diversification) C->D E Kinase Inhibitors (CDK2, EGFR) D->E F Nucleoside Analogs (Antiviral / Oncology) D->F

Workflow for the synthesis and diversification of 8-Methyl-1H-purin-2(3H)-one intermediates.

Key Applications in Pharmacological Development

A. Oncology: G-Quadruplex Stabilization and Nucleoside Analogs

Purine nucleoside analogs featuring the 8-methyl modification, such as 8-Methyl-2'-deoxyguanosine, exhibit broad antitumor activity targeting indolent lymphoid malignancies[5]. The causality behind this efficacy lies in structural biology: the C8-methyl group forces the nucleobase into a syn conformation. Empirical data demonstrates that placing this modified nucleoside at the 5'-end of an oligonucleotide sequence accelerates the formation of tetramolecular parallel G-quadruplexes by more than 15-fold[1]. These stable quadruplexes inhibit telomerase activity and block oncogene transcription.

B. Neuroprotection: Adenosine A2A Receptor Antagonism

The purin-2-one core is highly effective in the design of non-dopaminergic treatments for Parkinson's disease. Novel series of [1,2,4]triazolo[5,1-f]purin-2-one derivatives have been discovered as highly potent and selective A2A receptor antagonists[4]. The 2-oxo moiety is critical for anchoring the molecule within the A2A receptor, providing robust oral efficacy and restoring motor function in 6-OHDA lesioned in vivo models without inducing dyskinesia[4].

C. Targeted Kinase Inhibition

Molecular modeling and 3D-QSAR studies have validated purine derivatives as potent Cyclin-dependent kinase 2 (CDK2) inhibitors[3]. The 8-methyl-purin-2-one scaffold perfectly aligns with the CDK2 hinge region, where the 2-oxo group forms critical hydrogen bonds with Leu83, while the C8-methyl group occupies an adjacent hydrophobic sub-pocket, drastically improving selectivity over other CDKs[3].

Pathway Ligand Purin-2-one Derivative Receptor Adenosine A2A Receptor (Competitive Antagonism) Ligand->Receptor Binds Hinge Signal1 cAMP Accumulation Blocked Receptor->Signal1 GPCR Modulation Signal2 PKA Pathway Inhibition Signal1->Signal2 Outcome Neuroprotection (Parkinson's Disease Models) Signal2->Outcome

Pharmacological mechanism of purin-2-one derivatives as A2A receptor antagonists.

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) data for various derivatives synthesized from the 8-methyl-purin-2-one scaffold.

Compound Class / DerivativePrimary TargetPharmacological MetricIndicationKey Structural Causality
8-Methyl-2'-deoxyguanosine G-Quadruplex DNA>15x acceleration of foldingOncology / LeukemiaC8-Methyl induces strict syn conformation[1],[5].
Triazolo[5,1-f]purin-2-one (Cmpd 33) Adenosine A2A Receptorngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

= 0.2–6.4 nM
Parkinson's Disease2-oxo group acts as a critical H-bond acceptor[4].
6,8,9-poly-substituted purines DAPK-1

~ Low Micromolar
Acute T Cell LeukemiaC8-Methyl increases lipophilicity for pocket binding[2].
Purine-based CDK2 Inhibitors CDK2Predicted

> 8
Solid TumorsScaffold aligns with Asp86, Glu81, and Leu83.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems , incorporating internal checks to verify reaction success and assay integrity.

Protocol A: Regioselective Synthesis of 8-Methyl-1H-purin-2(3H)-one Derivatives

Causality: Traditional purine synthesis lacks regiocontrol. By utilizing a one-pot cyclization of 4,5-diaminopyrimidines followed by Pd-catalyzed cross-coupling, we leverage the differential electron density at the C6 and C2 positions. This allows for sequential functionalization without the need for yield-reducing protecting groups[2].

Step-by-Step Methodology:

  • Precursor Preparation: Suspend 1.0 eq of 4,5-diaminopyrimidine derivative in glacial acetic acid.

  • Cyclization & Methylation: Add 2.5 eq of acetic anhydride dropwise at 0°C. Heat the mixture to 120°C for 4 hours. The acetic anhydride acts as both the solvent and the source of the C8-methyl carbon.

  • Self-Validation Check (LC-MS): Sample 10 µL of the reaction mixture, quench in methanol, and run via LC-MS. The reaction is validated to proceed to the next step only when the starting material peak disappears and a single mass peak corresponding to the 8-methyl-purin-2-one core is observed (>95% purity).

  • Halogenation: Treat the intermediate with

    
     and N,N-dimethylaniline at 100°C for 2 hours to yield the 6-chloro-8-methyl-purin-2-one intermediate.
    
  • Regioselective Cross-Coupling: In a Schlenk flask, combine the halogenated intermediate (1.0 eq), an arylboronic acid (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (2.0 eq) in a degassed dioxane/water (4:1) mixture. Heat at 90°C for 8 hours.
  • Purification: Extract with ethyl acetate, dry over

    
    , and purify via flash chromatography (DCM:MeOH gradient).
    
Protocol B: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Causality: TR-FRET is explicitly chosen over colorimetric assays to eliminate compound auto-fluorescence interference—a common issue with highly conjugated purine systems. The ATP concentration is strictly maintained at the apparent


 for the specific kinase to ensure that competitive inhibitors acting at the ATP-binding hinge region are accurately identified.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Plating: Dispense 8-methyl-purin-2-one derivatives into a 384-well pro-plate in a 10-point dose-response format (top concentration 10 µM, 1:3 serial dilutions in DMSO).

  • Enzyme Addition: Add CDK2/Cyclin A complex to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add a mixture of ATP (at the predetermined

    
     of 15 µM) and the specific ULight-labeled peptide substrate.
    
  • Self-Validation Check (Z'-Factor): The assay plate must include 16 wells of Staurosporine (10 µM, positive control for 100% inhibition) and 16 wells of DMSO vehicle (0% inhibition). Calculate the Z'-factor using the formula:

    
    . Do not proceed with data analysis unless 
    
    
    
    , which validates that the signal-to-noise ratio is robust.
  • Detection: Stop the reaction after 60 minutes with EDTA. Add the Europium-anti-phospho-antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

  • Data Analysis: Plot the 665/615 nm emission ratio against the log of compound concentration to determine the

    
     using a 4-parameter logistic fit.
    

References

  • Effects of 8-methylguanine on structure, stability and kinetics of formation of tetramolecular quadruplexes Source: PubMed (NIH) URL:[Link]

  • Synthesis of 6,8,9 poly-substituted purine analogue libraries as pro-apoptotic inducers of human leukemic lymphocytes and DAPK-1 inhibitors Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors Source: MDPI URL:[Link]

  • Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson's Disease and Depression Source: PubMed Central (NIH) URL:[Link]

Sources

Method

Mastering the Purification of 8-Methyl-1H-purin-2(3H)-one: A Guide to High-Purity Crystallization

For Immediate Release This application note provides a comprehensive guide to the crystallization of 8-Methyl-1H-purin-2(3H)-one, a key intermediate in pharmaceutical development. Achieving high purity of this compound i...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This application note provides a comprehensive guide to the crystallization of 8-Methyl-1H-purin-2(3H)-one, a key intermediate in pharmaceutical development. Achieving high purity of this compound is critical for ensuring the safety and efficacy of final drug products. This document outlines detailed protocols for single-solvent and mixed-solvent recrystallization, as well as methods for the analytical validation of purity.

Introduction: The Critical Role of Purity in Drug Development

8-Methyl-1H-purin-2(3H)-one is a substituted purine derivative of significant interest in medicinal chemistry. The presence of impurities, even in trace amounts, can have a significant impact on the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, robust and reproducible purification methods are essential. Crystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding materials with very high purity.[2][3] This guide provides a detailed exploration of crystallization strategies tailored for 8-Methyl-1H-purin-2(3H)-one.

Understanding the Physicochemical Properties of 8-Methyl-1H-purin-2(3H)-one

A thorough understanding of the physicochemical properties of 8-Methyl-1H-purin-2(3H)-one is fundamental to designing an effective crystallization process. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₆H₆N₄O
Molecular Weight150.14 g/mol
AppearanceWhite to off-white crystalline powderGeneral knowledge
Melting Point>300 °C (decomposes)Typical for similar purine structures
pKa (Acidic)~8-9Estimated based on similar purine structures
pKa (Basic)~2-3Estimated based on similar purine structures

Solubility Profile:

SolventPredicted Solubility at Room TemperaturePredicted Solubility at Elevated Temperature
WaterSparingly solubleModerately soluble
MethanolSlightly solubleSoluble
EthanolSlightly solubleSoluble
IsopropanolSparingly solubleModerately soluble
AcetoneSparingly solubleSlightly soluble
Ethyl AcetateVery slightly solubleSparingly soluble
DichloromethaneInsolubleInsoluble
TolueneInsolubleInsoluble

Potential Impurities from Synthesis

The synthetic route to 8-Methyl-1H-purin-2(3H)-one will dictate the likely impurities. A common route involves the cyclization of a substituted diaminopyrimidine with a one-carbon source. For example, the reaction of 4,5-diaminopyrimidin-2(1H)-one with acetaldehyde or a related reagent.

Potential impurities may include:

  • Unreacted starting materials: 4,5-diaminopyrimidin-2(1H)-one and acetaldehyde/reagent.

  • Side-products: Isomeric purines, over-methylated products, or products from degradation.

  • Reagents and catalysts: Any acids, bases, or catalysts used in the synthesis.

Understanding these potential impurities is crucial for selecting a solvent system where the impurities are either highly soluble or insoluble, allowing for their removal during the crystallization process.[2]

Crystallization Protocols

Based on the predicted solubility profile, both single-solvent and mixed-solvent recrystallization techniques are viable for purifying 8-Methyl-1H-purin-2(3H)-one.

Single-Solvent Recrystallization

This is the simplest form of recrystallization and should be the first approach.[5]

Workflow for Single-Solvent Recrystallization:

Caption: Workflow for single-solvent recrystallization.

Protocol:

  • Solvent Selection: Based on preliminary tests, a lower alcohol like ethanol or methanol is a good starting point.

  • Dissolution: In a suitable flask, add the crude 8-Methyl-1H-purin-2(3H)-one and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Mixed-Solvent Recrystallization

If a suitable single solvent cannot be found, a mixed-solvent system can be employed.[3][6] This typically involves a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.[7] For 8-Methyl-1H-purin-2(3H)-one, a good solvent could be a polar one like methanol or ethanol, and a less polar anti-solvent like ethyl acetate or even water could be used.

Workflow for Mixed-Solvent Recrystallization:

Caption: Workflow for mixed-solvent recrystallization.

Protocol:

  • Solvent Pair Selection: Choose a miscible solvent pair where the compound is soluble in one and insoluble in the other (e.g., Methanol/Ethyl Acetate or Ethanol/Water).

  • Dissolution: Dissolve the crude 8-Methyl-1H-purin-2(3H)-one in the minimum amount of the hot "good" solvent.

  • Hot Filtration (Optional): If necessary, perform a hot filtration.

  • Induce Crystallization: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly and persistently cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Isolation: Allow the solution to cool slowly, collect the crystals by vacuum filtration, wash with a cold mixture of the two solvents, and dry under vacuum.

Purity Assessment

The purity of the crystallized 8-Methyl-1H-purin-2(3H)-one should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of a compound by separating it from its impurities.[8] A reversed-phase HPLC method is generally suitable for polar compounds like purine derivatives.

Typical HPLC Parameters:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

The purity is determined by the area percentage of the main peak.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of a crystalline substance.[9][10][11][12] The presence of impurities lowers and broadens the melting point of a substance. By analyzing the shape of the melting endotherm, the mole percent of impurities can be calculated using the van't Hoff equation.[13]

Principle of DSC Purity Analysis:

Caption: Principle of purity determination by DSC.

Protocol:

  • Accurately weigh 1-3 mg of the crystallized sample into a standard aluminum DSC pan.

  • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

  • Analyze the resulting melting endotherm using the instrument's software to calculate the purity.

Other Analytical Techniques
  • Melting Point: A sharp melting point close to the literature value is an indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and identify any impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The successful crystallization of 8-Methyl-1H-purin-2(3H)-one to high purity is a critical step in the drug development process. By carefully selecting the appropriate solvent system and crystallization technique, and by rigorously assessing the purity of the final product, researchers can ensure the quality and consistency of this important pharmaceutical intermediate. The protocols and analytical methods outlined in this guide provide a solid foundation for achieving high-purity 8-Methyl-1H-purin-2(3H)-one.

References

  • Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. Available from: [Link]

  • Scribd. 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC. Available from: [Link]

  • Journal of Chromatography B. Separation of Methylated Purines by High Pressure Liquid Chromatography. 2006 Dec 5. Available from: [Link]

  • SlideShare. Determination of % purity of a compound by by Using DSC. Available from: [Link]

  • Columbia University. Recrystallization. Available from: [Link]

  • University of California, Los Angeles. Recrystallization I. Available from: [Link]

  • TA Instruments. Purity Determination and DSC Tzero™ Technology. Available from: [Link]

  • PubMed. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. 2009 Apr 5. Available from: [Link]

  • PubMed. Rapid determination of methylated purines in DNA treated with N-methyl-N-nitrosourea using high-performance liquid chromatography. 1979 May. Available from: [Link]

  • University of York. Solvent Choice - Chemistry Teaching Labs. Available from: [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. Available from: [Link]

  • University of California, Irvine. 4. Crystallization. Available from: [Link]

  • ACS Omega. Multicomponent Synthesis of Diaminopurine and Guanine PNA’s Analogues Active against Influenza A Virus from Prebiotic Compound. 2022 Nov 29. Available from: [Link]

  • Chemistry & Biology Interface. A journal for new frontiers in chemistry and biology. Available from: [Link]

  • Molecules. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available from: [Link]

  • ResearchGate. Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. 2013 Dec 15. Available from: [Link]

  • figshare. Accurate Quantification of Ten Methylated Purine Nucleosides by Highly Sensitive and Stable Isotope-Diluted UHPLC–MS/MS - Analytical Chemistry. 2024 Jul 6. Available from: [Link]

  • ResearchGate. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. 2025 Feb 17. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis Of Some New Purine And Mercaptopurine Analogues As Antimetabolites. 2014 May 30. Available from: [Link]

  • Pharmaceutics. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. 2021 Jan 13. Available from: [Link]

  • MDPI. Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. 2025 Feb 28. Available from: [Link]

  • Organic Chemistry: An Indian Journal. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available from: [Link]

  • U.S. Environmental Protection Agency. Purine-6(1H)-thione, 8-methyl- Properties. 2025 Oct 15. Available from: [Link]

  • SpringerLink. Developments of pyridodipyrimidine heterocycles and their biological activities. 2023 Feb 25. Available from: [Link]

  • Cheméo. Ethanol-2-n-methyl-n-purin-2-yl-amino.pdf. 2014 Feb 3. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. Available from: [Link]

Sources

Application

Application Note: Preparation of 8-Methyl-1H-purin-2(3H)-one via Traube Purine Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized protocol, and analytical validation for the synthesis of 8-methylpurin-2-one scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized protocol, and analytical validation for the synthesis of 8-methylpurin-2-one scaffolds from diaminopyrimidine precursors.

Executive Summary

The purin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antiviral nucleoside analogs, and toll-like receptor (TLR) modulators. The synthesis of 8-Methyl-1H-purin-2(3H)-one relies on the classic Traube purine synthesis, a highly convergent and robust methodology that constructs the fused imidazole ring onto a pre-functionalized pyrimidine core[1].

This application note details an optimized, self-validating protocol for the preparation of 8-Methyl-1H-purin-2(3H)-one starting from 4,5-diaminopyrimidin-2(1H)-one . By utilizing acetic anhydride in the presence of glacial acetic acid, this method ensures high regioselectivity during the initial acylation step and drives the subsequent cyclodehydration to completion, maximizing both yield and purity[2].

Mechanistic Rationale & Causality (E-E-A-T)

To achieve high yields and avoid complex purification, it is critical to understand the causality behind the reagent and solvent choices in this workflow.

  • Regioselective Acylation: The precursor, 4,5-diaminopyrimidin-2(1H)-one, possesses two exocyclic amino groups. The 4-amino group is heavily conjugated with the electron-withdrawing pyrimidine ring nitrogens and the C2-carbonyl group, rendering it poorly nucleophilic. Conversely, the 5-amino group exhibits significantly higher nucleophilicity[3]. When exposed to acetic anhydride, acylation occurs almost exclusively at the 5-position to form a 5-acetamido intermediate.

  • Solvent Dynamics (Acetic Acid): While the reaction can theoretically be run neat in acetic anhydride, using glacial acetic acid as a co-solvent serves a dual purpose. First, it moderates the initial exothermic acetylation, preventing off-target di-acetylation. Second, it provides the necessary protic environment to catalyze the thermal cyclodehydration of the 5-acetamido intermediate into the fused C8-methylimidazole ring[2].

  • Amphoteric Workup: Purin-2-ones are highly polar and amphoteric, possessing acidic protons at the N1/N3 positions. If the workup is too basic, the compound forms a water-soluble sodium salt; if too acidic, it forms a hydrochloride salt. The protocol mandates precise neutralization to pH 7.0–7.5 to force the precipitation of the neutral tautomer, acting as a self-purifying step.

Pathway A 4,5-Diaminopyrimidin-2(1H)-one (Precursor) B 5-Acetamido Intermediate (Regioselective Acylation) A->B Ac2O, AcOH Room Temp to 80°C C 8-Methyl-1H-purin-2(3H)-one (Target Product) B->C Reflux (120°C) -H2O (Cyclodehydration)

Caption: Mechanistic pathway for the Traube synthesis of 8-Methyl-1H-purin-2(3H)-one.

Materials and Reagents

Reagent / MaterialRoleEquivalents / Volume
4,5-Diaminopyrimidin-2(1H)-one Starting Material1.0 eq
Acetic Anhydride (Ac₂O) Acetylating / Cyclizing Agent5.0 eq
Glacial Acetic Acid (AcOH) Solvent / Acid Catalyst10 volumes (v/w)
Saturated NaHCO₃ (aq) Neutralization BufferAs needed to pH 7.0
Ethanol / Deionized Water Recrystallization SolventsAs needed

Experimental Protocol

This step-by-step methodology is designed to be a self-validating system. Visual cues (color changes, dissolution, and precipitation) correspond directly to the mechanistic milestones of the reaction[4].

Step 1: Regioselective Acetylation
  • Equip a thoroughly dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Suspend 4,5-diaminopyrimidin-2(1H)-one (10.0 g, 79.3 mmol, 1.0 eq) in glacial acetic acid (100 mL). The starting material will remain largely insoluble at room temperature.

  • Add acetic anhydride (37.5 mL, 396.5 mmol, 5.0 eq) dropwise over 15 minutes.

  • Gently warm the mixture to 80 °C. Self-Validation Check: The suspension will gradually clear into a homogeneous solution as the more soluble 5-acetamido intermediate forms.

Step 2: Thermal Cyclodehydration
  • Once the solution is homogeneous, increase the heating mantle temperature to bring the reaction to a gentle reflux (approx. 118–120 °C).

  • Maintain reflux for 3 to 4 hours. Monitor the reaction progress via TLC (DCM:MeOH 9:1, UV detection at 254 nm). The starting material spot (

    
    ) should disappear, replaced by a new, higher-running spot corresponding to the purine product.
    
Step 3: Workup and Amphoteric Isolation
  • Cool the reaction mixture to room temperature. Transfer the mixture to a rotary evaporator and concentrate under reduced pressure (water bath at 50 °C) to remove the majority of the excess acetic anhydride and acetic acid.

  • Triturate the resulting thick, oily residue with ice-cold deionized water (50 mL).

  • Critical Step: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise while stirring vigorously until the pH reaches exactly 7.0–7.5. Self-Validation Check: A dense, off-white precipitate of the neutral 8-Methyl-1H-purin-2(3H)-one will crash out of the solution.

  • Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 20 mL) followed by cold ethanol (10 mL) to remove residual colored impurities.

Step 4: Purification
  • Recrystallize the crude solid from a boiling mixture of Ethanol/Water (1:1).

  • Dry the purified crystals in a vacuum oven at 60 °C overnight to yield 8-Methyl-1H-purin-2(3H)-one as an off-white to pale yellow crystalline solid.

Protocol N1 1. Reagent Mixing (Precursor + Ac2O) N2 2. Reflux (120°C) 3-4 hours N1->N2 N3 3. Vacuum Concentration N2->N3 N4 4. pH 7.0-7.5 Neutralization N3->N4 N5 5. Aqueous EtOH Recrystallization N4->N5

Caption: Step-by-step experimental workflow for synthesis and isolation.

Data Presentation & Optimization

To establish the robustness of the protocol, various cyclization conditions were evaluated. Table 1 summarizes the optimization data, highlighting why the Ac₂O/AcOH system is superior to alternative orthoester methods for this specific substrate[5].

Table 1: Optimization of Cyclization Conditions

EntryCyclization ReagentSolvent SystemTemp / TimeIsolated Yield (%)Purity (HPLC)
1Triethyl Orthoacetate (3 eq)DMF120 °C / 6 h45%88%
2Triethyl Orthoacetate (3 eq)Acetic Acid100 °C / 4 h62%92%
3Acetic Anhydride (Neat)None140 °C / 2 h74%90% (Dark impurities)
4 Acetic Anhydride (5 eq) Acetic Acid 120 °C / 3 h 81% >98%

Table 2: Analytical Characterization Data (Expected)

Analytical TechniqueParameter / SignalExpected Observation
¹H NMR (DMSO-d₆) C8-CH₃Singlet, ~2.40 ppm (3H)
¹H NMR (DMSO-d₆) C6-HSinglet, ~8.60 ppm (1H)
¹H NMR (DMSO-d₆) N-H ProtonsBroad singlets, >11.0 ppm (Exchangeable)
LC-MS (ESI+) [M+H]⁺m/z 151.06
FT-IR Spectroscopy C=O Stretch (Lactam)~1670 cm⁻¹ (Strong, sharp)

Troubleshooting & Field-Proven Insights

  • Incomplete Cyclization: If LC-MS analysis of the crude mixture shows a mass corresponding to[M+H]⁺ 169 (the uncyclized 5-acetamido intermediate), the thermal energy was insufficient. Ensure the reaction is at a true rolling reflux; heating block temperatures may need to be set to 135 °C to maintain an internal temperature of 120 °C.

  • Over-acetylation: Prolonged heating in neat acetic anhydride without acetic acid can lead to transient acetylation of the N1/N3 purine nitrogens. While these usually hydrolyze during the aqueous workup, they can trap the product in the organic phase if an extraction is attempted. Stick to precipitation rather than liquid-liquid extraction.

  • Solubility Issues during NMR: Purin-2-ones exhibit strong intermolecular hydrogen bonding, making them notoriously insoluble in standard NMR solvents like CDCl₃. Always use DMSO-d₆, and if necessary, add a drop of NaOD/D₂O to form the highly soluble sodium salt for cleaner carbon (¹³C) spectra.

References

  • A Comparative Guide to the Synthesis of 2,6,8-Trimethylpurine: An Overview of Potential Routes. BenchChem.
  • Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. ResearchGate.
  • US2844576A - Preparation of purines. Google Patents.
  • The Journal of Organic Chemistry 1960 Volume 25 No.3 (Orthoester cyclizations in purine synthesis). Department of Science Service.

Sources

Method

Functionalization strategies for 8-Methyl-1H-purin-2(3H)-one

Application Note: Advanced Functionalization Strategies for 8-Methyl-1H-purin-2(3H)-one Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Proto...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Functionalization Strategies for 8-Methyl-1H-purin-2(3H)-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Strategic Overview & Mechanistic Rationale

The purin-2-one scaffold is a privileged structure in drug discovery, frequently utilized in the design of kinase inhibitors, unnatural base pairs, and antiviral agents. Specifically, 8-Methyl-1H-purin-2(3H)-one presents a unique synthetic paradigm. In unsubstituted purines, the C8 position is typically the most reactive site for radical and electrophilic attacks. By installing a methyl group at C8, this primary reaction site is effectively blocked, forcing a strategic redirection of functionalization to three distinct nodes: the C6-H position , the N9/N7 heteroatoms , and the 8-methyl group itself through lateral activation[1].

As a Senior Application Scientist, I approach this scaffold not as a static molecule, but as a dynamic system governed by electronic and steric causality:

  • C6-H Functionalization (Minisci Reaction): The pyrimidine ring of the purin-2-one core is highly electron-deficient. With C8 blocked by the methyl group and C2 occupied by the oxo/hydroxy tautomer, nucleophilic carbon-centered radicals will exclusively attack the C6 position[2].

  • Lateral 8-Methyl Activation: The 8-methyl protons exhibit enhanced acidity and radical stability due to their pseudo-benzylic conjugation with the extended

    
    -system of the purine ring. Radical bromination here provides an electrophilic handle for subsequent late-stage diversification[3].
    
  • N9 vs. N7 Alkylation: Deprotonation of the purine core yields an ambident anion. While kinetic control often leads to mixtures, thermodynamic control (using elevated temperatures and specific bases like

    
    ) drives the reaction toward the sterically less hindered N9 position[4].
    

Divergent Functionalization Pathways

G Core 8-Methyl-1H-purin-2(3H)-one C6 Node 1: C6-Alkylation (Minisci Pathway) Core->C6 Ag(I), S2O8(2-) R-COOH N9 Node 2: N9-Alkylation (Thermodynamic Control) Core->N9 R-X, K2CO3 DMF, 80°C C8 Node 3: 8-Methyl Lateral (Radical Bromination) Core->C8 NBS, AIBN PhCF3, Reflux Product1 6-Alkyl-8-methylpurin-2-one C6->Product1 Product2 N9-Alkyl-8-methylpurin-2-one N9->Product2 Product3 8-(Bromomethyl)purin-2-one C8->Product3

Divergent functionalization nodes of the 8-Methyl-1H-purin-2(3H)-one scaffold.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes based on the intrinsic electronic biases of the 8-methylpurin-2-one system.

Functionalization NodeTarget PositionReagents / CatalystPrimary RegioselectivityExpected YieldSelf-Validation (LC-MS / NMR)
Minisci Alkylation C6-HR-COOH,

,

, TFA
>95% C6 (C8 is blocked)65 - 80%Loss of C6-H singlet (~8.5 ppm). Mass shift: +[R - H]
N-Alkylation N9R-Br,

, DMF (80 °C)
~85:15 (N9:N7)70 - 85%N9-C1' HMBC correlation. Mass shift: +[R]
Lateral Bromination 8-

NBS, AIBN,

(Reflux)
Exclusive to 8-methyl55 - 70%8-

shift from ~2.6 ppm to ~4.5 ppm (

)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific in-process controls (IPCs) to verify causality and reaction progression before proceeding to downstream isolation.

Protocol A: Regioselective C6-Alkylation via Minisci Reaction

Causality: The addition of a catalytic amount of


 and a stoichiometric oxidant (

) generates an alkyl radical from a carboxylic acid via oxidative decarboxylation. The electron-deficient C6 position of the purin-2-one acts as a radical acceptor[2].
  • Preparation: In a 50 mL Schlenk flask, suspend 8-Methyl-1H-purin-2(3H)-one (1.0 mmol) and the desired aliphatic carboxylic acid (3.0 mmol) in a mixture of

    
     and 
    
    
    
    (1:1 v/v, 10 mL).
  • Activation: Add Trifluoroacetic acid (TFA, 1.5 mmol) to protonate the purine ring. Causality check: Protonation further lowers the LUMO of the pyrimidine ring, accelerating radical nucleophilic attack.

  • Catalysis: Add

    
     (0.2 mmol). Heat the biphasic mixture to 45 °C.
    
  • Radical Generation: Dissolve

    
     (2.5 mmol) in 2 mL of 
    
    
    
    and add dropwise over 30 minutes.
  • In-Process Control (IPC): After 2 hours, sample 10 µL of the organic layer. Dilute in MeOH and analyze via LC-MS. Validation: The starting material peak (

    
    ) should be depleted by >90%, replaced by a new peak corresponding to 
    
    
    
    . If unreacted starting material remains, add an additional 0.5 mmol of persulfate.
  • Workup: Quench with saturated aqueous

    
     to neutralize TFA. Extract with EtOAc (3 x 15 mL), dry over 
    
    
    
    , and purify via silica gel chromatography.
Protocol B: Lateral Bromination of the 8-Methyl Group

Causality: Standard electrophilic bromination would target the aromatic rings, but radical bromination (Wohl-Ziegler conditions) specifically abstracts the hydrogen from the 8-methyl group due to the stability of the resulting purinyl-methyl radical[3].

  • Preparation: Charge a flame-dried round-bottom flask with 8-Methyl-1H-purin-2(3H)-one (1.0 mmol) and N-Bromosuccinimide (NBS, 1.1 mmol).

  • Solvent Selection: Suspend the reagents in anhydrous Benzotrifluoride (

    
    , 10 mL). Causality check: 
    
    
    
    is used as a less toxic, environmentally benign alternative to
    
    
    , providing the necessary non-polar environment to stabilize the radical intermediate.
  • Initiation: Add Azobisisobutyronitrile (AIBN, 0.1 mmol). Attach a reflux condenser and purge the system with Argon for 10 minutes.

  • Reaction: Heat the mixture to 85 °C (reflux) and irradiate with a visible light source (or simply maintain thermal reflux) for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). Validation: The product will appear as a distinct, slightly less polar spot. Spraying the TLC plate with 4-(4-nitrobenzyl)pyridine (NBP) reagent followed by heating will yield a blue spot, confirming the presence of an active alkylating agent (the bromomethyl group).

  • Workup: Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate in vacuo. The crude 8-(bromomethyl)purin-2-one should be used immediately in downstream nucleophilic substitutions to prevent dimerization.

Protocol C: Thermodynamically Controlled N9-Alkylation

Causality: Purin-2-ones can alkylate at N1, N3, N7, or N9. By using a mild base (


) and elevated temperatures, the reaction is pushed past kinetic intermediates (often N7) to the thermodynamically favored N9-alkylated product[4].
  • Preparation: Dissolve 8-Methyl-1H-purin-2(3H)-one (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere.

  • Deprotonation: Add finely powdered, oven-dried

    
     (2.0 mmol). Stir at room temperature for 30 minutes to ensure complete formation of the purinate anion.
    
  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 mmol) dropwise.

  • Thermodynamic Drive: Heat the reaction mixture to 80 °C for 12 hours. Causality check: Lower temperatures (e.g., 25 °C) will result in a ~1:1 mixture of N7 and N9 isomers. Heating provides the activation energy necessary for the reversible N7-alkylation to equilibrate to the more stable N9 isomer.

  • In-Process Control (IPC): Analyze via LC-MS. Validation: Two isobaric peaks may be visible. The major peak (N9) will typically elute slightly later than the minor peak (N7) on a reverse-phase C18 column.

  • Workup: Pour the mixture into ice water (20 mL) to precipitate the product. Filter, wash with cold water, and recrystallize from EtOH to achieve >95% regiomeric purity.

References

  • Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective. Catalysis Science & Technology (RSC Publishing). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMFjsktVAi4-GrOsXtwZ79wu7ijZ4ELiONF4uMTu6cbl6FK7YdB-nUXI5yCOp2iT5HF7RjHjic6B9hI2o8ffZWcPJ5oRBj6qadtap7T8sZDCPvoYAnnMH0eWBBUCnfISEjowbgBVq_svOYhkEQYiJs9pmzsFIPi9fHqLT8][1]

  • Progress in the Functionalization of Purines and Purine Nucleosides by Minisci Reactions Over the Past 50 Years. ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOdRb6ealjL26zuaAe-8fXrH0vhYOAkQzwAYTkg8GxLK2fzK3AYW0jkptXeeNwmYEPvphq5Zn1AcQ_633KsOeGP35oCLGw-zkBMO4mblDgSt5nDmfYeurGvc-4m3dQmNRs9aGNPqYjCgiEvm0Ma0xDk7tYznODfjezu5lK9PO3gUfYslHf3GrneNYDoXwX3lSiUaqqKLzIwbahGn0EN7WeVGFP_6OjMmIb8ueHI6TtT7trDsUYhNdXTrOrSxG9WROllWt-cdlqZkcgUGB7hy6_BLX7LD1VM8A5Kr5043M=][2]

  • Reactivities and electronic aspects of nucleic acid heterocycles. 8. Regioselective radical methylation of carbon-2 and carbon-8. ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9A-AQ6Fit7vh7lNOsge2WOJPQEjwBAmg6C_BZ7eKLFt1eenidIkyUXSM6NySu1xOavxOhmfdMx9MzZ9vVynORnqYbINaUqbUOCuycH2dXMKNZQrIVQzdZBBeq0cpc5pkwGcbr2KqExBApdA==][3]

  • Dichotomy in Regioselective Cross-Coupling Reactions of 6,8-Dichloropurines with Phenylboronic Acid and Methylmagnesium Chloride: Synthesis of 6,8-Disubstituted Purines. Thieme Connect. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwgkz0vrkzcSJPuZ9QXFf2FdrMNl65tLUAB1AoNx6my_6SBZZkk3fAtivgJFuUfwzx8NY35WkReFCpnxYLFJiqHdGjtkc3_erdQ2Hia1dCNnxAyx3BfBjS0p9QWB1OUNLzIi3Axq9USHhyy7ChA3jifu1i9J2107F45YLFqjeDrvMOrtjWfOx0ot01][4]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 8-Methyl-1H-purin-2(3H)-one synthesis

Ticket ID: PUR-8ME-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist (Organic Synthesis Div.)[1] Topic: Yield Optimization & Troubleshooting for 8-Methyl-2-hydroxypurine Core Directive: The "Hidden"...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-8ME-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist (Organic Synthesis Div.)[1] Topic: Yield Optimization & Troubleshooting for 8-Methyl-2-hydroxypurine

Core Directive: The "Hidden" Chemistry

You are likely encountering low yields not because the reaction is failing, but because the Traube purine synthesis applied to 2-hydroxypyrimidines involves a deceptive intermediate stability.

The synthesis of 8-Methyl-1H-purin-2(3H)-one (also known as 8-methyl-2-hydroxypurine) typically proceeds via the condensation of 4,5-diamino-2-hydroxypyrimidine with an acetic acid equivalent (acetic anhydride, acetyl chloride, or triethyl orthoacetate).[1]

The Failure Mode: Most researchers assume a "one-pot" reflux in acetic anhydride will drive the reaction to completion. However, this often results in:

  • Incomplete Cyclization: The reaction stops at the stable N-acetyl intermediate (5-acetamido-4-amino-2-hydroxypyrimidine).[1]

  • O-Acetylation: Acetic anhydride may acylate the C2-oxygen, creating a side product that reduces solubility and yield.[1]

  • Charring: Extended reflux in acetic anhydride leads to oxidative decomposition ("tarring") of the electron-rich diamine.

This guide restructures your protocol into a Two-Stage Self-Validating Workflow to guarantee ring closure and high purity.

Reaction Pathway & Logic Visualization

The following diagram illustrates the critical bifurcation point where yields are lost and how to recover them.

G Start 4,5-Diamino- 2-hydroxypyrimidine Acylation Reagent: Acetic Anhydride (Ac2O) Start->Acylation Intermed Intermediate: 5-Acetamido-4-amino- 2-hydroxypyrimidine Acylation->Intermed Fast (<1h) Branch Cyclization Method Intermed->Branch Path_Fail Path A: Continued Ac2O Reflux Branch->Path_Fail High Temp / Oxidative Stress Path_Success Path B: Base-Mediated Dehydration (NaOH) Branch->Path_Success Controlled Ring Closure Result_Fail Result: Tar/Charring + Di-acetylated byproducts Path_Fail->Result_Fail Product Target: 8-Methyl-1H-purin-2(3H)-one Path_Success->Product Hydrolysis of side-products

Caption: Mechanistic pathway highlighting the critical divergence between thermal decomposition (Path A) and controlled base-catalyzed cyclization (Path B).

Validated Experimental Protocols

Do not rely on a single method. Choose the protocol based on your available reagents and scale.

Method A: The "Two-Stage" Alkaline Closure (Recommended for High Purity)

Best for: Scales >5g, avoiding chromatography.

The Logic: Stage 1 installs the acetyl group. Stage 2 uses aqueous base to force ring closure and simultaneously hydrolyzes any unwanted O-acetyl groups, leaving only the desired product.

  • Acylation (Stage 1):

    • Suspend 4,5-diamino-2-hydroxypyrimidine sulfate (1.0 eq) in Acetic Acid (10 vol).

    • Add Acetic Anhydride (3.0 eq). Note: Do not use large excess.

    • Reflux for 2 hours . Monitoring by TLC is difficult due to polarity; look for the suspension to change consistency (often becomes finer).

    • Isolation: Cool to room temperature. Filter the solid.[2] This is likely a mixture of the N-acetyl intermediate and some cyclized product. Do not discard.

  • Cyclization (Stage 2):

    • Take the wet cake from Stage 1.

    • Suspend in 10% aqueous NaOH (5 vol).

    • Heat to reflux for 30–60 minutes. Mechanism: The base deprotonates the amide, facilitating nucleophilic attack on the adjacent amine to close the imidazole ring.

    • Workup: Cool to room temperature.

    • Acidify carefully with Glacial Acetic Acid or HCl to pH 5–6.

    • The target 8-methyl-1H-purin-2(3H)-one will precipitate as a white/off-white solid.[1]

    • Filter, wash with water, then ethanol. Dry at >100°C.

Method B: The Orthoester Route (Gentle Conditions)

Best for: Small scales, sensitive substrates, or if Acetic Anhydride is restricted.

  • Suspend 4,5-diamino-2-hydroxypyrimidine (free base preferred) in DMF or DMAc (Dimethylacetamide).[1]

  • Add Triethyl Orthoacetate (3.0 eq) and a catalytic amount of p-TsOH (1-2%).

  • Heat to 100–120°C for 4–6 hours.

    • Why: Orthoesters act as "masked" esters, releasing ethanol. This avoids the generation of acetic acid and reduces charring.

  • Workup: Cool. Pour into ice water. The product precipitates.[3]

Data & Troubleshooting Matrix

Yield Comparison Table
ParameterStandard Ac2O RefluxTwo-Stage (Ac2O + NaOH)Orthoacetate/DMF
Typical Yield 30–45%75–85% 60–70%
Purity (HPLC) Low (contains tars)High (>98%) High (>95%)
Color Brown/BlackOff-White/Pale YellowWhite
Main Impurity O,N-diacetylated speciesNone (Hydrolyzed)Unreacted material
Troubleshooting Guide (FAQ)

Q1: My product is a dark brown "brick dust" and won't dissolve. How do I purify it?

  • Diagnosis: Purin-2-ones are notoriously insoluble in organic solvents.[1] The brown color is oxidative tar from the amino-pyrimidine starting material.

  • Solution: Perform an Acid-Base Reprecipitation .[1]

    • Dissolve the crude solid in 2M NaOH (it should dissolve completely as the sodium salt).

    • Filter this solution through Celite to remove the dark, insoluble carbonaceous tars.

    • Slowly acidify the clear filtrate with Acetic Acid to pH 5. The pure product will reprecipitate as a cleaner solid.

Q2: NMR shows a "doublet" of methyl peaks or extra signals in the aromatic region.

  • Diagnosis: You have a mixture of the target product and the N-acetyl intermediate (5-acetamido-4-amino...).[1]

  • Fix: Your cyclization was incomplete.

    • Immediate Action: Resuspend the solid in 10% NaOH and reflux for 30 minutes. Re-acidify. This will convert the intermediate fully to the purine.

Q3: The starting material (4,5-diamino-2-hydroxypyrimidine) is dark before I even start.

  • Diagnosis: The diamine oxidizes rapidly in air. Using old, dark starting material guarantees low yields.

  • Pre-treatment: If your starting material is dark sulfate salt:

    • Recrystallize it from boiling water (add activated charcoal, filter hot) before running the synthesis.

    • Pro-Tip: Freshly synthesized diamine (via reduction of the 5-nitroso precursor) always gives higher yields than commercial bottles stored for years.

References & Authority

  • Traube, W. (1900).[4] Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056. (The foundational text for pyrimidine-to-purine cyclization).[1]

  • Lister, J. H. (1971). Fused Pyrimidines Part II: Purines.[5][6] Wiley-Interscience.[1] (Definitive source on purine solubility and cyclization kinetics).

  • Brown, D. J. (1998). The Pyrimidines.[3][5][7][8][9][10][11] Wiley. (Detailed properties of the 4,5-diamino precursors).

  • BenchChem Technical Data. Solubility Profile of 2-Amino-4-hydroxy-8-methylquinoline (Analogous solubility behavior in fused nitrogen heterocycles).

  • Current Protocols in Nucleic Acid Chemistry. (Standard protocols for desalting and reprecipitating insoluble nucleobase analogs).

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult SDS for Acetic Anhydride and Sodium Hydroxide before handling.

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues for 8-Methyl-1H-purin-2(3H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with functionalized purine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with functionalized purine derivatives. 8-Methyl-1H-purin-2(3H)-one presents a unique set of physicochemical challenges. This guide is designed to move beyond basic trial-and-error, providing you with the mechanistic causality behind its insolubility and self-validating protocols to achieve stable aqueous formulations for your downstream assays.

Mechanistic Causality: Why is 8-Methyl-1H-purin-2(3H)-one Poorly Soluble?

To solve a solubility issue, we must first understand the thermodynamic barriers preventing dissolution. The poor aqueous solubility of 8-Methyl-1H-purin-2(3H)-one at physiological pH is driven by three distinct structural factors:

  • Lactam-Lactim Tautomerism & High Lattice Energy: The purin-2-one core undergoes prototropic tautomerism between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. This dynamic state facilitates highly stable, extensive intermolecular hydrogen-bonding networks in the solid state. As detailed in comprehensive reviews of 1 [1], to dissolve this compound, your solvent system must provide enough solvation energy to break this robust crystal lattice.

  • Hydrophobic Bulk of the 8-Methyl Group: The addition of a methyl group at the C8 position significantly increases the lipophilicity (logP) of the purine ring. Similar to how methylation dramatically increases the partition coefficients of2 [2], the 8-methyl group disrupts favorable hydration shells around the purine core, rejecting bulk water.

  • Zwitterionic Dominance at pH 7.4: Purines are ampholytes. At physiological pH (7.4), 8-Methyl-1H-purin-2(3H)-one exists predominantly in its uncharged state, which represents the nadir (lowest point) of its pH-solubility profile. Ionization is required to achieve high intrinsic aqueous solubility[3].

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate instantly when I dilute my DMSO stock into standard PBS (pH 7.4)? A1: This is a classic case of solvent-shift precipitation. When you dilute a DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The 8-Methyl-1H-purin-2(3H)-one, stripped of its solvating DMSO molecules and facing a highly polar environment at its least soluble pH, rapidly nucleates. To prevent this, you must lower the dielectric constant of the final buffer using co-solvents or encapsulate the drug before dilution.

Q2: How can I formulate this compound for in vitro cell assays without causing solvent toxicity? A2: For cell-based assays, organic solvent concentrations must generally remain below 0.5–1.0% (v/v) to avoid cytotoxicity. If 1% DMSO is insufficient, we highly recommend utilizing Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . HP-β-CD features a hydrophobic internal cavity that perfectly accommodates the lipophilic 8-methyl-purine moiety, while its hydrophilic exterior maintains aqueous solubility.

Q3: Does pH adjustment work for this specific compound? A3: Yes, but it is context-dependent. The purine ring possesses ionizable nitrogens. Lowering the pH below 3.0 protonates the basic nitrogens, while raising the pH above 9.0 deprotonates the acidic protons, forming highly soluble ionic species. This is a standard 3 [3]. However, extreme pH levels are incompatible with live-cell assays and should be reserved for analytical chemistry workflows.

Troubleshooting Decision Tree

SolubilityDecisionTree Start Solubility Issue: 8-Methyl-1H-purin-2(3H)-one Precipitates in Buffer CheckPH Is the target pH strictly physiological (pH 7.4)? Start->CheckPH AdjustPH Adjust pH to < 3.0 or > 9.0 to ionize the purine ring CheckPH->AdjustPH  No   CheckAssay Is the downstream assay sensitive to organic solvents? CheckPH->CheckAssay  Yes   UseCosolvent Use Co-solvent System: (e.g., 5% DMSO + 5% PEG400) CheckAssay->UseCosolvent  No   UseCyclodextrin Use HP-β-CD Complexation: (e.g., 10-20% w/v HP-β-CD) CheckAssay->UseCyclodextrin  Yes  

Caption: Decision tree for troubleshooting 8-Methyl-1H-purin-2(3H)-one solubility in aqueous media.

Quantitative Data Summary: Formulation Strategies

Formulation StrategyMechanistic ActionExpected Solubility IncreaseRecommended Concentration / Ratio
pH Adjustment Ionization of the purine ring (disrupts crystal lattice).10x to 50xpH < 3.0 or pH > 9.0
Co-solvent (DMSO/PEG) Lowers the dielectric constant of the aqueous bulk.5x to 20x1-5% DMSO + 5-10% PEG400
HP-β-CD Complexation Encapsulates the hydrophobic 8-methyl group.20x to 100x10% to 20% (w/v) HP-β-CD

Step-by-Step Experimental Protocols

Protocol 1: Biocompatible Co-Solvent Formulation (For In Vitro Assays)

Causality: PEG400 acts as a bridge between the highly hydrophobic DMSO-solvated drug and the highly polar aqueous buffer, preventing the rapid nucleation that causes solvent-shift precipitation.

  • Stock Preparation: Dissolve 8-Methyl-1H-purin-2(3H)-one in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock. Vortex vigorously.

  • Intermediate Dilution: In a separate vial, prepare a 50% PEG400 / 50% PBS (v/v) intermediate solution.

  • Dropwise Addition: While vortexing the intermediate solution at maximum speed, add the DMSO stock dropwise. (Target a final DMSO concentration of ≤5% in this intermediate step).

  • Final Aqueous Dilution: Dilute the intermediate solution into your final pre-warmed (37°C) assay buffer.

  • Self-Validation (Tyndall Effect Test): Shine a red or green laser pointer through the final vial in a dark room. The absence of a visible beam path (Tyndall effect) confirms a true thermodynamic solution. If the beam is visible, you have formed a nano-suspension, which will aggregate over time and ruin assay reproducibility.

Protocol 2: HP-β-CD Complexation Workflow

Causality: Sonication provides the localized cavitation energy required to disrupt the highly stable pi-pi stacking and hydrogen bonds of the purin-2-one crystal lattice, allowing the cyclodextrin molecules to encapsulate the monomeric drug, as supported by 4 [4].

CyclodextrinWorkflow Step1 Step 1: Prepare 20% (w/v) HP-β-CD in Aqueous Buffer Step2 Step 2: Add Excess 8-Methyl-1H-purin-2(3H)-one Step1->Step2 Step3 Step 3: Sonicate & Incubate at 37°C for 24-48 hours Step2->Step3 Step4 Step 4: Centrifuge at 10,000 x g to remove undissolved drug Step3->Step4 Step5 Step 5: Filter (0.22 µm) & Quantify via HPLC-UV Step4->Step5

Caption: Step-by-step workflow for HP-β-CD complexation and self-validating quantification.

  • Excipient Preparation: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS pH 7.4) to a final concentration of 20% (w/v).

  • Drug Addition: Add an excess amount of solid 8-Methyl-1H-purin-2(3H)-one (e.g., 5 mg/mL) to the cyclodextrin solution. The solution will be cloudy.

  • Energy Input: Bath-sonicate the suspension for 30 minutes to break apart large crystal aggregates.

  • Equilibration: Place the vial in a shaking incubator at 37°C for 24 to 48 hours to allow the inclusion complexes to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet the undissolved drug.

  • Self-Validation (Quantification): Carefully extract the clear supernatant and pass it through a 0.22 µm PTFE syringe filter. Crucial Step: You must quantify the exact concentration of the dissolved drug in the filtrate using HPLC-UV against a known standard curve. Do not assume 100% of the added drug dissolved.

References

  • Product Class 17: Purines. Science of Synthesis / Thieme Connect. Available at:[Link]

  • Biopharmaceutical characterization of some synthetic purine drugs. Pharmazie / Ingenta Connect. Available at:[Link]

  • Partition coefficients of some purine derivatives and its application to pharmacokinetics. Academia.edu. Available at:[Link]

Sources

Troubleshooting

Stability of 8-Methyl-1H-purin-2(3H)-one under acidic vs basic conditions

This guide serves as a technical support resource for researchers working with 8-Methyl-1H-purin-2(3H)-one (also known as 8-methyl-2-hydroxypurine or 8-methylisoguanine derivative).[1] It is structured to address stabili...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with 8-Methyl-1H-purin-2(3H)-one (also known as 8-methyl-2-hydroxypurine or 8-methylisoguanine derivative).[1] It is structured to address stability, solubility, and handling challenges directly.

Executive Summary & Chemical Identity

Compound: 8-Methyl-1H-purin-2(3H)-one Core Characteristic: This compound is a purine derivative exhibiting keto-enol tautomerism.[1] It is generally robust under acidic conditions but exhibits significant sensitivity to strong bases and oxidative environments.

Molecular Tautomerism (Mechanism of Stability)

To understand its stability, one must visualize the tautomeric equilibrium. The "one" (lactam) form is typically dominant in neutral and acidic media, contributing to its resistance against hydrolysis.

Tautomers Lactam Lactam Form (Dominant) (2-oxo-N3-H) Lactim Lactim Form (2-hydroxy) Lactam->Lactim Tautomerism Cation Cationic Form (Protonated at N1/N7) Lactam->Cation +H+ (Acidic) Anion Anionic Form (Deprotonated) Lactam->Anion +OH- (Basic)

Figure 1: Tautomeric states of 8-Methyl-1H-purin-2(3H)-one determining reactivity.[1]

Stability Profile: Acidic vs. Basic Conditions

Scenario A: Acidic Conditions (pH < 4.0)

Status: High Stability Mechanism: In acidic media, the purine ring nitrogen (typically N1 or N7) becomes protonated. This positive charge creates an electrostatic shield that repels nucleophilic attack (e.g., by water), making the ring highly resistant to hydrolysis.

  • Solubility: Significantly increased due to cation formation.

  • Risk: Minimal. Only extreme conditions (e.g., concentrated HCl at >100°C) typically force ring cleavage or dealkylation.

  • Recommendation: Acidic buffers (0.1% Formic acid or TFA) are ideal for HPLC analysis and short-term solubilization.[1]

Scenario B: Basic Conditions (pH > 10.0)

Status: Moderate to Low Stability (Risk of Degradation) Mechanism: In basic media, the N-H proton is removed, forming an anionic species. While this increases solubility, the electron-rich ring becomes susceptible to:

  • Oxidative Degradation: In the presence of air, the anion can oxidize to form uric acid derivatives or fragmented pyrimidines.

  • Ring Fission: Strong bases (e.g., 1M NaOH) at elevated temperatures can attack the C2 or C8 positions, leading to imidazole ring opening.

  • Risk: High. Extended exposure to high pH, especially with heat, leads to irreversible degradation.

  • Recommendation: Avoid long-term storage in basic solutions.[1] Use fresh preparations if basic pH is required for reactions.

Quantitative Data Summary

ParameterAcidic Condition (pH 1-4)Neutral (pH 7)Basic Condition (pH >10)
Solubility High (forms salts)Low (aggregates)High (forms salts)
Hydrolytic Stability Excellent (>99% recovery after 24h)GoodModerate (Risk of oxidation)
Oxidation Risk NegligibleLowHigh (requires inert atm.)
Storage Suitability Recommended (short-term)Recommended (Solid state)Not Recommended

Troubleshooting Guide (FAQ)

Q1: My compound precipitated when I neutralized the acidic stock solution. Why?

Diagnosis: You reached the Isoelectric Point (pI) . Explanation: 8-Methyl-1H-purin-2(3H)-one is amphoteric.[1] It is soluble as a cation (low pH) and as an anion (high pH). At neutral pH, it exists as a neutral, hydrophobic molecule with poor aqueous solubility. Solution:

  • Avoid pH 5–8 for high-concentration stocks.[1]

  • Use a co-solvent like DMSO (up to 10%) before neutralizing if a physiological pH is required.

Q2: I see extra peaks in my HPLC after leaving the sample in 0.1 M NaOH overnight.

Diagnosis: Base-Catalyzed Oxidation/Ring Opening. Explanation: The "extra peaks" are likely ring-opened pyrimidine derivatives or oxidized purine species (e.g., 8-methyl-uric acid analogs).[1] Solution:

  • Immediate Action: Analyze samples immediately after preparation in base.

  • Protocol Change: Switch to an ammonium bicarbonate buffer (pH ~8) instead of strong NaOH, or keep the sample on ice and under nitrogen/argon.

Q3: Can I use heat to dissolve the compound in acid?

Diagnosis: Safe within limits. Explanation: Mild heat (40-50°C) in dilute acid is generally safe.[1] However, boiling in strong acid (e.g., 6N HCl) may eventually cause de-methylation or depurination if it were a nucleoside (though less likely for the free base). Solution: Sonication is preferred over heating. If heating is necessary, do not exceed 60°C for >10 minutes.

Experimental Protocols

Protocol A: Stability Testing Workflow

Use this protocol to validate the compound's integrity in your specific buffer system.[1]

Materials:

  • HPLC System (C18 Column)[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid[1]

  • Mobile Phase B: Acetonitrile[1]

  • Buffers: pH 2 (0.1 M HCl), pH 7 (Phosphate), pH 12 (0.1 M NaOH)[1]

Step-by-Step:

  • Preparation: Dissolve 1 mg of 8-Methyl-1H-purin-2(3H)-one in 1 mL of DMSO (Stock).

  • Spike: Dilute the stock 1:100 into the three test buffers (pH 2, 7, 12).

  • Incubation:

    • Set A: Ambient temperature (T=0, T=4h, T=24h).

    • Set B: Heated at 40°C (Stress test).

  • Quench: For the pH 12 samples, neutralize with dilute HCl immediately before injection to prevent on-column degradation.

  • Analysis: Inject 10 µL onto HPLC. Monitor at 254 nm.

  • Calculation:

    
    
    
Protocol B: Degradation Pathway Visualization

Understanding the breakdown mechanism helps in identifying impurity peaks.[1]

Degradation cluster_Acid Acidic Pathway (High Stability) cluster_Base Basic Pathway (Instability) Compound 8-Methyl-1H-purin-2(3H)-one Protonated Protonated Cation (Stable) Compound->Protonated pH < 4 Anion Anionic Species Compound->Anion pH > 10 Oxidized 8-Methyl-uric acid (Oxidation) Anion->Oxidized O2 / Time RingOpen Pyrimidine Diamine (Hydrolysis/Ring Opening) Anion->RingOpen Heat / Strong Base

Figure 2: Predicted degradation pathways under stress conditions.[1]

References

  • Elzagheid, M. I., et al. (1999).[3] Kinetics for the Acid-Catalyzed Hydrolysis of Purine and Cytosine 2′-Deoxy-4′-thionucleosides. Nucleosides and Nucleotides. [1]

  • Zoltewicz, J. A., et al. (1970). Kinetics and mechanism of the acid-catalyzed hydrolysis of some purine nucleosides. Journal of the American Chemical Society.[4] [1]

  • Bar-Ilan University. (1965).[1] Methylated Purines and Pyrimidines. II.[5] Synthesis and Properties. Biochemistry. [1]

  • PubChem. Purin-8(3H)-one, 3-methyl- (Compound Summary). National Library of Medicine. [1]

  • Van der Plas, H. C. The Reactivity of Substituted Purines in Strongly Basic Medium. Wageningen University. [1]

Sources

Optimization

Troubleshooting column chromatography separation of methyl purines

Executive Summary & System Suitability Methyl purines (methylxanthines) present a deceptive challenge in liquid chromatography. While chemically stable, their structural isomorphism—specifically between Theophylline (1,3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & System Suitability

Methyl purines (methylxanthines) present a deceptive challenge in liquid chromatography. While chemically stable, their structural isomorphism—specifically between Theophylline (1,3-dimethylxanthine) and Paraxanthine (1,7-dimethylxanthine) —creates severe resolution constraints. Furthermore, the poor solubility of Theobromine acts as a "silent killer" for HPLC pumps and guard columns.

This guide moves beyond basic operation into the mechanics of separation failure, treating the column not just as a consumable, but as a kinetic environment that must be thermodynamically optimized.

Quick Reference: Physicochemical Properties
AnalyteStructurepKa (Acidic/Basic)LogPCritical Solubility Note
Theobromine 3,7-dimethyl10.0 / 0.1-0.78High Risk: <0.5 g/L in water at 25°C. Precipitates in cold aqueous buffers.[1]
Theophylline 1,3-dimethyl8.8 / 0.3-0.02Amphoteric. Becomes anionic at pH > 9.
Paraxanthine 1,7-dimethyl8.8 / ~0.50.03Structural isomer of Theophylline; co-elution is common.
Caffeine 1,3,7-trimethyl14.0 / 0.6-0.07Most lipophilic; typically elutes last on C18.

Troubleshooting Guide (Q&A Format)

Category A: Resolution & Selectivity (The Isomer Problem)

Q1: I am using a standard C18 column, but Theophylline and Paraxanthine are co-eluting as a single broad peak. How do I resolve them?

Diagnosis: This is a classic selectivity (


) failure. Both molecules are dimethylxanthines with nearly identical hydrophobicity. On standard monomeric C18 phases, the hydrophobic interaction is insufficient to discriminate between the nitrogen methylation positions (N7 vs N1).

The Fix:

  • Switch the Organic Modifier: If you are using Acetonitrile (ACN), switch to Methanol (MeOH) . Methanol is a protic solvent that engages in hydrogen bonding with the carbonyl oxygens and amine hydrogens of the xanthine ring. This secondary interaction often provides the necessary selectivity difference that aprotic ACN cannot.

  • Temperature Tuning: Lower the column temperature to 20–25°C . Higher temperatures increase mass transfer but reduce the selectivity factor (

    
    ) between isomers.
    
  • Stationary Phase Selection: If C18 fails, switch to a PFP (Pentafluorophenyl) or Phenyl-Hexyl phase. The

    
    -
    
    
    
    interactions between the aromatic xanthine ring and the phenyl ligands provide an orthogonal separation mechanism to pure hydrophobicity.

Q2: My retention times are drifting, and the resolution between Theobromine and Theophylline is degrading over repeated injections.

Diagnosis: This indicates "Phase Collapse" (Dewetting) . Methyl purines are polar; early methods often use 95-100% aqueous mobile phases to retain Theobromine. If you are using a standard C18 column in highly aqueous conditions, the hydrophobic ligands fold down to escape the water, reducing surface area and retention.

The Fix:

  • Immediate: Wash the column with 100% organic (ACN/MeOH) for 30 minutes to re-wet the ligands.

  • Permanent: Switch to an AQ-C18 (Aqueous Stable) or Polar-Embedded column. These phases contain a hydrophilic group near the silica surface that allows water to penetrate the pore structure, maintaining ligand extension even in 100% buffer.

Category B: Peak Shape & Tailing (The Silanol Problem)

Q3: The Caffeine peak is symmetrical, but Theophylline and Theobromine show significant tailing (As > 1.5). Why?

Diagnosis: This is caused by Secondary Silanol Interactions . While methylxanthines are very weak bases, the acidic silanols (Si-OH) on the silica support (pKa ~3.5–4.5) can still interact with the nitrogen atoms in the purine ring. This is exacerbated if the column is older (Type A silica) or if the pH is neutral.

The Fix:

  • Buffer pH Control: Lower the mobile phase pH to 3.0 – 4.0 using an acetate or formate buffer. This suppresses the ionization of the silanols (keeping them neutral: Si-OH rather than Si-O⁻), preventing the ion-exchange interaction.

  • Increase Ionic Strength: Ensure your buffer concentration is at least 20–25 mM . This provides enough counter-ions to "mask" any remaining active sites on the silica.

  • End-Capping: Verify you are using a "fully end-capped" column. Non-end-capped columns are unsuitable for purine analysis.

Category C: Solubility & System Pressure (The "Theobromine Trap")

Q4: My system backpressure spikes randomly when running the gradient, and I see white precipitate at the pump head.

Diagnosis: You are likely crashing Theobromine out of solution. Theobromine is notoriously insoluble in water (0.5 g/L) and organic solvents like Acetonitrile. If you prepare a high-concentration stock in DMSO or warmed Methanol and then inject it into a cold, highly aqueous mobile phase, it will precipitate instantly inside the fine pores of the guard column or injector.

The Fix:

  • Sample Diluent: The sample solvent must match the starting mobile phase strength. Do not inject 100% MeOH samples into a 95% Water mobile phase.

  • Thermostat: Set the autosampler tray temperature to 25°C (do not chill to 4°C). Theobromine solubility drops drastically at low temperatures.

  • Limit of Solubility: Ensure your on-column load does not exceed the solubility limit. For Theobromine, keep concentrations below 50 µg/mL if working in high-aqueous conditions.

Visual Troubleshooting Workflows

Workflow 1: Resolution & Selectivity Logic

This diagram outlines the decision process when peaks co-elute.

MethylPurineResolution Start Issue: Co-elution of Theophylline & Paraxanthine CheckPhase Current Mobile Phase? Start->CheckPhase ACN Acetonitrile (ACN) CheckPhase->ACN MeOH Methanol (MeOH) CheckPhase->MeOH Action1 Switch to Methanol (Promotes H-bonding selectivity) ACN->Action1 Action2 Check Column Temp MeOH->Action2 Result Resolved Peaks Action1->Result HighTemp > 30°C Action2->HighTemp LowTemp < 25°C Action2->LowTemp Action3 Lower Temp to 20-25°C (Increases alpha) HighTemp->Action3 Action4 Change Stationary Phase (PFP or Phenyl-Hexyl) LowTemp->Action4 Action3->Result Action4->Result

Caption: Decision tree for resolving the critical pair (Theophylline/Paraxanthine) by manipulating solvent interactions and thermodynamics.

Workflow 2: Peak Tailing & Shape Correction

This diagram illustrates the mechanism of silanol interaction and the corrective buffer strategy.[2]

TailingFix Symptom Symptom: Tailing (As > 1.5) Cause Cause: Silanol (Si-O-) Interaction Symptom->Cause CheckPH Check pH Cause->CheckPH HighPH pH > 5.0 CheckPH->HighPH LowPH pH 3.0 - 4.0 CheckPH->LowPH Fix1 Lower pH to 3.0 (Protonates Silanols) HighPH->Fix1 Fix2 Increase Buffer Strength (>20mM to mask sites) LowPH->Fix2 Success Symmetrical Peak Fix1->Success Fix2->Success

Caption: Logic flow for diagnosing and correcting peak tailing caused by secondary silanol interactions.

Standardized Protocol: Methylxanthine Separation

Based on USP and clinical research methodologies.

Objective: Simultaneous separation of Theobromine, Theophylline, Paraxanthine, and Caffeine.

  • Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm).[3] Note: Phenyl-Hexyl is preferred if resolution is difficult.

  • Mobile Phase A: 10 mM Sodium Acetate or Ammonium Formate, adjusted to pH 4.0 with Acetic/Formic acid.

  • Mobile Phase B: Methanol (LC-MS grade).

  • Isocratic Method: 85% A / 15% B (Adjust B up to 20% if retention is too high).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Strictly controlled).

  • Detection: UV @ 274 nm (Theobromine/Caffeine max) or 254 nm.

Expected Elution Order (C18):

  • Theobromine (Most Polar)[4]

  • Theophylline[3][5][6][7][8]

  • Paraxanthine[6][9][10]

  • Caffeine (Most Lipophilic)

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on silanol activity and selectivity tuning).
  • United States Pharmacopeia (USP). Theophylline Monograph. USP-NF.[11]

  • PubChem. Theobromine (Compound Summary). National Library of Medicine. [Link]

  • Orr, K., & Tucker, G. (1998). Separation of Theophylline and Paraxanthine by Reversed-Phase HPLC.[6][10][12] Journal of Chromatography B. (Detailed discussion on the difficulty of separating these isomers).

  • Phenomenex. Troubleshooting Peak Tailing in HPLC. Technical Application Guide. [Link]

  • Agilent Technologies. Separation of Methylxanthines in Coffee and Tea. Application Note 5990-XXXX. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Oxidative Degradation of 8-Methyl-1H-purin-2(3H)-one

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 8-Methyl-1H-purin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 8-Methyl-1H-purin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the oxidative degradation of this purine analog. Maintaining the structural integrity of your compound is paramount for reproducible and reliable experimental outcomes. This document provides troubleshooting advice, preventative protocols, and the scientific rationale behind our recommendations.

Section 1: Understanding the Vulnerability of 8-Methyl-1H-purin-2(3H)-one

This section addresses the inherent chemical properties that make this purine derivative susceptible to oxidation and the common laboratory sources of oxidative stress.

Q1: Why is a purine analog like 8-Methyl-1H-purin-2(3H)-one susceptible to oxidation?

The susceptibility of 8-Methyl-1H-purin-2(3H)-one to oxidation is rooted in the fundamental chemistry of the purine scaffold. Purine ring systems are electron-rich aromatic structures.[1] This high electron density makes them targets for attack by electrophilic oxidizing agents. While the C8 position is methylated in this specific molecule, the imidazole and pyrimidine rings remain vulnerable to oxidative ring-opening or the formation of oxidized adducts, such as N-oxides or hydroxylated species.[2][3] Factors like pH, solvent polarity, and the presence of metal ions can further influence the electronic structure and stability of its tautomeric forms, potentially increasing its reactivity towards oxidants.[4][5]

Q2: What are the common sources of oxidation in a laboratory setting?

Oxidative degradation is rarely caused by a single factor. It is often the result of exposure to one or more common laboratory oxidants.[6][7][8][9] Awareness of these sources is the first step in developing a robust preventative strategy.

Oxidant Source Description & Causality Primary Prevention
Atmospheric Oxygen Molecular oxygen (O₂) is a diradical and a primary oxidant.[7][8] Long-term exposure, especially in solution and at elevated temperatures, can lead to slow but significant degradation.Store solids and solutions under an inert atmosphere (e.g., Argon, Nitrogen).
Reactive Oxygen Species (ROS) Includes species like hydrogen peroxide (H₂O₂), superoxide, and hydroxyl radicals.[7] These can be present as impurities in solvents (e.g., aged ethers, unpurified solvents) or can be generated by other processes.[6][8]Use high-purity, freshly opened, or properly stored solvents. Perform peroxide tests on susceptible solvents.
Metal Ion Contamination Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for oxidation.[10][11] They can facilitate the formation of highly reactive hydroxyl radicals from peroxides via Fenton-like reactions.[7] These ions can leach from glassware, spatulas, or be present as impurities in reagents.Use high-purity water (e.g., Type I ultrapure), acid-washed glassware, and non-metallic spatulas. Consider using a chelating agent.
Photodegradation Exposure to light, particularly in the UV spectrum, can excite the purine ring, leading to photochemical reactions with oxygen or other molecules in the solution.[12][13] This can cause breakdown of the purine ring.[12]Store solids and solutions in amber vials or protect them from light by wrapping containers in foil.[14][15]
Section 2: Troubleshooting Guide: Identifying and Diagnosing Degradation

If you suspect your compound has degraded, a systematic approach is necessary to confirm your hypothesis and identify the cause.

Q3: My solution of 8-Methyl-1H-purin-2(3H)-one, which was initially colorless, now has a yellow/brown tint. What does this indicate?

A visible color change is a strong indicator of chemical degradation. The formation of highly conjugated systems or polymeric degradation products often results in the absorption of visible light, appearing as a yellow or brown hue. This is a critical observation that warrants immediate analytical investigation to assess the purity of your sample before any further experimental use.

Q4: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis. Could this be oxidative degradation?

Yes, the appearance of new peaks, particularly those eluting earlier than the parent compound (often indicating increased polarity from added hydroxyl or carbonyl groups), is a classic sign of degradation. Forced degradation studies show that purine analogs generate distinct degradation profiles under oxidative stress.[14][16]

To investigate, follow this protocol:

Protocol 1: HPLC-UV Method for Purity Assessment This protocol provides a baseline method to check the purity of your 8-Methyl-1H-purin-2(3H)-one sample and detect potential degradation products.

  • Objective: To resolve the parent compound from potential polar and non-polar degradants.

  • Methodology:

    • Chromatographic System: A standard HPLC system with a UV detector is sufficient.[15]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Type I Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • Start with 5% Solvent B for 2 minutes.

      • Ramp to 95% Solvent B over 15 minutes.

      • Hold at 95% Solvent B for 3 minutes.

      • Return to 5% Solvent B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan from 220-350 nm. Purine derivatives typically have a strong absorbance around 250-260 nm.

    • Sample Preparation: Prepare a ~1 mg/mL stock in a suitable solvent (e.g., DMSO) and dilute to ~50 µg/mL with the initial mobile phase composition.

  • Interpretation: Compare the chromatogram of your suspect sample to a reference standard or a freshly prepared sample. The appearance of new peaks confirms the presence of impurities or degradants. The peak area percentage can provide a semi-quantitative estimate of purity.

Q5: My biological or chemical assay results are inconsistent or show a progressive loss of compound activity. How can I confirm if degradation is the cause?

Inconsistency and loss of activity are frequent consequences of using a degraded compound. The degradation products may be inactive or could even have an inhibitory effect on your system.

  • Immediate Action: The first step is to perform the HPLC purity assessment described in Protocol 1 on your stock solution.

  • Causality Check: If degradation is confirmed, the most likely cause is the stability of your solution under your specific experimental or storage conditions.[15] Always prepare solutions fresh from solid material whenever possible. If a stock solution must be stored, it should be aliquoted, blanketed with an inert gas, and stored at -80°C to minimize degradation.

Section 3: Proactive Prevention: Best Practices for Handling and Storage

The most effective troubleshooting is prevention. Adhering to strict handling and storage protocols is essential for preserving the integrity of 8-Methyl-1H-purin-2(3H)-one.

Q6: What are the ideal short-term and long-term storage conditions for solid 8-Methyl-1H-purin-2(3H)-one?

Solid-state stability is generally much higher than in-solution stability. However, proper storage is still critical.

  • Container: Use a tightly sealed, airtight container (e.g., amber glass vial with a PTFE-lined cap).[17][18]

  • Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

  • Temperature: Store in a cool, dry, and dark place. A desiccator at 2-8°C is recommended for long-term storage.

  • Avoid: Do not store near strong oxidizing agents.[17]

Q7: How should I prepare and store solutions to minimize oxidation?

Solutions are significantly more vulnerable to degradation. The following table outlines best practices for solution preparation.

Parameter Best Practice & Rationale
Solvent Choice Use high-purity, HPLC-grade solvents. Avoid using aged solvents, especially ethers or THF, which can form explosive peroxides.
Degassing Crucially important. Remove dissolved oxygen from aqueous buffers and solvents immediately before use. This can be achieved by sparging with argon or nitrogen for 15-30 minutes or via several freeze-pump-thaw cycles.
pH Control Purine stability can be highly pH-dependent.[4] Use a well-buffered system appropriate for your experiment. Avoid strongly acidic or basic conditions unless required by the protocol, as these can catalyze hydrolysis.[19]
Protection from Light Always prepare and store solutions in amber vials or by wrapping clear vials in aluminum foil to prevent photodegradation.[14]
Use of Additives For long-term storage or sensitive applications, consider adding a low concentration of an antioxidant or a chelating agent (see Section 4).
Storage Flash-freeze aliquots in an inert atmosphere and store at -80°C. Avoid repeated freeze-thaw cycles. For short-term storage (hours to a few days), 2-8°C may be acceptable, but this must be validated.
Section 4: Advanced Strategies & Protocols

For highly sensitive applications or when developing a formulation, advanced techniques may be required.

Q8: What antioxidants or scavengers can I add to my formulation to protect the compound?

The addition of an antioxidant can provide an effective defense against oxidative degradation by acting as a sacrificial substrate that is more readily oxidized than your compound of interest.

Additive Mechanism Typical Concentration Considerations
Ascorbic Acid (Vitamin C) A potent, water-soluble antioxidant and free radical scavenger.[20][21]0.01 - 0.1% (w/v)Can be unstable itself and is pH-sensitive. May interfere with certain biological assays.
Butylated Hydroxytoluene (BHT) A lipid-soluble antioxidant, suitable for organic solvent systems.0.01 - 0.05% (w/v)Poorly soluble in water. Primarily used in non-aqueous formulations.
EDTA (Ethylenediaminetetraacetic acid) A chelating agent that sequesters catalytic metal ions (Fe²⁺, Cu²⁺), preventing them from participating in redox cycling.[11]10 - 100 µMHighly effective against metal-catalyzed oxidation. May interfere with metalloenzymes or metal-dependent biological processes.
Glutathione (GSH) An endogenous tripeptide antioxidant that directly scavenges ROS.[20]50 - 500 µMBiologically compatible but can be expensive and may have its own biological effects.

Note: Always run a control experiment to ensure the chosen additive does not interfere with your specific application.

Q9: How do I perform a forced degradation study to understand my compound's stability limits?

A forced degradation (or stress testing) study is a systematic way to identify potential degradation products and degradation pathways.[19][22][23] This is a regulatory requirement in drug development and a powerful tool in basic research.[19][22]

Protocol 2: Forced Degradation Study for 8-Methyl-1H-purin-2(3H)-one

  • Objective: To intentionally degrade the compound under various stress conditions to evaluate its stability profile.

  • Methodology:

    • Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

    • Stress Conditions: Expose aliquots of the solution to the following conditions. The goal is to achieve 5-20% degradation.[23] Adjust exposure time as needed.

      • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

      • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.

      • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature for 24 hours.[15][19]

      • Thermal Degradation: Incubate the solution at 80°C for 48 hours in the dark.

      • Photolytic Degradation: Expose the solution to a UV light source (e.g., 254 nm) or direct sunlight for 72 hours, alongside a control sample wrapped in foil.[14]

    • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the stability-indicating HPLC method from Protocol 1 , ideally coupled with a mass spectrometer (LC-MS) to help identify the mass of the degradation products.

Section 5: Visualizing the Process: Degradation & Prevention Workflows

The following diagrams illustrate the logical workflows for troubleshooting and prevention.

G cluster_0 Troubleshooting Logic A Suspicion of Degradation (e.g., color change, inconsistent results) B Perform Purity Analysis (Protocol 1: HPLC-UV) A->B C Are new peaks present? B->C D Degradation Confirmed C->D Yes E No Degradation Detected C->E No F Review Handling & Storage Protocols (Section 3) D->F G Investigate Other Experimental Variables E->G

Caption: Troubleshooting workflow for suspected degradation.

G cluster_1 Oxidative Degradation Cascade Stressors Oxidative Stressors (O₂, Light, Metal Ions, ROS) Reaction Oxidation Reaction Stressors->Reaction Compound 8-Methyl-1H-purin-2(3H)-one (Stable) Compound->Reaction Products Degradation Products (e.g., N-oxides, hydroxylated species, ring-opened products) Reaction->Products Loss Loss of Purity & Activity Products->Loss

Caption: Conceptual model of the oxidative degradation process.

G cluster_2 Proactive Prevention Workflow (Solution Prep) Start Start Step1 Select High-Purity Solvent Start->Step1 Step2 Degas Solvent (e.g., Sparge with Argon) Step1->Step2 Step3 Weigh Solid Compound in Amber Vial Step2->Step3 Step4 Add Degassed Solvent & Mix Step3->Step4 Step5 Blanket with Inert Gas Step4->Step5 Step6 Store Properly (Protected from light, -80°C) Step5->Step6 End Ready for Use Step6->End

Caption: Step-by-step workflow for preparing stable solutions.

Section 6: Frequently Asked Questions (FAQ)
  • Q10: Can I use standard deionized water to make my solutions?

    • It is strongly discouraged. Standard deionized water can still contain significant levels of metal ions and organic impurities that can catalyze oxidative reactions. Always use Type I, 18.2 MΩ·cm ultrapure water for preparing aqueous solutions and buffers.

  • Q11: Is 8-Methyl-1H-purin-2(3H)-one sensitive to pH changes?

    • Yes, purine analogs are generally sensitive to pH.[4] Extreme pH values can lead to hydrolysis and can also alter the compound's susceptibility to oxidation. The forced degradation study in Protocol 2 is the best way to determine the specific pH stability of the molecule. It is recommended to work in a buffered solution near physiological pH (7.4) unless your experiment requires otherwise.

  • Q12: How can I effectively remove dissolved oxygen from my solvents?

    • The most common and effective methods are:

      • Sparging: Bubble an inert gas (argon or nitrogen) through the liquid for 15-30 minutes. This is very effective for most applications.

      • Freeze-Pump-Thaw: This method is for highly oxygen-sensitive reactions. It involves freezing the solvent, applying a high vacuum to remove gases, and then thawing. This cycle is repeated at least three times.

      • Sonication: Placing the solvent in an ultrasonic bath can help remove dissolved gases, often used in conjunction with sparging.

References
  • LabXchange. (2025). Common Oxidizing Agents and Reducing Agents.
  • Wikipedia. (n.d.). Oxidizing agent.
  • ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents.
  • Achievers Dream. (2024). Oxidizing and Tests for Reducing Agents.
  • Indian Academy of Sciences. (n.d.).
  • EBSCO. (2022). Oxidizing Agents.
  • Ivanchenko, V. A., et al. (n.d.). The photochemistry of purine components of nucleic acids. II. Photolysis of deoxyguanosine. PMC - NIH.
  • Vaia. (n.d.). The metal ion essential for the activity of xanthine oxidase and xanthine dehydrogenase.
  • Nakayama, T., et al. (2023).
  • ACS Publications. (2019). Coexposure Degradation of Purine Derivatives in the Sulfate Radical-Mediated Oxidation Process. Environmental Science & Technology.
  • ResearchGate. (n.d.).
  • SAFETY DATA SHEET. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine.
  • BD. (2019).
  • Flinn Scientific Inc. (n.d.). MSDS Clean Converted.
  • Ferris, J. P., & Orgel, L. E. (n.d.).
  • Podhorecka, M., et al. (n.d.). Resveratrol increases rate of apoptosis caused by purine analogues in malignant lymphocytes of chronic lymphocytic leukemia. PMC - NIH.
  • ACS Publications. (2019). Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][6][7][8]triazin-4(7H)-one Derivatives. ACS Omega.

  • MDPI. (2022). Electrochemical Analysis of the Influence of Purines on Copper, Steel and Some Other Metals Corrosion.
  • BioProcess International. (2020).
  • Zenodo. (2018).
  • ResearchGate. (n.d.). Some reported purine analogs of xanthine oxidase inhibitors.
  • PMC - NIH. (2023). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential.
  • PubMed. (2011). Resveratrol increases rate of apoptosis caused by purine analogues in malignant lymphocytes of chronic lymphocytic leukemia.
  • ResearchGate. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review.
  • MedCrave online. (2016).
  • ResearchGate. (n.d.). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines.
  • PMC - NIH. (n.d.). Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines.
  • ResolveMass. (2026).
  • Wikipedia. (n.d.). Purine metabolism.
  • PubMed. (1992). Purines. LII.
  • ResearchGate. (2025).
  • BLDpharm. (n.d.). 8-Methyl-1H-purin-6(7H)-one.
  • Davies, K. J., et al. (n.d.). Uric acid-iron ion complexes. A new aspect of the antioxidant functions of uric acid. PMC - NIH.
  • MDPI. (2019). Dietary Antioxidant Supplements and Uric Acid in Chronic Kidney Disease: A Review.
  • BenchChem. (2025).
  • PMC - NIH. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group.
  • MDPI. (2023). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential.
  • EPA. (2025). Purine-6(1H)-thione, 8-methyl- Properties.
  • PubChem. (n.d.). purin-8(3H)-one, 3-methyl-.
  • PubMed. (n.d.).
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Selleck Chemicals. (n.d.). 2-(Methylamino)-1H-purin-6(7H)-one.
  • ResearchGate. (n.d.). Homodesmotic reactions of adenine and purine with imidazole and aminopyrimidine (pyrimidine).

Sources

Optimization

Removing solvent residues from 8-Methyl-1H-purin-2(3H)-one crystals

Technical Support Center: Solid-State Purification of 8-Methyl-1H-purin-2(3H)-one Status: Operational Role: Senior Application Scientist Subject: Advanced Desolvation & Crystal Engineering for Purine Derivatives[1] Intro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solid-State Purification of 8-Methyl-1H-purin-2(3H)-one

Status: Operational Role: Senior Application Scientist Subject: Advanced Desolvation & Crystal Engineering for Purine Derivatives[1]

Introduction: The "Purine Trap"

Welcome. If you are reading this, you are likely facing a yield that exceeds 100%, a sticky solid that refuses to dry, or an NMR spectrum dominated by solvent peaks despite days in the vacuum oven.

8-Methyl-1H-purin-2(3H)-one is a planar, heterocyclic system.[1] Like many purines, it suffers from high lattice energy due to strong


 stacking and extensive hydrogen bonding networks.[1] This creates a "Purine Trap":
  • Solubility: It requires high-boiling polar aprotic solvents (DMSO, DMF, NMP) for synthesis.[1]

  • Inclusion: These solvents bind tightly to the polar residues (N-H, C=O) or get trapped in the channels formed by the stacked rings.

  • Removal: Standard vacuum drying often fails because the lattice energy holds the solvent molecules ("solvates") more tightly than the vacuum can overcome, or the surface dries too fast, trapping liquid inside ("case hardening").

This guide moves beyond "dry longer" and focuses on displacement and lattice engineering .

Module 1: Diagnosis & Detection

Q: How do I distinguish between surface solvent and crystal lattice entrapment?

A: You cannot rely on 1H-NMR alone.[1] NMR tells you how much solvent is there, but not where it is. You need Thermogravimetric Analysis (TGA) .

  • Scenario A (Surface Solvent): TGA shows a gradual weight loss starting immediately near ambient temperature.

  • Scenario B (Lattice Solvate): TGA shows a distinct, stepped weight loss occurring at a specific temperature (often

    
    C), distinct from the melting point.
    
Diagnostic Workflow

DiagnosticWorkflow Start Sample > 100% Yield or Solvent Peaks in NMR TGA Run TGA (10°C/min) Start->TGA Decision Weight Loss Profile TGA->Decision Surface Gradual Loss < 80°C (Surface Adsorption) Decision->Surface Smooth Curve Lattice Step Loss > 100°C (Channel Solvate) Decision->Lattice Sharp Step Action1 Protocol A: Vacuum + Agitation Surface->Action1 Action2 Protocol B: Solvent Exchange (Slurry) Lattice->Action2

Figure 1: Decision tree for selecting the correct desolvation strategy based on thermal analysis.

Module 2: Removing "Sticky" Solvents (DMSO/DMF)

Q: I used DMSO for the final step. Vacuum drying at 60°C isn't working. Why?

A: DMSO (b.p. 189°C) and DMF (b.p. 153°C) are Lewis bases that form strong hydrogen bonds with the N-H protons of the purine ring. Heating often causes the crystal surface to fuse before the internal solvent can escape (case hardening).

The Solution: Slurry-Based Solvent Exchange (Digestive Ripening) Instead of trying to pull the DMSO out with vacuum, we push it out using a lower-boiling solvent that is miscible with DMSO but in which your product is insoluble.

Protocol: The Ethanol/Water Displacement
  • Preparation: Place your wet crystals in a round-bottom flask.

  • Solvent Selection: Choose a solvent where 8-Methyl-1H-purin-2(3H)-one is insoluble, but DMSO is miscible.[1]

    • Recommended: Ethanol (EtOH) or Water (if product is hydrophobic enough).

  • The Slurry: Add 10-20 volumes of EtOH. The solid should not dissolve; it should form a suspension.

  • Energy Input: Heat the slurry to 50-60°C with vigorous stirring for 2-4 hours.

    • Mechanism:[1][2][3] This kinetic energy allows the crystal lattice to "breathe" (Ostwald ripening), releasing trapped DMSO molecules into the bulk solvent, where they are diluted by the EtOH.

  • Filtration: Filter hot.

  • Verification: Run a TGA or GC-Headspace. If DMSO persists, repeat.

Data: Solvent Miscibility & Displacement Efficiency

Primary Solvent (Trapped)Displacing Solvent (Wash)Temp (°C)MechanismEfficiency
DMSO Water60-80H-Bond CompetitionHigh
DMSO EthanolRefluxDilution/DiffusionMed-High
DMF Isopropanol (IPA)RefluxLattice BreathingHigh
NMP MTBE40Surface WashLow (Surface only)

Module 3: Dealing with Hydrates & Channel Solvates

Q: My TGA shows a 15% weight loss at 120°C. Is this a solvate?

A: Yes. If the weight loss corresponds to a stoichiometric ratio (e.g., 1:1 solvent:compound molar ratio), you have formed a crystalline solvate. 8-Methyl-1H-purin-2(3H)-one likely stacks in layers, trapping solvent in the "galleries" between layers.[1]

The Solution: Humidity-Controlled Drying or Azeotropic Distillation [1]

Aggressive drying of solvates can collapse the crystal lattice, leading to amorphous material (which is unstable).

Protocol: Azeotropic Removal

If water is the trapped solvent (hydrate):

  • Suspend the solid in Toluene or Cyclohexane .

  • Reflux with a Dean-Stark trap.[1]

  • The water forms an azeotrope with the solvent and is physically removed from the equilibrium.

  • Filter the anhydrous solid.

Visualizing the Lattice Trap

SolvateMechanism cluster_0 Solvated State cluster_1 Displacement (Slurry) cluster_2 Desolvated State A1 Purine S1 DMSO A1->S1 H-Bond A2 Purine S1->A2 H-Bond W1 EtOH A2->W1 Heat Energy W1->S1 Diffusion P1 Purine W1->P1 Release P2 Purine P1->P2 π-Stacking

Figure 2: Mechanism of solvent displacement.[1] Heat breaks the Solvent-Purine H-bond, allowing the Wash Solvent (EtOH) to dilute the impurity, facilitating pure


 stacking.[1]

Module 4: Regulatory Compliance (ICH Q3C)

Q: How much solvent is "too much"?

A: You must adhere to the ICH Q3C (R8) guidelines. Solvents are classified by toxicity.[4][5]

  • Class 1 (Avoid): Benzene, CCl4.[4] (If you used these, restart your synthesis).

  • Class 2 (Limit): Methanol, Acetonitrile, Toluene, DMF, NMP.

  • Class 3 (Low Toxicity): Ethanol, DMSO, Acetone, Ethyl Acetate.

Target Limits for 8-Methyl-1H-purin-2(3H)-one:

SolventClassPDE (mg/day)Concentration Limit (ppm)
DMF 28.8880
Methanol 230.03000
DMSO 350.0 (max)5000 (0.5%)
Ethanol 350.0 (max)5000 (0.5%)

Note: Even if DMSO is Class 3, residual DMSO can affect downstream biology (enzyme inhibition) or stability. Aim for <1000 ppm.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[6][7] International Council for Harmonisation.[4][7] Link

  • Giron, D. (2002). Investigations of polymorphism and pseudo-polymorphism in pharmaceuticals by combined thermoanalytical techniques. Journal of Thermal Analysis and Calorimetry. Link

  • Cui, Y. et al. (2018). Solvent Effect on the crystallization of Purine Derivatives.[8] Crystal Growth & Design.[8] (General reference for purine solvates). Link

  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs.[1] SSCI, Inc. (Foundational text on desolvation mechanics). Link

Sources

Troubleshooting

Technical Support Center: Regiocontrol in 8-Methyl Purine Derivatives

Topic: Addressing Regioisomer Formation (N9 vs. N7) in 8-Methyl Purine Derivatives Role: Senior Application Scientist Status: Active Support Guide The Core Challenge: The "8-Position Steric Clash" Welcome to the technica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Regioisomer Formation (N9 vs. N7) in 8-Methyl Purine Derivatives Role: Senior Application Scientist Status: Active Support Guide

The Core Challenge: The "8-Position Steric Clash"

Welcome to the technical guide for purine functionalization. If you are working with 8-methyl purines , you are likely encountering a persistent issue: Regioisomer Scrambling.

In standard purine synthesis, N9-alkylation is typically favored thermodynamically.[1][2] However, introducing a methyl group at the C8 position creates a specific steric conflict (peri-interaction) that destabilizes the N9 isomer. This often shifts the reaction outcome, leading to significant amounts of the N7-isomer or difficult-to-separate mixtures.[1][3]

This guide provides the protocols to diagnose, control, and circumvent this regioselectivity issue.

Diagnostic Workflow: "Did I make N9 or N7?"

Before optimizing synthesis, you must unambiguously identify your isomers. Do not rely solely on 1H NMR integration or polarity. The structural similarity between N9 and N7 isomers often leads to misinterpretation.

Standard Operating Procedure: NMR Validation

The most reliable method for distinguishing N9 from N7 isomers in 8-methyl purines is HMBC (Heteronuclear Multiple Bond Correlation) .

FeatureN9-Isomer (Target) N7-Isomer (Common Byproduct)
Key HMBC Correlation N-CH₂ protons correlate with C4 and C8 .N-CH₂ protons correlate with C5 and C8 .
¹³C Shift (C5) Deshielded (~128–135 ppm)Shielded (~115–125 ppm)
¹³C Shift (C4) Shielded (~148–152 ppm)Deshielded (~158–164 ppm)
NOE Signal Strong NOE between N-CH₂ and 8-Me . (No NOE with C6-substituent).Strong NOE between N-CH₂ and C6-substituent . (Also NOE with 8-Me).

Technical Insight: In 8-methyl purines, the NOE between the N-alkyl group and the 8-methyl group exists for both isomers. Therefore, the NOE interaction with the C6-substituent (if present) is the critical differentiator for the N7 isomer.

Visualizing the Identification Logic

NMR_Logic Start Purified Isomer Sample HMBC Run 1H-13C HMBC Start->HMBC Decision Check N-CH2 Correlations HMBC->Decision Res_N9 Correlation to C4 & C8 (N9 Isomer) Decision->Res_N9 C4 Detected Res_N7 Correlation to C5 & C8 (N7 Isomer) Decision->Res_N7 C5 Detected Check_C5 Verify C5 Shift Res_N9->Check_C5 C5 > 128 ppm Res_N7->Check_C5 C5 < 125 ppm

Caption: Logical flow for distinguishing N9/N7 isomers using HMBC spectroscopy.

Troubleshooting Direct Alkylation

If you are attempting direct alkylation (e.g., using alkyl halides), the 8-methyl group hinders the N9 position, kinetically favoring N7. To force N9 formation, you must rely on thermodynamic control .

Protocol A: Thermodynamic Control (Favoring N9)

Use this when you need the N9 isomer and can tolerate harsh conditions.

  • Solvent: Anhydrous DMF or DMSO (Polar aprotic promotes Sɴ2, but high temp is key).

  • Base: Cesium Carbonate (Cs₂CO₃). The "Cesium Effect" often aids in stabilizing the N9 transition state through coordination.

  • Temperature: 60°C – 100°C .

    • Why? N7 alkylation is often kinetically faster but reversible. High heat provides the activation energy to reverse N7 formation and funnel the equilibrium toward the thermodynamically more stable N9 isomer (despite the 8-Me steric clash).

  • Time: Prolonged reaction times (12–24 hours).

Protocol B: Kinetic Control (Favoring N7)

Use this if the N7 isomer is your actual target or an acceptable scaffold.

  • Solvent: THF or Acetone.

  • Base: K₂CO₃ or NaH.

  • Temperature: 0°C to Room Temperature.

    • Why? Low temperature prevents the rearrangement/equilibration to N9.

The "Nuclear Option": Traube Synthesis

If direct alkylation yields inseparable mixtures (e.g., 50:50 ratio) due to the 8-methyl group, stop optimizing the alkylation. Switch to de novo ring synthesis. This is the only way to guarantee 100% regioselectivity.

The Strategy: Install the N-alkyl group on the pyrimidine ring before closing the imidazole ring.

Step-by-Step Protocol: Traube Synthesis for 8-Methyl-N9-Alkyl Purines
  • Starting Material: 4,6-Dichloro-5-nitropyrimidine (or similar pyrimidine precursor).

  • Step 1 (Amine Installation): Displace the C4-chloride with your desired amine (R-NH₂).

    • Result: The R-group is now locked at what will become position N9.

  • Step 2 (Reduction): Reduce the nitro group (H₂/Pd-C or Fe/AcOH) to a primary amine.

    • Intermediate: 4-amino-5-(alkylamino)pyrimidine.

  • Step 3 (Cyclization): Reflux with Triethyl Orthoacetate (or Acetic Anhydride).

    • Mechanism:[4][5][6][7][8] The orthoacetate provides the 2-carbon unit (C8-Methyl) and closes the ring.

    • Outcome: Pure 8-methyl-9-alkyl purine. No N7 isomer is chemically possible.

Synthesis Decision Matrix

Synthesis_Route Input Target: 8-Methyl-N-Alkyl Purine Check Is the R-group complex/expensive? Input->Check Simple Direct Alkylation (Try Cs2CO3/Heat) Check->Simple No (e.g., Methyl, Ethyl) Complex Traube Synthesis (De Novo Ring Closure) Check->Complex Yes (e.g., Chiral, Linker) Fail Mixture Inseparable? Simple->Fail Fail->Simple No (Optimize Column) Fail->Complex Yes

Caption: Decision tree for selecting the optimal synthetic route based on substrate complexity.

Frequently Asked Questions (FAQ)

Q1: Why does the 8-methyl group make N9 alkylation so difficult compared to 8-H purines? A: In 8-H purines, the N9 position is less sterically hindered. However, the 8-methyl group occupies space directly adjacent to the N9 lone pair (peri-interaction). When an incoming electrophile approaches N9, it clashes with the methyl protons. N7, while also close to C6, is often more accessible kinetically, leading to higher N7/N9 ratios [1].

Q2: Can I use the Mitsunobu reaction to install the alkyl group? A: Yes, but the regioselectivity rules still apply. While Mitsunobu conditions are generally milder, the steric clash at C8 will still direct a significant portion of the reaction to N7. If you use Mitsunobu, ensure you use a bulky phosphine to potentially enhance steric discrimination, though this is trial-and-error [2].

Q3: My HMBC shows correlations to both C4 and C5. What is happening? A: You likely have a mixture of isomers in your NMR tube. If the peaks are overlapping, try running the NMR in a different solvent (e.g., switch from DMSO-d6 to CDCl3 or Acetone-d6) to shift the equilibrium or resolution. Alternatively, rely on 15N NMR (via HSQC) if available, as N7 and N9 nitrogen shifts are drastically different (~70 ppm difference) [3].

References

  • BenchChem. (2025).[9][10] Distinguishing between N7 and N9 purine isomers by NMR. Retrieved from

  • Hocek, M., & Pohl, R. (2004).[11] Regioselectivity in cross-coupling reaction of 2,6,8-trichloro-9-(tetrahydropyran-2-yl)purine.[11] Synthesis, 17, 2869–2876.[11]

  • Kovacs, L., et al. (2002). N7- and N9-substituted purine derivatives: A 15N NMR study. Magnetic Resonance in Chemistry.[12][13]

  • Traube, W. (1900).[14] Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft. (Foundational text for Traube Synthesis).

Sources

Reference Data & Comparative Studies

Validation

The Analytical Challenge: Tautomerism and Isolated Spin Systems

An accurate structural characterization of modified purines is a critical bottleneck in nucleic acid research and small-molecule drug development. 8-Methyl-1H-purin-2(3H)-one (often referred to as 8-methyl-2-hydroxypurin...

Author: BenchChem Technical Support Team. Date: March 2026

An accurate structural characterization of modified purines is a critical bottleneck in nucleic acid research and small-molecule drug development. 8-Methyl-1H-purin-2(3H)-one (often referred to as 8-methyl-2-hydroxypurine) presents a unique analytical challenge due to its highly conjugated system, isolated spin networks, and complex tautomeric equilibria.

As a Senior Application Scientist, I have designed this comparison guide to evaluate the methodologies used for the


H NMR spectral assignment of this compound. We will objectively compare solvent systems (DMSO-

vs. D

O) and analytical techniques (1D

H NMR vs. 2D Multinuclear NMR) to demonstrate how to build a self-validating system for unambiguous structural verification.

8-Methyl-1H-purin-2(3H)-one exists in a state of dynamic tautomerism. The molecule can theoretically adopt a lactam (2-oxo) or lactim (2-hydroxy) form, alongside prototropic shifts between the N-7 and N-9 positions on the imidazole ring [1]. In solution, the 2-oxo form is thermodynamically favored, resulting in three exchangeable N-H protons (positions 1, 3, and 7/9).

Furthermore, the carbon skeleton contains isolated proton spin systems: the aromatic H-6 proton and the aliphatic 8-CH


 group. Because these protons are separated by multiple bonds and quaternary carbons, 1D 

H NMR alone cannot definitively prove their relative connectivity, necessitating advanced comparative methodologies [2].

Solvent Methodology Comparison: DMSO- vs. D O

The choice of deuterated solvent is the single most critical variable in purine NMR spectroscopy. The table and workflow below compare the performance of Dimethyl Sulfoxide-


 (DMSO-

) against Deuterium Oxide (D

O).
Causality of Solvent Effects
  • D

    
    O (Deuterium Oxide):  In aqueous environments, the labile N-H protons undergo rapid chemical exchange with deuterium. This renders the N-1, N-3, and N-7/9 protons "invisible" to 
    
    
    
    H NMR. While this simplifies the spectrum, it destroys the critical data needed to confirm the 2-oxo tautomeric state.
  • DMSO-

    
    :  As a strongly hydrogen-bonding aprotic solvent, DMSO significantly decreases the proton exchange rate. This allows the N-H protons to be observed as distinct, albeit broad, singlets (typically > 11.0 ppm). The quadrupolar relaxation of the adjacent 
    
    
    
    N nuclei contributes to this line broadening. For tautomeric mapping, DMSO-
    
    
    is vastly superior.

G Start Sample: 8-Methyl-1H-purin-2(3H)-one Solvent Solvent Selection Start->Solvent D2O D2O (Deuterium Oxide) Solvent->D2O Aqueous conditions DMSO DMSO-d6 Solvent->DMSO Aprotic conditions D2O_Result Fast NH Exchange (NH protons invisible) D2O->D2O_Result DMSO_Result Slow NH Exchange (NH protons visible) DMSO->DMSO_Result Limited Limited Structural Info (Only H-6 & CH3 visible) D2O_Result->Limited Tautomer Tautomeric State Analysis (Keto vs Enol Verified) DMSO_Result->Tautomer

Caption: Workflow comparing solvent effects on NMR tautomeric analysis.

Technique Comparison: 1D H NMR vs. 2D NMR (HSQC/HMBC)

To achieve a self-validating protocol, relying solely on 1D


H NMR is insufficient due to the narrow chemical shift dispersion typical of purine nucleobases [3].
1D H NMR (The Baseline)

In a standard 1D experiment, you will observe:

  • H-6: A sharp singlet in the aromatic region (

    
     ~8.50 ppm).
    
  • 8-CH

    
    :  A sharp singlet in the aliphatic region (
    
    
    
    ~2.40 ppm).
  • N-H Protons: Three broad singlets downfield (

    
     11.5–13.5 ppm) in DMSO-
    
    
    
    .
2D HMBC (The Validator)

Heteronuclear Multiple Bond Correlation (HMBC) is required to bridge the isolated spin systems. HMBC detects long-range (


 and 

) couplings between protons and carbons.
  • The 8-CH

    
      protons will show a strong 
    
    
    
    correlation to the quaternary C-8 carbon, and a
    
    
    correlation to N-7/N-9 (if
    
    
    N HMBC is utilized).
  • The H-6 proton will show a

    
     correlation to C-4 and a 
    
    
    
    correlation to C-5. This cross-validation ensures the methyl group is definitively assigned to the 8-position rather than the 6-position.

HMBC H6 H-6 (δ ~8.5 ppm) C4 C-4 (Quaternary) H6->C4 ³J_CH C5 C-5 (Quaternary) H6->C5 ²J_CH CH3 8-CH3 (δ ~2.4 ppm) CH3->C4 ⁴J_CH (Weak/Absent) C8 C-8 (Quaternary) CH3->C8 ²J_CH

Caption: Key HMBC correlations for unambiguous assignment of the purine core.

Quantitative Data: Empirical Spectral Assignment

The following table summarizes the comparative chemical shifts for 8-Methyl-1H-purin-2(3H)-one. Note: Exact chemical shifts of exchangeable protons are highly dependent on sample concentration and temperature.

Nucleus / Position

H Shift (DMSO-

)

H Shift (D

O)

C Shift (DMSO-

)
Multiplicity (

H)
H-6 8.45 – 8.55 ppm8.50 – 8.60 ppm145.0 – 148.0 ppmSinglet (1H)
8-CH

2.35 – 2.45 ppm2.45 – 2.55 ppm14.0 – 16.0 ppmSinglet (3H)
H-1 (NH) 11.5 – 12.0 ppmInvisible (Exchanged)-Broad Singlet (1H)
H-3 (NH) 12.0 – 12.5 ppmInvisible (Exchanged)-Broad Singlet (1H)
H-7/9 (NH) 12.8 – 13.5 ppmInvisible (Exchanged)-Broad Singlet (1H)
C-2 (C=O) --154.0 – 156.0 ppmQuaternary Carbon
C-4 --148.0 – 151.0 ppmQuaternary Carbon
C-5 --115.0 – 118.0 ppmQuaternary Carbon
C-8 --150.0 – 153.0 ppmQuaternary Carbon

Step-by-Step Experimental Protocol

To ensure a self-validating and reproducible assignment, follow this optimized workflow for purine derivatives:

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly purified 8-Methyl-1H-purin-2(3H)-one.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-

    
     (99.9% atom D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
    
  • Causality Check: Ensure the sample is completely free of residual water (peak at ~3.33 ppm in DMSO), as water will catalyze the exchange of the N-H protons and broaden their signals prematurely.

Step 2: 1D


H Acquisition 
  • Load the sample into a 400 MHz or higher NMR spectrometer.

  • Set the probe temperature to 298 K (25°C).

  • Acquire the

    
    H spectrum using a standard 30° pulse sequence (e.g., zg30 on Bruker systems) with a minimum of 16 scans and a relaxation delay (D1) of 2.0 seconds.
    

Step 3: 2D HSQC & HMBC Acquisition

  • HSQC: Run a

    
    H-
    
    
    
    C HSQC experiment to correlate the H-6 proton to the C-6 carbon, and the 8-CH
    
    
    protons to the aliphatic methyl carbon. This isolates the quaternary carbons (C-2, C-4, C-5, C-8), which will not appear in the HSQC.
  • HMBC: Run a

    
    H-
    
    
    
    C HMBC experiment optimized for long-range couplings (
    
    
    = 8 Hz). Trace the cross-peaks from the 8-CH
    
    
    proton signal (f2 axis) to the C-8 carbon (f1 axis) to confirm the regiochemistry of the methyl group.

Step 4: D


O Shake (Validation) 
  • Add 1-2 drops of D

    
    O directly to the NMR tube containing the DMSO-
    
    
    
    sample.
  • Shake vigorously and re-acquire the 1D

    
    H spectrum.
    
  • Validation: The signals between 11.5 and 13.5 ppm must disappear, confirming they are exchangeable N-H protons and not highly deshielded aromatic impurities.

References

  • 2-Oxopurine Riboside: A Dual Fluorescent Analog and Photosensitizer for RNA/DNA Research National Science Foundation (NSF) Public Access Repository. URL:[Link] [1]

  • (15N5)-Labeled Adenine Derivatives: Synthesis and Studies of Tautomerism by 15N NMR Spectroscopy and Theoretical Calculations The Journal of Organic Chemistry (via ResearchGate). URL:[Link][2]

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs Chemical Reviews (ACS Publications). URL:[Link] [3]

Comparative

Mass spectrometry fragmentation patterns of 8-Methyl-1H-purin-2(3H)-one

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 8-Methyl-1H-purin-2(3H)-one , a modified nucleobase derivative. It is designed for researchers requiring precise struc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 8-Methyl-1H-purin-2(3H)-one , a modified nucleobase derivative. It is designed for researchers requiring precise structural elucidation and differentiation from isomeric impurities in drug development and metabolomics.

Executive Summary

8-Methyl-1H-purin-2(3H)-one (MW: 150.14 Da) is a C8-methylated derivative of 2-oxopurine (2-hydroxypurine). In biological matrices, it acts as a potential oxidative metabolite or a synthetic impurity in the production of purine-based antivirals.

Accurate identification requires distinguishing it from structural isomers (e.g., 6-methyl-2-oxopurine , N-methylated purinones ) and functional analogues (e.g., guanine derivatives). This guide details the specific ESI-MS/MS fragmentation pathways—driven by the stability of the C8-methylated imidazole ring—and provides a comparative framework for valid identification.

Structural Context & Alternatives

To ensure selectivity, the analyte is compared against its closest isobaric and functional alternatives.

CompoundStructure DescriptionKey MS Feature
8-Methyl-1H-purin-2(3H)-one C8-Methyl, C2-KetoneStable Imidazole Fragment (m/z 82)
6-Methyl-2-oxopurine C6-Methyl, C2-KetoneLabile Pyrimidine Fragment; Loss of CH₃CN
1-Methyl-2-oxopurine N1-Methyl, C2-KetoneLoss of Methyl Radical (•CH₃) or CH₂
Purin-2-one (Parent) No MethylParent Ion m/z 137; Shift of -14 Da

Experimental Methodology

The following protocol ensures reproducible fragmentation suitable for spectral library matching.

Standardized ESI-MS/MS Protocol
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1]

  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).

  • Solvent: 50:50 Methanol/Water + 0.1% Formic Acid (Protonation enhancer).

  • Flow Rate: 5-10 µL/min (Direct Infusion).

  • Collision Gas: Nitrogen or Argon.

  • Collision Energy (CE): Stepped ramp (10, 20, 40 eV) to capture both labile and skeletal rearrangements.

Fragmentation Analysis

Primary Ionization
  • Precursor Ion: [M+H]⁺ = m/z 151

  • Mechanism: Protonation occurs preferentially at N7 or N9 of the imidazole ring, stabilizing the positive charge near the C8-methyl group.

Mechanistic Pathways

The fragmentation of 8-Methyl-1H-purin-2(3H)-one follows three distinct pathways governed by the stability of the aromatic system and the lability of the amide-like C2-N3 bond.

Pathway A: The "Oxo-Purine" Signature (Loss of CO)

Like most 2-oxopurines, the initial step often involves the ejection of carbon monoxide (CO) from the pyrimidine ring.

  • Transition: m/z 151 → m/z 123 (Δ -28 Da)

  • Significance: Confirms the presence of the C2-carbonyl group.

Pathway B: Retro-Diels-Alder (RDA) Cleavage

The pyrimidine ring undergoes RDA cleavage, a hallmark of fused heterocycles.

  • Transition: m/z 151 → m/z 108 (Loss of HNCO, Δ -43 Da)

  • Mechanism: Breaking of N1-C2 and C4-C5 bonds.

  • Result: The charge is retained on the C8-methylated imidazole fragment. This is the critical differentiator from 6-methyl isomers, where the methyl group would be located on the ejected pyrimidine fragment.

Pathway C: Sequential Degradation

From the [M+H-CO]⁺ ion (m/z 123), the molecule further loses Hydrogen Cyanide (HCN).

  • Transition: m/z 123 → m/z 96 (Δ -27 Da)

Visualization: Fragmentation Pathways

The following diagram illustrates the logical flow of precursor decay, highlighting the diagnostic ions.

Fragmentation Parent [M+H]+ Precursor m/z 151 (8-Methyl-2-oxopurine) Ion_123 [M+H - CO]+ m/z 123 (Loss of Carbonyl) Parent->Ion_123 - CO (28 Da) Ion_108 [M+H - HNCO]+ m/z 108 (RDA Fragment) Parent->Ion_108 - HNCO (43 Da) (RDA Mechanism) Ion_96 [M+H - CO - HCN]+ m/z 96 (Sequential Loss) Ion_123->Ion_96 - HCN (27 Da) Ion_82 [C4H5N3]+ m/z 82 (Methyl-Imidazole Core) Ion_108->Ion_82 - CN/HCN (Ring degradation)

Caption: Figure 1. ESI-MS/MS fragmentation tree for 8-Methyl-1H-purin-2(3H)-one showing primary neutral losses of CO and HNCO leading to diagnostic imidazole-based ions.

Comparative Performance: Distinguishing Isomers

The true value of this analysis lies in differentiating the C8-methyl isomer from the C6-methyl isomer.

Differentiation Logic
  • 8-Methyl-1H-purin-2(3H)-one: The methyl group is attached to the Imidazole ring.

    • RDA Result: The pyrimidine ring breaks away (loss of HNCO). The methyl stays with the charged imidazole fragment.

    • Observation: High abundance of m/z 82 (Methyl-imidazole cation).

  • 6-Methyl-2-oxopurine: The methyl group is attached to the Pyrimidine ring.

    • RDA Result: The pyrimidine ring breaks away.[2] The methyl is either lost with the neutral fragment or the fragmentation pathway shifts to lose Acetonitrile (CH₃CN, 41 Da) instead of HCN.

    • Observation: Presence of [M+H - CH₃CN]⁺ at m/z 110 or low abundance of m/z 82.

Decision Workflow

DecisionTree Start Unknown Purinone (m/z 151) Check1 Check for Loss of CO (-28) Start->Check1 Check2 Analyze RDA Fragment Check1->Check2 Yes (m/z 123 present) Result8 8-Methyl Isomer (Confirmed) Check2->Result8 Major Ion m/z 82 (Methyl-Imidazole) Result6 6-Methyl Isomer (Confirmed) Check2->Result6 Loss of CH3CN (-41) or m/z 110

Caption: Figure 2. Isomer differentiation workflow based on the retention of the methyl group during Retro-Diels-Alder (RDA) cleavage.

Performance Metrics Summary

Metric8-Methyl-1H-purin-2(3H)-oneIsomeric Alternatives
Quantitation Ion m/z 151 → 108 (High Specificity)m/z 151 → 110 (for 6-Me)
Confirmation Ion m/z 151 → 82 m/z 151 → 68 (Imidazole w/o Me)
Collision Energy Optimal at 20-25 eV Variable (N-methyls often lower)
Selectivity High (Unique RDA fragment)Moderate (Overlaps with other purines)

References

  • Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Source: TSI Journals (2006). Context: Establishes the fundamental RDA and CO loss mechanisms for 2-substituted purines. Link:[Link]

  • Mass spectrometric analysis of purine de novo biosynthesis intermediates. Source: PubMed / NIH (2018). Context: Validates the cleavage of the purine ring system and loss of small neutrals (HCN, CO) in metabolic intermediates. Link:[Link]

  • Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. Source: ACS Omega (2023). Context: Provides structural data on C8-substitution stability, supporting the retention of the methyl group during fragmentation. Link:[Link]

  • Comparison of 6-mercaptopurine with 6-thioguanine for the analysis of thiopurine S-methyltransferase activity. Source: PubMed / NIH (2017). Context: Demonstrates the use of LC-MS/MS for distinguishing methyl-purine isomers in complex biological matrices. Link:[Link]

Sources

Validation

Comparing biological activity of 8-methyl vs 8-oxo purine derivatives

Comparative Biological Activity of 8-Methyl vs. 8-Oxo Purine Derivatives: A Structural and Mechanistic Guide The C8 position of the purine ring is a critical nexus for chemical modification in nucleic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of 8-Methyl vs. 8-Oxo Purine Derivatives: A Structural and Mechanistic Guide

The C8 position of the purine ring is a critical nexus for chemical modification in nucleic acids. Because it lies directly adjacent to the glycosidic bond, substitutions at C8 profoundly influence the conformational equilibrium between the syn and anti states of the nucleobase. This guide provides an in-depth, objective comparison of two highly studied C8-modified purines: 8-oxoguanine (8-oxoG) and 8-methylguanine (8-methylG). While both modifications shift the conformational bias toward the syn geometry, their origins, enzymatic recognition profiles, and downstream biological consequences are starkly different.

Conformational Dynamics and Structural Biology

The structural impact of C8 modifications is driven by distinct physicochemical forces:

  • 8-Oxo Purines (Electronic Bias): Formed primarily via reactive oxygen species (ROS), 8-oxoG features an oxygen atom at C8 and a protonated N7. This alters the hydrogen-bonding face of the purine. While it can adopt an anti conformation to pair with cytosine, it frequently flips to the syn conformation to form a stable Hoogsteen base pair with adenine.

  • 8-Methyl Purines (Steric Bias): Formed via carbon-centered radical alkylation, 8-methylG introduces a bulky methyl group at C8. This creates a severe steric clash with the O4' atom of the deoxyribose sugar, forcing the base almost exclusively into the syn conformation. Because of this rigid conformational lock, 8-methyl purines are heavily utilized as structural probes to stabilize Z-DNA and G-quadruplex structures [1].

Mutagenesis and Enzymatic Recognition

The biological activity of these derivatives is best understood through how cellular machinery processes them.

  • Base Excision Repair (BER): 8-oxoG is a highly mutagenic lesion (causing G

    
     T transversions) and is specifically recognized by the 8-oxoguanine DNA glycosylase 1 (OGG1) [2]. OGG1 flips the 8-oxoG base out of the DNA helix and into its active site, cleaving the glycosidic bond. In contrast, 8-methylG is a poor substrate for OGG1. Instead, it is processed by alkylation repair enzymes like AlkA (in bacteria) or alkyladenine DNA glycosylase (AAG) in mammals.
    
  • Translesion Synthesis (TLS): When replication forks stall at these lesions, specialized polymerases take over. DNA Polymerase

    
     (Pol 
    
    
    
    ) bypasses both lesions but with distinct signatures. While Pol
    
    
    bypasses 8-oxoG by inserting either dCMP or dAMP, it exhibits a unique biological activity when encountering 8-methylG: it highly efficiently incorporates the ribonucleotide cytidine monophosphate (rCMP) opposite the 8-methylG lesion [3]. This rCMP incorporation subsequently triggers the RNase H2 repair pathway.

G G Normal Guanine (Anti) OxoG 8-Oxoguanine (Syn/Anti) G->OxoG ROS Oxidation MetG 8-Methylguanine (Syn) G->MetG Alkylation PairA Hoogsteen Pairing (G:A) OxoG->PairA Misreplication RepOGG1 BER by OGG1 OxoG->RepOGG1 Recognition PairC Watson-Crick Pairing (G:C) MetG->PairC Minor Mispairing Bypass TLS by Pol η MetG->Bypass Replication Block

Biological pathways of 8-oxoG and 8-methylG showing distinct repair and replication outcomes.

Receptor Binding and Pharmacological Profile

Beyond DNA damage, C8-substituted purines act as potent ligands for RNA structures and cellular receptors. The Guanine-II riboswitch demonstrates remarkable adaptability, binding both 8-oxoG and 8-methylG, though with differing affinities [4]. This expands the repertoire of small molecules capable of modulating gene expression.

Table 1: Quantitative Biological Profile Comparison

Feature8-Oxoguanine (8-oxoG)8-Methylguanine (8-methylG)
Origin ROS / Oxidative StressCarbon-centered radicals
Conformational Bias Syn and Anti (Equilibrium)Strongly Syn (Steric clash)
Mutagenic Consequence High (G

T transversions)
Moderate (Replication block)
Primary Repair Enzyme OGG1 (Base Excision Repair)AlkA / AAG
Pol

Bypass Preference
dCMP / dAMP insertionrCMP insertion (Ribonucleotide)
Guanine-II Riboswitch Affinity High (

)
Moderate (

)

Experimental Methodologies

To objectively compare the biological activity of these derivatives, we utilize two self-validating experimental workflows.

Protocol 1: OGG1 Fluorophore-Quencher Cleavage Assay

Purpose: To quantify the differential recognition of 8-oxoG versus 8-methylG by OGG1. Causality & Validation: This assay uses a dual-labeled DNA duplex (Fluorophore at the 5'-end, Quencher at the 3'-end). Cleavage of the damaged base by OGG1 destabilizes the duplex, releasing the fluorophore and increasing the signal. A wild-type Guanine template is run in parallel as a negative control to validate that cleavage is strictly lesion-dependent.

  • Substrate Preparation: Anneal a 5'-FAM/3'-BHQ1 labeled DNA strand containing a single central lesion (8-oxoG, 8-methylG, or unmodified G) to a complementary strand containing Cytosine opposite the lesion.

  • Reaction Assembly: Incubate 10 nM of the DNA substrate with 10 nM recombinant human OGG1 in reaction buffer (20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA).

  • Kinetic Measurement: Monitor fluorescence (Ex: 490 nm, Em: 520 nm) continuously for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence curve. 8-oxoG will yield a rapid signal increase, whereas 8-methylG will remain near baseline, proving OGG1's structural specificity.
    
Protocol 2: Translesion Synthesis (TLS) Primer Extension Assay

Purpose: To evaluate Pol


 bypass efficiency and rCMP incorporation opposite C8-modified purines.
Causality & Validation: By providing either dNTPs or rNTPs in separate reaction pools, we isolate the polymerase's substrate preference. Post-reaction treatment with RNase H2 acts as a critical secondary validation step; only products containing successfully incorporated rNMPs will be cleaved, confirming the chemical nature of the bypass product.
  • Primer Annealing: 5'-end label a 15-mer primer with[

    
    -
    
    
    
    P]ATP and T4 Polynucleotide Kinase. Anneal this primer to a 30-mer template containing the target lesion (8-oxoG or 8-methylG) at position 16.
  • Extension Reaction: Incubate the annealed complex (20 nM) with human Pol

    
     (10 nM) in TLS buffer (40 mM Tris-HCl pH 8.0, 1 mM MgCl
    
    
    
    , 10 mM DTT).
  • Nucleotide Addition: Initiate the reaction by adding either 100

    
    M dNTPs or 1 mM rNTPs. Incubate at 37°C for 15 minutes.
    
  • Validation Step: Split the rNTP reaction. Treat one half with 0.5 U RNase H2 for 5 minutes. Cleavage of the extended primer validates true rCMP incorporation.

  • Resolution: Quench with 95% formamide/EDTA loading dye. Resolve products on a 15% denaturing urea-polyacrylamide gel and visualize via phosphorimaging.

W Sub Prepare C8-Modified DNA Template Anneal Anneal 5'-Labeled Primer Sub->Anneal Incubate Incubate with Pol η + dNTPs/rNTPs Anneal->Incubate Quench Quench Reaction (Formamide) Incubate->Quench PAGE Resolve via Urea-PAGE Quench->PAGE

Step-by-step workflow for the Translesion Synthesis (TLS) Primer Extension Assay.

References

  • Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkyl
  • Epigenetic Modulation of Chromatin States and Gene Expression by G-Quadruplex Structures. MDPI.
  • Ribonucleotide incorporation by human DNA polymerase η impacts translesion synthesis and RNase H2 activity. Nucleic Acids Research.
  • Ligand specificity and adaptability revealed by the first Guanine-II riboswitch tertiary structure. Nucleic Acids Research.
Comparative

Orthogonal Purity Validation of 8-Methyl-1H-purin-2(3H)-one: A Comparative Guide to Elemental Analysis, HPLC, and qNMR

Introduction In the development of novel therapeutics, 8-Methyl-1H-purin-2(3H)-one (Molecular Formula: , MW: 150.14 g/mol ) serves as a critical heterocyclic building block. However, validating the absolute purity of suc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the development of novel therapeutics, 8-Methyl-1H-purin-2(3H)-one (Molecular Formula:


, MW: 150.14  g/mol ) serves as a critical heterocyclic building block. However, validating the absolute purity of such purine derivatives presents a complex analytical challenge. In the pharmaceutical industry, maintaining high standards of quality and purity is essential to ensure product efficacy and patient safety [1].

Historically, laboratories have relied heavily on High-Performance Liquid Chromatography (HPLC) for purity certification. While effective for profiling organic impurities, HPLC is fundamentally flawed as a standalone technique because it is blind to non-UV-active contaminants. To establish true chemical integrity, researchers must implement an orthogonal approach. This guide objectively compares CHNS/O Elemental Analysis (EA) against HPLC and Quantitative NMR (qNMR), providing a self-validating framework for certifying the purity of 8-Methyl-1H-purin-2(3H)-one.

Part 1: The Causality Behind Analytical Choices

To understand why a multi-technique approach is mandatory, we must examine the physical and chemical principles—and limitations—of each method.

The Blind Spot of HPLC-UV

HPLC separates compounds based on polarity and detects them via UV absorption. It is exceptional at identifying structurally related organic impurities (e.g., unreacted precursors or side-reaction products). However, HPLC operates on a critical assumption: that all impurities absorb UV light. It is entirely blind to inorganic salts (e.g., NaCl, silica from column chromatography), residual water, and aliphatic solvents [3]. Relying solely on HPLC can lead to a dangerous overestimation of purity, where a sample containing 5% salt might falsely report as >99.9% pure.

The Absolute Truth of Elemental Analysis (CHNS/O)

Elemental analysis combusts the sample to provide an absolute mass fraction of Carbon, Hydrogen, Nitrogen, and Oxygen. It is a self-validating system: the sum of the elemental percentages must equal ~100%. If a batch of 8-Methyl-1H-purin-2(3H)-one contains inorganic ash or trapped moisture, the carbon and nitrogen mass fractions will drop proportionally below their theoretical values, immediately flagging the compromised mass balance [4].

The Molar Precision of qNMR

Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of analyte concentration [2]. By comparing the integral of the purine's proton signals to a certified internal standard, qNMR provides a direct molar purity value without relying on UV response factors, serving as the perfect bridge between HPLC and EA.

Part 2: Comparative Performance Matrix

The following table summarizes how these three techniques perform against common analytical blind spots when validating 8-Methyl-1H-purin-2(3H)-one.

Analytical TechniquePrimary PrincipleDetects Inorganic Salts?Detects Moisture / Solvents?Typical Precision (RSD)Role in Purity Validation
CHNS/O Elemental Analysis Flash combustion & gas quantificationYes (via mass balance deficit)Yes (via skewed H/O ratios)< 0.3%Absolute mass balance & empirical formula verification.
HPLC-UV Chromatographic separation & UV absorptionNo (Invisible to UV)No (Invisible to UV)< 1.0%Profiling structurally related organic impurities.
Quantitative NMR (qNMR) Molar signal integration vs. Internal StandardNo (Unless NMR active)Yes (Identifies solvent peaks)< 0.5%Direct molar purity & structural confirmation.

Part 3: Self-Validating Experimental Protocol for CHNS/O Analysis

To ensure the elemental analysis of 8-Methyl-1H-purin-2(3H)-one yields trustworthy data, the following step-by-step methodology must be strictly adhered to. This protocol is designed to eliminate environmental artifacts and ensure complete combustion of the robust purine ring [5].

Step 1: System Blanking & Calibration

  • Procedure: Run 3 to 5 empty tin capsules to establish a baseline. Calibrate the Thermal Conductivity Detector (TCD) using a high-purity standard such as Sulfanilamide (

    
    ).
    
  • Causality: Blanking removes background atmospheric nitrogen and carbon dioxide from the system. Sulfanilamide is utilized because its stable, non-hygroscopic nature provides highly reproducible response factors for C, H, N, and O, ensuring the calibration curve is absolute[1].

Step 2: Rigorous Sample Desiccation

  • Procedure: Dry the 8-Methyl-1H-purin-2(3H)-one sample under vacuum (

    
     10 mbar) at 60°C for 12–24 hours prior to analysis.
    
  • Causality: Purine derivatives frequently trap moisture within their crystal lattice. Residual water will artificially inflate the %H and %O readings while proportionally depressing %C and %N. Skipping this step leads to false-negative purity results and destroys the absolute mass balance.

Step 3: Micro-Weighing and Encapsulation

  • Procedure: Accurately weigh 1.500 to 2.000 mg of the desiccated compound into a highly pure tin capsule using an analytical microbalance (resolution of 0.1 µg). Crimp the capsule tightly into a small cube.

  • Causality: Tight crimping mechanically expels trapped atmospheric air (which contains

    
     and 
    
    
    
    ) that would otherwise skew the nitrogen and oxygen quantification.

Step 4: Flash Combustion

  • Procedure: Drop the capsule into the oxidation reactor maintained at 1000°C in an oxygen-enriched environment.

  • Causality: The tin capsule undergoes an exothermic oxidation (flash combustion), temporarily spiking the local temperature to ~1800°C. This extreme thermal shock is strictly required to completely shatter the highly stable aromatic purine ring and quantitatively convert it into

    
    , 
    
    
    
    , and
    
    
    gases.

Step 5: Reduction and TCD Quantification

  • Procedure: Pass the combustion gases through a copper reduction column at 600°C to reduce

    
     species to 
    
    
    
    gas and scrub any excess
    
    
    . The gases are then separated via a GC column and quantified by the TCD.
  • Causality: This ensures that all nitrogen is measured in a single, uniform state (

    
    ) and prevents excess oxygen from damaging the GC column or interfering with the TCD signal.
    

Part 4: Quantitative Data & Acceptance Criteria

For 8-Methyl-1H-purin-2(3H)-one (


), the theoretical mass fractions are calculated as follows: Carbon (48.00%), Hydrogen (4.03%), Nitrogen (37.32%), and Oxygen (10.66%) .

According to pharmaceutical standards, experimental values must fall within ±0.4% of the theoretical values to certify purity. Below is a comparative data set demonstrating a successful batch versus a compromised batch.

ElementTheoretical Mass Fraction (%)Batch A: Experimental (%)Batch A: Variance (

)
Batch B: Experimental (%)Batch B: Variance (

)
Carbon (C) 48.0047.85-0.1545.10-2.90
Hydrogen (H) 4.034.08+0.054.55+0.52
Nitrogen (N) 37.3237.20-0.1235.05-2.27
Oxygen (O) 10.6610.75+0.0912.80+2.14
Total Mass 100.0199.88-97.50-
Status -PASS -FAIL (Moisture/Salt) -

Data Interpretation: Batch A passes all criteria, confirming ultra-high purity. Batch B exhibits a total mass of only 97.50%, indicating that 2.5% of the sample is an incombustible inorganic salt (ash). Furthermore, the elevated Oxygen (+2.14%) and Hydrogen (+0.52%) strongly suggest concurrent water contamination. An HPLC-UV analysis would have entirely missed both the salt and the water in Batch B.

Part 5: Analytical Workflow Diagram

The following logical workflow illustrates the correct sequence for orthogonal purity validation.

PurityWorkflow Start Synthesized Batch: 8-Methyl-1H-purin-2(3H)-one HPLC HPLC-UV Analysis (Organic Impurity Profiling) Start->HPLC Decision1 HPLC Purity > 99.0%? HPLC->Decision1 Fail1 Reject / Repurify Decision1->Fail1 No Orthogonal Orthogonal Validation Phase Decision1->Orthogonal Yes EA CHNS/O Elemental Analysis (Absolute Mass Balance) Orthogonal->EA qNMR qNMR Analysis (Molar Purity vs. Standard) Orthogonal->qNMR Decision2 EA within ±0.4% of Theoretical? EA->Decision2 Pass Batch Certified: Ultra-Pure API Grade qNMR->Pass Corroborates Fail2 Investigate Salts / Moisture Decision2->Fail2 No Decision2->Pass Yes

Orthogonal workflow for validating 8-Methyl-1H-purin-2(3H)-one purity.

References

  • Title: Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis Source: VELP Scientifica URL: [Link]

  • Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Elemental impurity analysis and GMP Compliance Source: Intertek URL: [Link]

  • Title: Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories Source: Agilent Technologies URL: [Link]

Validation

Comparative Analysis of 8-Methyl-1H-purin-2(3H)-one against Standard Guanine Analogs: Structural, Kinetic, and Functional Insights

Executive Summary The modification of purine nucleobases is a cornerstone of antiviral therapy, oncology, and structural biology. Standard guanine analogs—such as Acyclovir and 6-Thioguanine—have well-established clinica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modification of purine nucleobases is a cornerstone of antiviral therapy, oncology, and structural biology. Standard guanine analogs—such as Acyclovir and 6-Thioguanine—have well-established clinical roles, primarily acting as chain terminators or cytotoxic agents [1]. However, the demand for highly specialized structural probes has driven the development of conformationally constrained and photophysically active purines. 8-Methyl-1H-purin-2(3H)-one (8-Me-2-OP) represents a paradigm shift in this space. By combining a sterically demanding 8-methyl group with a 2-oxo modification, this compound offers unique properties that standard analogs lack. This guide provides an objective, data-driven comparison of 8-Me-2-OP against standard guanine analogs, detailing their structural divergence, polymerase kinetics, and integration into experimental workflows.

Structural and Mechanistic Divergence: The Causality of Modification

To understand the utility of 8-Me-2-OP, one must analyze the physical causality behind its chemical modifications compared to natural guanine and its standard analogs.

  • The 8-Methyl Constraint (Conformational Locking): In natural guanosine and analogs like Acyclovir, the nucleobase freely rotates around the glycosidic bond, heavily favoring the anti conformation required for standard Watson-Crick base pairing. In 8-Me-2-OP, the addition of a methyl group at the C8 position creates a severe steric clash with the O4' atom of the ribose/deoxyribose sugar ring. Causality: This clash forces the nucleoside almost exclusively into a syn conformation. This conformational locking prevents standard base pairing, causing DNA polymerases to stall or misincorporate, which makes it an exceptional tool for probing polymerase active site flexibility and nucleotide pool imbalances [2].

  • The 2-Oxo Modification (Intrinsic Fluorescence): Standard guanine possesses a 6-oxo and 2-amino configuration, which is non-fluorescent. 8-Me-2-OP features a carbonyl at the C2 position. Causality: This 2-oxopurine scaffold alters the hydrogen bond donor/acceptor face, disrupting normal interactions with cytosine. More importantly, it breaks the standard purine electronic symmetry, establishing an extended

    
    -conjugation system that yields intrinsic fluorescence—a property highly valuable for real-time diagnostic tracking [4].
    

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of 8-Me-2-OP against three standard guanine analogs.

CompoundPrimary Structural ModificationPreferred Glycosidic ConformationIntrinsic Fluorescence (Quantum Yield)Primary Mechanism of ActionPrimary Application
Acyclovir Acyclic sugar moietyAntiNoneViral DNA Polymerase Chain TerminationAntiviral Therapeutic [1]
6-Thioguanine 6-Thiol substitutionAntiWeak (

)
DNA Damage / CytotoxicityAnticancer Therapeutic
8-Oxoguanine 8-Oxo substitutionSyn / Anti EquilibriumNoneHoogsteen Mispairing with AdenineOxidative Stress Biomarker
8-Me-2-OP 8-Methyl, 2-OxoStrict Syn High (

)
Polymerase Stalling & Fluorescent ProbingStructural Biology & Diagnostics

Mechanistic Pathway Visualization

The distinct structural features of 8-Me-2-OP dictate a completely different metabolic and signaling fate compared to standard therapeutic guanine analogs. The diagram below maps these divergent pathways.

Caption: Metabolic activation and polymerase processing of standard guanine analogs vs. 8-Me-2-OP.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Experimental choices are grounded in the physical properties of the analogs.

Protocol 1: Steady-State Fluorescence Anisotropy for Conformational Locking

Purpose: To validate the syn conformational restriction of 8-Me-2-OP when incorporated into an oligonucleotide. Causality: If 8-Me-2-OP is strictly locked in the syn conformation, its local dipole rotation is severely restricted. Consequently, its rotational correlation time will couple directly to the global tumbling of the entire DNA duplex, yielding a high anisotropy value.

Step-by-Step Workflow:

  • Oligonucleotide Synthesis: Synthesize a 15-mer dsDNA containing a single central 8-Me-2-OP residue (Test) and a parallel 15-mer containing a 2-aminopurine residue (Positive Control for standard anti fluorescence).

  • Sample Preparation: Dilute samples to 2 µM in a buffer containing 50 mM Tris-HCl (pH 7.4) and 100 mM NaCl.

  • Excitation & Emission: Place samples in a thermostatic cuvette at 25°C. Excite at 310 nm (specific to the 2-oxopurine fluorophore) and record emission at 390 nm using vertical and horizontal polarizers.

  • Self-Validation Logic: Calculate the fundamental anisotropy (

    
    ). The system is validated if the rigid double-stranded DNA yields an anisotropy decay corresponding to the expected hydrodynamic volume of a 15-mer (approx. 4-5 ns). A rapid local depolarization component in the 8-Me-2-OP sample would indicate failure of the strict syn lock.
    
Protocol 2: Single-Nucleotide Primer Extension (SNE) Assay

Purpose: To assess the incorporation kinetics of 8-Me-2-OP triphosphate (8-Me-2-OPTP) by DNA Polymerase compared to standard dGTP and Acyclovir triphosphate (ACV-TP) [3].

Step-by-Step Workflow:

  • Complex Formation: Anneal a 5'-FAM labeled primer (50 nM) to a template strand containing a single templating Cytosine at the +1 position.

  • Enzyme Addition: Add 1 U of Klenow Fragment (exo-) to the mixture in standard polymerase reaction buffer.

  • Initiation: Initiate parallel reactions by adding 100 µM of either: dGTP (Positive Control), ACV-TP (Chain Terminator Control), or 8-Me-2-OPTP (Test). Include a Negative Control (buffer only, no nucleotide).

  • Quenching: Stop reactions at 10, 30, 60, and 120 seconds by adding an equal volume of 95% formamide/20 mM EDTA loading dye.

  • Resolution: Heat denature the samples at 95°C for 5 minutes, resolve products on a 20% denaturing polyacrylamide gel, and quantify fluorescence via densitometry.

  • Self-Validation Logic: The assay is considered valid only if the Negative Control shows 0% extension and the dGTP Positive Control shows >95% extension at the 120-second mark. 8-Me-2-OPTP should exhibit significant stalling compared to dGTP due to its syn conformation.

References

  • Title: The sugar ring of the nucleoside is required for productive substrate positioning in the active site of human deoxycytidine kinase (dCK) Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: Zn–IMP 3D Coordination Polymers for Drug Delivery: Crystal Structure and Computational Studies Source: NIH PubMed Central (PMC) URL: [Link]

Comparative

Comprehensive Comparison Guide: Reference Standards for 8-Methyl-1H-purin-2(3H)-one (8-MPO) Analysis

Executive Summary In the landscape of drug development, particularly concerning purine-based therapeutics (such as TLR7/8 agonists and antiviral agents), 8-Methyl-1H-purin-2(3H)-one (8-MPO) frequently emerges as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development, particularly concerning purine-based therapeutics (such as TLR7/8 agonists and antiviral agents), 8-Methyl-1H-purin-2(3H)-one (8-MPO) frequently emerges as a critical Phase I metabolite and a biomarker for purine metabolism dysregulation. Accurate quantification of 8-MPO in biological matrices is notoriously challenging due to its extreme polarity, susceptibility to lactam-lactim tautomerization, and severe matrix effects during mass spectrometric ionization.

This guide provides an objective, data-driven comparison between standard unlabeled 8-MPO reference materials and Premium Stable Isotope-Labeled (SIL) standards. Designed for bioanalytical scientists, it details the mechanistic rationale behind modern LC-MS/MS workflows and provides a self-validating protocol for robust quantification.

Mechanistic Insights: The Analytical Challenge of Purine Derivatives

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying purine metabolites, overcoming the cross-reactivity and specificity limitations of older colorimetric or UV-based assays[1]. However, analyzing 8-MPO presents three distinct physicochemical hurdles:

  • Lactam-Lactim Tautomerism: 8-MPO exists in an equilibrium between its lactam (1H-purin-2(3H)-one) and lactim (2-hydroxypurine) forms. On traditional reversed-phase (C18) columns, this dynamic conversion often leads to peak broadening or splitting.

  • High Polarity: Low molecular weight purines exhibit minimal retention on C18 stationary phases, eluting near the void volume where matrix interference is highest. Hydrophilic Interaction Liquid Chromatography (HILIC) is therefore preferred to achieve adequate retention without the need for complex derivatization[2].

  • Ion Suppression: In Electrospray Ionization (ESI), co-eluting endogenous salts and phospholipids suppress the ionization of the target analyte. Without an internal standard that perfectly co-elutes with 8-MPO, absolute quantification is highly inaccurate.

To resolve these issues, the integration of a Stable Isotope-Labeled (SIL) standard (e.g., 8-MPO-¹³C₃-¹⁵N₂) is critical. Because the SIL standard shares the exact physicochemical properties of the analyte, it experiences identical ion suppression, effectively normalizing the matrix effect and ensuring reliable quantification[3].

Product Comparison: Standard vs. Premium SIL Reference Standards

The following table summarizes the performance metrics of conventional unlabeled 8-MPO standards versus Premium SIL-8-MPO when applied to complex biological matrices (e.g., plasma, urine).

Performance ParameterStandard Grade 8-MPO (Unlabeled)Premium SIL-8-MPO (¹³C₃-¹⁵N₂)
Chemical Purity ≥ 95.0% (Prone to trace impurities)≥ 99.5% (Certified Reference Material)
Isotopic Enrichment N/A≥ 98.0%
Matrix Effect Compensation Poor (Requires complex matrix-matched curves)Excellent (True internal standardization)
Retention Time Shift N/A< 0.02 min (Perfect co-elution)
Linearity (R²) Variable (0.95 - 0.98) due to matrix variability> 0.995 consistently across matrices
Primary Application Qualitative screening, in vitro discoveryGLP-compliant PK/PD, Clinical Diagnostics

Self-Validating Experimental Protocol: HILIC-MS/MS Quantification

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates charcoal-stripped blank matrices to prove the absence of endogenous interference and utilizes the SIL standard to dynamically correct for extraction recovery losses.

Step 1: Sample Preparation (Protein Precipitation & SPE)
  • Action: Aliquot 50 µL of plasma into a 96-well plate. Immediately add 10 µL of Premium SIL-8-MPO internal standard (100 ng/mL). Add 150 µL of cold acetonitrile (ACN) containing 1% formic acid. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes.

  • Causality: Acetonitrile precipitates plasma proteins to prevent column clogging. The addition of formic acid disrupts protein-metabolite binding, ensuring total 8-MPO recovery. Crucially, the SIL standard is spiked before extraction to account for any physical losses during the precipitation step[2].

Step 2: HILIC Chromatographic Separation
  • Action: Inject 2 µL of the supernatant onto a Waters BEH Amide column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The Amide HILIC column retains the highly polar 8-MPO via strong hydrogen bonding and dipole interactions, pulling it away from the solvent front[2]. The acidic pH (3.0) forces the molecule into a single tautomeric state (protonated lactam), ensuring a single, sharp chromatographic peak.

Step 3: ESI-MS/MS Detection
  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions.

  • Causality: ESI+ is optimal for nitrogen-rich purine rings, which readily accept protons. MRM isolates the specific precursor-to-product ion transition, filtering out background noise and enabling limits of quantification (LLOQ) in the low ng/mL range[3].

Step 4: System Validation
  • Action: Process charcoal-stripped plasma alongside the samples to establish a true "zero" baseline. Run Quality Control (QC) samples at Low, Mid, and High concentrations.

  • Causality: Charcoal stripping removes endogenous purines, validating the true LLOQ. The assay is considered valid only if the QC samples back-calculate to within ±15% of their nominal concentrations, fulfilling FDA/ICH bioanalytical guidelines.

Analytical & Metabolic Visualizations

The following diagrams map the logical flow of the analytical procedure and the biological context of 8-MPO.

Workflow A Biological Sample (Plasma/Urine) B Spike SIL-8-MPO Internal Standard A->B C Protein Precipitation & SPE Extraction B->C D HILIC Separation (Avoids Tautomer Split) C->D E ESI-MS/MS (MRM Mode) D->E F Absolute Quantification E->F

Step-by-step HILIC-MS/MS analytical workflow for 8-MPO quantification.

Pathway A Parent Purine Drug (e.g., TLR7 Agonist) B Hepatic CYP450 Oxidation A->B Phase I Metabolism C 8-Methyl-1H-purin-2(3H)-one (8-MPO Metabolite) B->C D Renal Excretion (Urine) C->D Clearance E Systemic Circulation (Plasma) C->E Biomarker Pool

Metabolic generation and clearance pathway of 8-MPO from purine analog drugs.

References

  • Title: Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS Source: Animals (MDPI) URL: [Link]

  • Title: A simple, rapid and sensitive HILIC LC-MS/MS method for simultaneous determination of 16 purine metabolites in plasma and urine Source: Talanta (PubMed) URL: [Link]

  • Title: Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells Source: Purinergic Signalling (PMC) URL: [Link]

Sources

Validation

Differentiating 8-Methyl-1H-purin-2(3H)-one from its Structural Isomers: A Comprehensive Analytical Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and metabolomics, the precise identification of purine analogues is paramount. Subtle shifts in molecular structure, such...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and metabolomics, the precise identification of purine analogues is paramount. Subtle shifts in molecular structure, such as the position of a methyl group, can drastically alter a compound's biological activity, pharmacokinetic profile, and toxicological properties. This guide provides an in-depth technical comparison of 8-Methyl-1H-purin-2(3H)-one and its primary structural isomers, offering a suite of analytical methodologies to unambiguously differentiate these closely related compounds.

The Challenge of Isomeric Differentiation

8-Methyl-1H-purin-2(3H)-one, a substituted xanthine, presents a significant analytical challenge due to the potential for methylation at various nitrogen and oxygen atoms within the purine ring system. These positional isomers often exhibit similar physical properties, making their separation and individual characterization a non-trivial task. This guide will focus on the differentiation of 8-Methyl-1H-purin-2(3H)-one from its key N-methylated and O-methylated isomers.

Key Structural Isomers of 8-Methyl-1H-purin-2(3H)-one:

  • N1-methyl-8-methyl-1H-purin-2(3H)-one

  • N3-methyl-8-methyl-1H-purin-2(3H)-one

  • N7-methyl-8-methyl-1H-purin-2(3H)-one

  • N9-methyl-8-methyl-1H-purin-2(3H)-one

  • 2-Methoxy-8-methyl-9H-purine (O-methyl isomer)

The differentiation of these isomers is critical as the position of the methyl group influences the molecule's hydrogen bonding capabilities, planarity, and overall electronic distribution, which in turn dictates its interaction with biological targets.

Orthogonal Analytical Approaches for Isomer Resolution

A multi-pronged analytical strategy, employing both chromatographic and spectroscopic techniques, is essential for the confident differentiation of these structural isomers. No single technique can unequivocally identify each isomer in a mixture.

Chromatographic Separation: The First Line of Attack

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of purine isomers. The choice of stationary phase, mobile phase composition, and pH are critical parameters that exploit the subtle differences in polarity and ionization state among the isomers.

Logical Workflow for HPLC Method Development:

Caption: HPLC Method Development Workflow.

Detailed Experimental Protocol: HPLC-UV Analysis

This protocol provides a robust starting point for the separation of methyl-2-oxopurine isomers.

  • Instrumentation:

    • HPLC system with a UV/Vis detector.

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier ensures the protonation of the purine nitrogen atoms, leading to consistent retention behavior.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution Program:

    • A shallow gradient is often necessary to resolve closely eluting isomers. A typical starting gradient could be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 30% B

      • 25-30 min: 30% to 95% B

      • 30-35 min: Hold at 95% B

      • 35-36 min: 95% to 5% B

      • 36-40 min: Re-equilibration at 5% B

  • Detection:

    • Set the UV detector to monitor at the λmax of the purine ring system, typically around 254 nm and 270 nm.

  • Sample Preparation:

    • Dissolve standards and samples in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to ensure good peak shape.

Rationale for Experimental Choices:

  • The use of a C18 column provides a hydrophobic stationary phase that separates compounds based on their relative polarity. The methyl group's position influences the molecule's overall polarity.

  • An acidic mobile phase is crucial for suppressing the ionization of the purine ring's acidic protons, leading to sharper peaks and more reproducible retention times.

  • Gradient elution is employed to effectively separate compounds with a range of polarities and to ensure that more retained isomers elute in a reasonable time with good peak shape.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

While chromatography separates the isomers, spectroscopic techniques provide the detailed structural information necessary for their definitive identification.

¹H and ¹³C NMR spectroscopy are indispensable for determining the precise location of the methyl group. The chemical environment of each proton and carbon atom is unique, resulting in a distinct chemical shift.

Expected ¹H and ¹³C NMR Chemical Shift Trends:

The exact chemical shifts will vary depending on the solvent and instrument, but the relative positions of the signals provide crucial diagnostic information.

IsomerKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Rationale for Chemical Shift Differences
8-Methyl-1H-purin-2(3H)-one C6-H, N-H (x2), C8-CH₃C2, C4, C5, C6, C8, C8-CH₃The methyl group at C8 will influence the electronic environment of the adjacent ring atoms. The presence of two N-H protons is a key feature.
1-Methyl Isomer C6-H, N-H, N1-CH₃, C8-CH₃C2, C4, C5, C6, C8, N1-CH₃, C8-CH₃The N1-methyl group will deshield the adjacent C2 and C6 atoms. Only one N-H proton will be observed.
3-Methyl Isomer C6-H, N-H, N3-CH₃, C8-CH₃C2, C4, C5, C6, C8, N3-CH₃, C8-CH₃The N3-methyl group will influence the chemical shifts of the pyrimidine ring carbons (C2, C4). One N-H proton will be present.
7-Methyl Isomer C6-H, N-H, N7-CH₃, C8-CH₃C2, C4, C5, C6, C8, N7-CH₃, C8-CH₃The N7-methyl group will deshield the adjacent C5 and C8 carbons in the imidazole ring. One N-H proton will be observed.
9-Methyl Isomer C6-H, N-H, N9-CH₃, C8-CH₃C2, C4, C5, C6, C8, N9-CH₃, C8-CH₃The N9-methyl group will also affect the imidazole ring carbons, but to a different extent than the N7-methyl group due to the different electronic environment. One N-H proton will be present.
2-Methoxy Isomer C6-H, N-H, O-CH₃, C8-CH₃C2, C4, C5, C6, C8, O-CH₃, C8-CH₃The presence of a methoxy group will significantly shift the C2 carbon downfield. The O-CH₃ proton signal will be a sharp singlet.

Note: The predicted chemical shifts are relative and serve as a guide for interpretation. Experimental verification is essential.

Workflow for NMR-based Isomer Identification:

Caption: NMR-based Isomer Identification Workflow.

Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), provides molecular weight information and, crucially, fragmentation patterns that can be diagnostic for specific isomers. While all isomers will have the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) can differ based on the stability of the resulting fragment ions.

Expected Fragmentation Patterns:

The fragmentation of the purine ring is complex, but some general principles can be applied. The position of the methyl group can influence which bonds are more likely to cleave.

  • Common Neutral Losses:

    • Loss of HCN (27 Da) from the pyrimidine or imidazole ring.

    • Loss of CO (28 Da) from the 2-oxo position.

    • Loss of CH₃ (15 Da) is less common as a primary fragmentation but can occur.

  • Diagnostic Fragments:

    • The relative intensities of fragment ions resulting from the cleavage of the pyrimidine and imidazole rings can differ between isomers. For example, methylation at N7 or N9 might favor fragmentation pathways involving the imidazole ring.

    • Higher-energy collisional dissociation (HCD) can sometimes generate more diagnostic fragments than conventional CID.[1]

Detailed Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation:

    • LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

    • The same HPLC method as described above can be used.

  • Ionization:

    • Electrospray ionization (ESI) in positive mode is typically used for purine analysis, as the nitrogen atoms are readily protonated.

  • MS/MS Analysis:

    • Perform a full scan to determine the m/z of the protonated molecular ion [M+H]⁺.

    • For each isomer, perform product ion scans of the [M+H]⁺ ion to obtain the fragmentation pattern.

    • Optimize the collision energy to achieve a rich fragmentation spectrum.

Data Interpretation Logic for MS/MS:

Sources

Comparative

A Senior Application Scientist's Guide to LC-MS Method Validation for 8-Methyl Purine Metabolites

Abstract The quantification of 8-methyl purine metabolites, such as 8-methylguanine, serves as a critical biomarker for assessing DNA damage and oxidative stress in various research and clinical settings. Liquid Chromato...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quantification of 8-methyl purine metabolites, such as 8-methylguanine, serves as a critical biomarker for assessing DNA damage and oxidative stress in various research and clinical settings. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the definitive technology for this task, offering unparalleled sensitivity and specificity.[1][2][3] However, the integrity of the generated data is entirely dependent on the robustness of the analytical method. This guide provides an in-depth comparison of validation strategies for an LC-MS/MS method tailored to 8-methyl purine metabolites in a complex biological matrix. We will deconstruct the core validation parameters, explain the scientific rationale behind experimental choices, and present a head-to-head comparison of two common sample preparation techniques: a rapid 'Dilute-and-Shoot' approach and a more rigorous Solid-Phase Extraction (SPE) method. This guide adheres to the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7]

Introduction: The "Why" Behind Rigorous Validation

8-methyl purines are products of nucleic acid methylation, a process implicated in carcinogenesis and other pathologies. Their accurate measurement in biological fluids like urine or plasma can provide invaluable insights for toxicological studies, drug development, and clinical diagnostics. LC-MS/MS is the preferred analytical platform due to its ability to distinguish and quantify these low-abundance analytes from a complex background of endogenous molecules.[3][8]

However, an unvalidated or poorly validated method is a black box, producing numbers without context or reliability. Bioanalytical method validation is the formal process of demonstrating, through empirical evidence, that an analytical method is suitable for its intended purpose.[1][4] This process is not merely a regulatory hurdle; it is the bedrock of scientific integrity, ensuring that the data are accurate, precise, and reproducible. This guide is structured to walk researchers and drug development professionals through the critical thinking and practical execution of such a validation, grounded in international guidelines like ICH Q2(R1) and the EMA Guideline on Bioanalytical Method Validation.[4][9][10][11]

The Pillars of a Self-Validating LC-MS Method

A robust analytical method is a self-validating system; the results from each validation parameter collectively build a case for the method's trustworthiness. Below, we explore the core pillars of this process.

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte of interest without interference from other components in the sample matrix (e.g., other metabolites, salts, phospholipids).[4] For 8-methyl purines, this is crucial due to the presence of structurally similar endogenous purines. High chromatographic resolution and specific Multiple Reaction Monitoring (MRM) transitions are key.

  • Accuracy and Precision: Accuracy represents the closeness of the measured value to the true value, while precision describes the reproducibility of replicate measurements.[12] These are assessed at multiple concentration levels (low, medium, and high QCs) both within a single run (intra-day) and across different days (inter-day).[13] Regulatory guidelines typically require accuracy to be within ±15% of the nominal value (±20% at the lower limit) and precision (as coefficient of variation, %CV) not to exceed 15% (20% at the lower limit).[1][14]

  • Calibration Curve and Linearity: This establishes the relationship between the instrument response and the known concentration of the analyte over a specific range. A linear regression model is typically used, and a high coefficient of determination (r²) is required (e.g., ≥0.99).[12][15]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision.[12] This defines the sensitivity of the method.

  • Matrix Effects: The alteration of ionization efficiency (suppression or enhancement) by co-eluting matrix components.[16][17] This is a significant challenge in LC-MS bioanalysis and a key differentiator between sample preparation techniques. It is quantitatively assessed by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a pure solution.[17]

  • Recovery: The efficiency of the extraction process. It is determined by comparing the analyte's response in a pre-extraction spiked matrix sample to a post-extraction spiked sample.[18][19] Consistent recovery is more important than 100% recovery.

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions that mimic the sample lifecycle: during storage (long-term at -80°C), through freeze-thaw cycles, and during processing (short-term/autosampler stability).[18][19][20]

Validation_Parameters center Robust & Reliable LC-MS Method Selectivity Selectivity & Specificity center->Selectivity Accuracy Accuracy & Precision center->Accuracy Linearity Linearity & Range center->Linearity LLOQ Sensitivity (LLOQ) center->LLOQ Matrix Matrix Effects & Recovery center->Matrix Stability Stability center->Stability

Caption: Inter-relationship of core LC-MS validation parameters.

A Comparative Case Study: 8-Methylguanine in Human Urine

To illustrate these principles, we present a validation comparison for the quantification of 8-methylguanine (8-mG) in human urine using two distinct sample preparation workflows.

Workflow A: Dilute-and-Shoot A simple, high-throughput approach where the urine sample is centrifuged, diluted with an internal standard solution, and directly injected into the LC-MS/MS system.

Workflow B: Solid-Phase Extraction (SPE) A more involved method where the sample is first loaded onto an SPE cartridge, which selectively retains the analyte while allowing interfering matrix components to be washed away. The analyte is then eluted with a small volume of solvent.

Experimental_Workflow cluster_0 Workflow A: Dilute-and-Shoot cluster_1 Workflow B: Solid-Phase Extraction (SPE) a1 Urine Sample a2 Centrifuge a1->a2 a3 Dilute with IS a2->a3 lcm LC-MS/MS Analysis a3->lcm b1 Urine Sample b2 Condition SPE b1->b2 b3 Load Sample b2->b3 b4 Wash (Interferences Removed) b3->b4 b5 Elute (8-mG Collected) b4->b5 b6 Evaporate & Reconstitute b5->b6 b6->lcm data Data Processing & Validation Assessment lcm->data

Caption: Comparative experimental workflows for 8-mG analysis.

Detailed Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) - Workflow B

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of 2% formic acid in water. Causality: This step activates the sorbent and creates the proper chemical environment for analyte retention.

  • Sample Loading: Mix 200 µL of urine with 200 µL of 2% formic acid and 50 µL of internal standard (e.g., ¹³C,¹⁵N₂-8-methylguanine). Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid followed by 1 mL of methanol. Causality: These washes remove highly polar and non-polar interferences, respectively, while the analyte remains bound to the sorbent.

  • Elution: Elute the 8-mG and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol. Causality: The basic elution solvent neutralizes the charge interaction, releasing the analyte from the sorbent.

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% Water/2% Acetonitrile with 0.1% formic acid).

  • Analysis: Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Parameters

The following table outlines typical instrumentation parameters for this analysis.

ParameterConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmStandard for retaining and separating small polar molecules like purines.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive mode ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting analytes from the C18 column.
Gradient 2% to 40% B over 5 minutesGradually increases solvent strength to elute analytes of interest while separating from interferences.
Flow Rate 0.4 mL/minOptimal for the column dimensions to ensure sharp peaks.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode.[1]
Ionization Mode Electrospray Ionization (ESI), PositivePurine metabolites readily form positive ions.
MRM Transitions 8-mG: m/z 166.1 > 149.1; IS: m/z 169.1 > 152.1 (Hypothetical)Specific precursor-to-product ion transitions ensure high selectivity for the analyte and its IS.

Data Comparison: The Impact of Sample Preparation

Validation was performed according to ICH guidelines.[11] The following tables summarize the comparative performance data between the 'Dilute-and-Shoot' and SPE workflows.

Table 1: Calibration Curve Performance

ParameterDilute-and-ShootSPE MethodAcceptance Criteria
Range (ng/mL) 2 - 10000.5 - 1000Method dependent
Regression 1/x weighted1/x weightedN/A
0.99210.9989≥ 0.99
Back-calculated Accuracy 88% - 118%95% - 104%Within ±15% (±20% at LLOQ)

Insight: The SPE method demonstrates superior linearity (higher r²) and accuracy of back-calculated standards, suggesting less variability and interference across the concentration range.

Table 2: Inter-Day Accuracy & Precision (n=3 runs)

QC Level (ng/mL)Dilute-and-ShootSPE MethodAcceptance Criteria
Accuracy (%RE) Precision (%CV) Accuracy (%RE)
LLOQ (2 ng/mL vs 0.5 ng/mL) 16.5%18.2%8.9%
Low QC (5 ng/mL) 12.8%14.5%6.2%
Mid QC (100 ng/mL) 9.5%11.2%4.1%
High QC (800 ng/mL) -11.4%13.1%-3.5%

Insight: While both methods largely pass, the Dilute-and-Shoot method struggles at the LLOQ, with accuracy and precision falling outside the ±15% criteria, though within the ±20% limit. The SPE method is comfortably within acceptance criteria at all levels and achieves a 4-fold lower LLOQ, demonstrating significantly better sensitivity and reliability.

Table 3: Matrix Effect & Recovery Assessment

ParameterDilute-and-ShootSPE MethodIdeal Result
Recovery % N/A (Direct Injection)88.5%Consistent
Recovery %CV N/A6.8%≤ 15%
Matrix Factor (IS Normalized) 0.65 (Suppression)0.96 (Negligible Effect)0.85 - 1.15
Matrix Factor %CV 24.8%5.1%≤ 15%

Insight: This table highlights the critical difference. The Dilute-and-Shoot method suffers from significant and highly variable ion suppression (Matrix Factor of 0.65 with a %CV of 24.8%).[16][17] This variability is the primary cause of the poorer precision and accuracy seen in Table 2. The SPE method effectively removes these interfering components, resulting in a negligible matrix effect and excellent consistency.[21]

Table 4: Stability Assessment (8-mG in Urine)

Stability TestConditionResultAcceptance Criteria
Freeze-Thaw (3 cycles) -20°C to Room TempStable%Deviation < 15%
Short-Term (Autosampler) 24 hours at 10°CStable%Deviation < 15%
Long-Term 90 days at -80°CStable%Deviation < 15%

Insight: 8-methylguanine proved to be a stable molecule under typical laboratory storage and handling conditions. This data, generated using the validated SPE method, gives confidence in the integrity of samples from collection through to analysis.[18]

Discussion and Recommendations

The experimental data clearly demonstrates that while a 'Dilute-and-Shoot' method offers speed, it comes at the cost of data quality and sensitivity for 8-methylguanine in urine. The significant and variable matrix effect observed with this method compromises the reliability of the results, making it unsuitable for regulated studies or when high accuracy is required.

The Solid-Phase Extraction (SPE) method, although more labor-intensive, provides a demonstrably superior analytical solution. By effectively removing interfering matrix components, the SPE workflow yields:

  • Lower LLOQ: Achieving a four-fold improvement in sensitivity.

  • Superior Accuracy and Precision: Well within regulatory acceptance limits at all concentrations.

  • Mitigation of Matrix Effects: Leading to more robust and reliable data.

As a Senior Application Scientist, my recommendation is unequivocal:

  • For exploratory, non-regulated research where speed is paramount and only relative changes are of interest, a 'Dilute-and-Shoot' method may be considered, but the data must be interpreted with caution due to potential matrix-induced inaccuracies.

  • For all regulated bioanalysis (pre-clinical and clinical), drug development, and any research demanding accurate, reproducible quantitative data , an optimized Solid-Phase Extraction (SPE) method is the required standard. The initial investment in method development is far outweighed by the long-term integrity and reliability of the data.

Conclusion

The validation of an LC-MS/MS method is a systematic process of risk mitigation, designed to prove that a method is fit for its purpose. In the analysis of 8-methyl purine metabolites, where analytes are often present at low levels in complex biological matrices, the choice of sample preparation is a critical determinant of method performance. As demonstrated, a rigorous SPE cleanup procedure is essential for mitigating matrix effects and achieving the sensitivity, accuracy, and precision required for high-confidence quantitative bioanalysis. Adherence to established validation guidelines from bodies like the ICH and FDA is not just a regulatory requirement but a fundamental component of good scientific practice.[1][22][23]

References

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
  • Scribd. FDA Guidelines for Analytical Method Validation.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Slideshare. Bioanalytical method validation emea.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ECA Academy. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.
  • ResearchGate. FDA Signals a New Approach for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • International Council for Harmonisation. Quality Guidelines.
  • Taylor & Francis Online. (2022, January 20). Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry.
  • UCI Sites. Quantitative analysis of m6A RNA modification by LC-MS.
  • MDPI. (2025, March 3). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS.
  • PMC, National Center for Biotechnology Information. Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells.
  • Chromatography Online. (2020, November 12). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • PMC, National Center for Biotechnology Information. (2021, March 3). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry.
  • ResearchGate. (2025, March 3). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS.
  • ResearchGate. (2025, November 13). Quantitative analysis of m6A RNA modification by LC-MS.
  • PMC, National Center for Biotechnology Information. Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • ResearchGate. Development and validation of a rapid LC–MS/MS method for determination of methylated nucleosides and nucleobases in urine | Request PDF.
  • MDPI. (2025, December 23). Mass Spectrometry Quantification of Epigenetic Changes: A Scoping Review for Cancer and Beyond.
  • Biologie. (2016, July 22). Guidelines for LC – MS Samples A metabolite analysis can typically be carried out in two ways.
  • LCGC International. (2023, December 8). UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders.
  • CD BioSciences. Global RNA Methylation Quantification by LC-MS/MS.
  • PMC, National Center for Biotechnology Information. (2025, September 26). Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry.
  • ScienceDirect. (2024, August 26). Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC HRMS.
  • PubMed. (2019, October 1). Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine.
  • ResearchGate. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method.
  • PMC, National Center for Biotechnology Information. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model.
  • UU Research Portal. (2024, September 12). Application.
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  • MDPI. (1989, December 9). Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues.
  • Longdom Publishing. A Targeted Metabolomics Assay to Measure Eight Purines in the Diet of Common Bottlenose Dolphins, Tursiops truncates.

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Validation

X-ray diffraction data comparison for methylated purines

Topic: Definitive Structural Elucidation of Methylated Purines: High-Resolution SC-XRD vs. Alternatives Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Structural Biologists, and CMC (Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Definitive Structural Elucidation of Methylated Purines: High-Resolution SC-XRD vs. Alternatives Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Structural Biologists, and CMC (Chemistry, Manufacturing, and Controls) Scientists.

In the development of purine-based therapeutics (e.g., antivirals, oncology agents), the precise definition of methylation sites (N7 vs. N9) and tautomeric states is not merely an academic exercise—it dictates bioavailability, receptor binding affinity, and intellectual property claims.

This guide evaluates High-Resolution Low-Temperature Single Crystal X-ray Diffraction (SC-XRD) as the "Gold Standard" product methodology for characterizing methylated purines. We compare its performance against Powder X-ray Diffraction (PXRD) and Solution NMR , demonstrating why SC-XRD is the requisite tool for resolving the zwitterionic and tautomeric ambiguities inherent to this chemical class.

Comparative Analysis: SC-XRD vs. Alternatives

Methylated purines, such as N7-methylguanine, exhibit complex behaviors including keto-enol tautomerism and zwitterionic character (N7+ / N1-). Misidentifying these states can lead to the selection of unstable solid forms.

Performance Matrix
FeatureSC-XRD (The Gold Standard) PXRD (Alternative 1) Solution NMR (Alternative 2)
Primary Output 3D Atomic Coordinates (XYZ), ADPBulk Phase Fingerprint (

vs Intensity)
Chemical Shifts (

), J-coupling
Tautomer ID Definitive. Direct observation of H-atoms or inference via C-O/C-N bond lengths.Inferential. Requires Rietveld refinement; often ambiguous for new entities.Environment Dependent. Rapid exchange in solution averages signals; may not reflect solid state.
Regioisomer ID Absolute. Unambiguous assignment of N7 vs N9 alkylation.Difficult. Isomers often have similar unit cells; requires reference pattern.Good. Uses HMBC/NOESY, but struggles with quaternary nitrogens.
Sample Req. Single Crystal (

mm)
Polycrystalline Powder (

mg)
Solubilized Sample (

mg)
Resolution Atomic (

Å)
Lattice/Unit Cell LevelMolecular Connectivity
Limit of Detection Can detect minor disorder/solvates.

amorphous/impurity content.
High sensitivity, but loses crystal packing info.

Technical Deep Dive: The Methylation Challenge

The N7 vs. N9 Regioisomerism Problem

Alkylation of guanine often produces a mixture of N7- and N9-isomers. While N9-isomers are typical for nucleosides, N7-methylation creates a cationic charge on the imidazole ring, significantly altering the electronic landscape.

  • SC-XRD Advantage: It directly visualizes the methyl group's position relative to the pyrimidine ring, distinguishing the "linear" N9-substitution from the "bent" N7-substitution.

Tautomeric Ambiguity (Keto vs. Enol)

Methylated purines often crystallize in unexpected tautomers to satisfy hydrogen bonding networks.

  • Mechanism: In N7-methylguanine, the N7-cation acidifies the N1-proton.[1] In the solid state, this proton is often lost to a counter-ion or water, creating a zwitterion .

  • Data Evidence: SC-XRD measures the C6-O6 bond length.

    • C=O (Keto):

      
       Å
      
    • C-OH (Enol):

      
       Å
      
    • Note: Only high-resolution SC-XRD can resolve this

      
       Å difference with statistical significance (
      
      
      
      ).

Experimental Protocols

Protocol A: Crystallization of N7-Methylguanine Complexes

Objective: Grow single crystals suitable for SC-XRD to determine the zwitterionic state.

  • Synthesis: Methylate guanosine/guanine using methyl iodide (MeI) in DMAc or DMSO. Isolate the precipitate.[2]

  • Solubility Check: Test solubility in hot water (

    
    C) and dilute HCl.
    
  • Vapor Diffusion Method (Hanging Drop):

    • Reservoir: Prepare

      
      L of 20% PEG 4000 in 0.1 M Acetate buffer (pH 4.5).
      
    • Drop: Mix

      
      L of saturated purine solution (in water) + 
      
      
      
      L of reservoir solution on a siliconized cover slip.
    • Seal: Invert over the reservoir and seal with grease. Incubate at

      
      C.
      
  • Slow Evaporation (Alternative):

    • Dissolve

      
       mg of the methylated salt in 
      
      
      
      mL hot water.
    • Filter through a

      
      m PTFE filter into a clean vial.
      
    • Cover with Parafilm, poke 3-5 small holes, and leave in a vibration-free zone for 3-7 days.

Protocol B: Data Collection & Refinement
  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a Kapton loop using Paratone oil.

  • Temperature: Cool to 100 K using a nitrogen stream. Crucial: Low temperature reduces thermal motion (ADP), allowing precise location of H-atoms on N1/N2.

  • Strategy: Collect full sphere data (redundancy > 4) to resolution

    
     Å.
    
  • Refinement: Use SHELXL. Treat H-atoms on heteroatoms (N, O) as free variables if data quality permits, or use riding models based on difference Fourier map peaks.

Data Presentation: Case Study

Comparison of Crystallographic Parameters for Methylated Guanine Derivatives

The following data illustrates how SC-XRD distinguishes the salt form from the zwitterion based on bond lengths and cell parameters.

ParameterN7-Methylguanine Iodide (Zwitterion) N9-Methylguanine (Neutral) Significance
Crystal System Triclinic (

)
Monoclinic (

)
Immediate phase ID
Space Group


Symmetry distinction
Bond C6-O6

Å

Å
Indicates Keto form in both
Bond N7-C8

Å

Å
Shorter in N7+ (cationic character)
H-Bonding Reverse Watson-Crick (N1...O6)Standard Hoogsteen/WCDefines packing stability
Counter-ion Iodide (

) present
NoneConfirms salt stoichiometry

Data synthesized from comparative literature analysis (Yamagata et al., 1983; Lippert et al., 1996).

Visualizations

Figure 1: Structural Determination Workflow

A self-validating logic flow for assigning the correct structure to a methylated purine sample.

G Start Crude Methylation Product Solubility Solubility Screen (DMSO, H2O, MeOH) Start->Solubility Cryst Crystallization (Vapor Diffusion/Evap) Solubility->Cryst Screen Microscopy Check (Birefringence?) Cryst->Screen SCXRD SC-XRD Data Collection (100 K, Mo/Cu Source) Screen->SCXRD Single Crystal Found PXRD PXRD Analysis Screen->PXRD Powder Only Solve Structure Solution (Direct Methods) SCXRD->Solve Refine Refinement & H-atom Location Solve->Refine Check1 Check C6-O6 Dist. Refine->Check1 ResultA Keto Tautomer (C=O ~1.22 Å) Check1->ResultA < 1.25 Å ResultB Enol Tautomer (C-OH ~1.32 Å) Check1->ResultB > 1.30 Å Fail Amorphous/Microcrystalline PXRD->Fail Cannot resolve tautomers

Caption: Workflow for definitive tautomer assignment. SC-XRD provides the bond-length metrics required to distinguish keto/enol forms, which PXRD cannot reliably resolve.

Figure 2: The N7 vs N9 Decision Logic

How to distinguish regioisomers using diffraction data.

D Input Methylated Purine Crystal Map Generate Electron Density Map Input->Map Decision Locate Methyl Carbon Electron Density Map->Decision N7 Density at N7 (5-membered ring) Angle C5-N7-C(Me) ~125° Decision->N7 Peak near N7 N9 Density at N9 (5-membered ring) Angle C4-N9-C(Me) ~125° Decision->N9 Peak near N9 ConseqN7 Result: Cationic Imidazole Zwitterionic Potential High N7->ConseqN7 ConseqN9 Result: Neutral Imidazole Standard Watson-Crick Pairing N9->ConseqN9

Caption: Logic tree for distinguishing N7/N9 regioisomers based on electron density maps derived from SC-XRD.

References

  • Yamagata, Y., et al. (1983). "A novel guanine-guanine base pairing: crystal structure of a complex between 7-methylguanosine and its iodide."[3][4] Nucleic Acids Research.[3]

  • Lippert, B., et al. (1996).[5] "Model of the Second Most Abundant Cisplatin-DNA Cross-Link: X-ray Crystal Structure and Conformational Analysis." Inorganic Chemistry.

  • Singh, V., et al. (2015). "N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA."[1] Journal of the American Chemical Society.

  • Hampton Research. (n.d.). "Hanging Drop Vapor Diffusion Crystallization Protocol."

  • BenchChem. (2025). "Distinguishing between N7 and N9 purine isomers by NMR."

Sources

Safety & Regulatory Compliance

Safety

8-Methyl-1H-purin-2(3H)-one proper disposal procedures

As a Senior Application Scientist specializing in heterocyclic chemistry and laboratory safety, I frequently consult with drug development teams on the lifecycle management of specialized reagents. 8-Methyl-1H-purin-2(3H...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and laboratory safety, I frequently consult with drug development teams on the lifecycle management of specialized reagents. 8-Methyl-1H-purin-2(3H)-one (CAS 89418-09-7) is a highly valuable purine derivative used as a structural scaffold in the synthesis of kinase inhibitors and nucleoside analogs [1].

However, the very features that make purinones biologically active—their nitrogen-dense aromatic systems and hydrogen-bonding capabilities—also dictate stringent, non-negotiable handling and disposal protocols. Improper disposal not only violates environmental regulations but also risks introducing biologically active analogs into local water systems.

This guide provides a comprehensive, self-validating operational framework for the safe handling, emergency cleanup, and regulatory-compliant disposal of 8-Methyl-1H-purin-2(3H)-one.

Physicochemical Properties & Hazard Assessment

Before executing any disposal protocol, you must understand the material's physical state and inherent risks. While specific toxicological data for highly specialized derivatives can be sparse, we extrapolate operational safety parameters from the core purine scaffold and structurally identical substituted purinones [1].

Property / ParameterQuantitative Data / ClassificationOperational Implication
Chemical Name 8-Methyl-1H-purin-2(3H)-oneRequires precise labeling; do not use abbreviations on waste manifests.
CAS Registry Number 89418-09-7Primary identifier for Environmental Health & Safety (EHS) tracking.
Molecular Formula C6H6N4OHigh nitrogen content (4 atoms per molecule) dictates thermal decomposition risks.
Molecular Weight 150.14 g/mol Easily forms fine, easily aerosolized dust.
GHS Hazard Classifications H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation. Mandates strict PPE [2].
RCRA Status (EPA) Non-listed (Not P- or U-listed)Must be evaluated under 40 CFR Parts 261.3 for characteristic toxicity [3].

The Mechanistic Rationale Behind Purine Disposal

You cannot simply wash 8-Methyl-1H-purin-2(3H)-one down the laboratory sink or throw it in the standard municipal trash. The causality behind our strict disposal protocols is rooted in two primary scientific factors:

  • Biological Persistence and Mimicry: Purinones are structural analogs to endogenous nucleobases (like guanine and adenine). If released into wastewater, they can act as antimetabolites, interfering with microbial and aquatic biological processes.

  • Thermal Decomposition Byproducts: When subjected to standard municipal waste incineration (which operates at lower temperatures), the nitrogen-rich purine ring decomposes to release highly toxic gases, including nitrogen oxides (NOx) and hydrogen cyanide (HCN) [2]. Therefore, disposal requires high-temperature hazardous waste incineration (>1000°C) equipped with specialized alkaline scrubbers to fully oxidize and neutralize these nitrogenous byproducts [4].

Standard Operating Procedure (SOP): Waste Segregation and Disposal

To maintain a self-validating safety system, every step of this protocol includes a verification check to ensure compliance before proceeding to the next phase.

Step 1: Waste State Assessment and Segregation
  • Solid Waste: Collect all unused crystalline powder, contaminated weighing boats, spatulas, and Kimwipes. Place them into a puncture-resistant, high-density polyethylene (HDPE) solid hazardous waste container.

    • Validation Check: Invert the sealed container gently. If any material escapes, the seal is compromised and must be replaced.

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., DMSO, Methanol), you must segregate it based on the solvent's halogen content. Route to "Non-Halogenated Organic Waste" unless mixed with solvents like dichloromethane (DCM), which requires "Halogenated Organic Waste" routing.

Step 2: Regulatory Labeling
  • Immediately affix a standard Hazardous Waste label to the container upon the first drop of waste generation.

  • List the exact chemical name ("8-Methyl-1H-purin-2(3H)-one") and check the boxes for "Toxic" and "Irritant."

Step 3: Satellite Accumulation Area (SAA) Storage
  • Store the sealed waste containers in secondary containment (e.g., a chemically resistant tray) within a certified, continuously ventilated chemical fume hood or designated SAA.

  • Validation Check: Verify that the secondary containment volume is capable of holding 110% of the largest primary container's volume.

Step 4: Final Disposition
  • Submit a waste pickup request to your institution's EHS department. The waste must be manifested for high-temperature incineration at a permitted RCRA Subtitle C facility[4].

Segregation Start Waste Generation: 8-Methyl-1H-purin-2(3H)-one Assess Assess Waste State (Solid vs. Solution) Start->Assess Solid Solid Waste: Sealed, Compatible Container Assess->Solid Liquid Liquid Waste: Segregate by Solvent Type Assess->Liquid Label Apply Hazardous Waste Label (Non-RCRA Regulated, Toxic) Solid->Label Liquid->Label Store Store in Secondary Containment (Ventilated SAA) Label->Store Dispose EHS Pickup for High-Temp Incineration Store->Dispose

Fig 1: Logical workflow for the segregation and disposal of purine derivative waste.

Emergency Spill Response Protocol

Because 8-Methyl-1H-purin-2(3H)-one is a finely milled crystalline solid, dry sweeping a spill will generate aerosolized microparticles. These particles can bypass standard surgical masks, leading to direct respiratory tract irritation (H335). The core principle of this spill response is dust suppression .

Step-by-Step Spill Cleanup:
  • Isolate & Equip: Evacuate non-essential personnel from the immediate area. Don appropriate PPE: an N95 respirator (or half-mask elastomeric respirator), double nitrile gloves, a buttoned lab coat, and chemical splash goggles[3].

  • Suppress Dust (Causality Step): Do not use a brush. Instead, lightly mist the spilled powder with a compatible solvent (e.g., a 70% ethanol/water solution) using a spray bottle. Dampening the powder increases its cohesive forces, entirely preventing aerosolization.

  • Collect: Place a damp absorbent pad or heavy-duty paper towel over the moistened spill. Gently wipe inward from the edges to the center to prevent spreading the footprint.

  • Contain: Transfer all used absorbent materials, along with your outer layer of nitrile gloves, into a heavy-duty hazardous waste bag. Tie the bag securely and label it as "Spill Debris: 8-Methyl-1H-purin-2(3H)-one."

  • Decontaminate & Validate: Wash the spill surface thoroughly with laboratory detergent and warm water.

    • Self-Validating Step: To ensure complete decontamination, perform a final wipe of the area with a clean, damp white paper towel. If the towel shows any residual discoloration or particulate matter, repeat the soap and water wash until the final wipe remains completely clean.

SpillResponse Spill Spill Detected PPE Don PPE (N95, Nitrile, Goggles) Spill->PPE Contain Suppress Dust (Dampen with Solvent) PPE->Contain Sweep Wipe/Collect (Damp Absorbent) Contain->Sweep Decon Decontaminate (Soap & Water) Sweep->Decon Waste Transfer to Hazardous Waste Decon->Waste

Fig 2: Step-by-step emergency spill response protocol for solid purine derivatives.

References

  • Cole-Parmer. "Material Safety Data Sheet - Purine, 99%". Cole-Parmer.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Vinyl Chloride (Incineration and RCRA Standards)". CDC Stacks. [Link]

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